Chroman-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,10H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQMSSMXIUODQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1915-20-4 | |
| Record name | 3,4-dihydro-2H-1-benzopyran-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Chroman-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman-8-ol, a member of the chromanol family, represents a compelling scaffold for scientific investigation due to the established biological activities of its chemical class. While specific experimental data for this particular molecule is limited, this guide provides a comprehensive overview of its predicted core properties, leveraging established knowledge of chromanols and computational predictions. This document will delve into the predicted physicochemical characteristics, a plausible synthetic route, and expected spectroscopic signatures of this compound. Furthermore, it will explore its potential biological activities, focusing on antioxidant and anti-inflammatory mechanisms, and provide a detailed experimental protocol for the assessment of its antioxidant capacity. The insights presented herein are designed to serve as a foundational resource for researchers embarking on the study of this promising, yet under-explored, molecule.
Introduction to the Chromanol Scaffold
The chromanol ring system, a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring with a hydroxyl substituent, is a privileged scaffold in medicinal chemistry.[1] This core is the foundation for a diverse range of naturally occurring and synthetic compounds, most notably the tocopherols and tocotrienols, which constitute the vitamin E family.[2] Chromanols are recognized for their significant biological activities, including potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][3]
The therapeutic potential of chromanols stems primarily from the phenolic hydroxyl group on the chroman ring. This functional group can donate a hydrogen atom to neutralize free radicals, a key mechanism in its antioxidant action.[4][5] The resulting radical is stabilized by resonance within the aromatic system. Furthermore, chromanol derivatives have been shown to modulate various cellular signaling pathways, including the nuclear factor "kappa-light-chain-enhancer" of activated B-cells (NF-κB) pathway, which is central to the inflammatory response.[1][3]
This guide will focus on the specific, yet largely uncharacterized, chromanol derivative: This compound . By extrapolating from the well-documented properties of its chemical class and employing predictive methodologies, we aim to provide a robust starting point for its scientific exploration.
Predicted Physicochemical Properties of this compound
Due to the absence of experimental data, the physicochemical properties of this compound have been predicted using established computational models and by analogy to similar structures.[6][7][8][9][10] These predicted values provide a valuable starting point for experimental design, including solvent selection for synthesis and biological assays.
| Property | Predicted Value | Method/Rationale |
| Molecular Formula | C₉H₁₀O₂ | Based on chemical structure |
| Molecular Weight | 150.17 g/mol | Calculated from molecular formula |
| Appearance | Off-white to light brown solid | By analogy to other simple chromanols |
| Melting Point | 85-95 °C | Prediction based on structure and comparison with related phenols and chromans.[7] |
| Boiling Point | ~280-300 °C at 760 mmHg | Prediction based on structure.[7] |
| Water Solubility | Low to moderate | Predicted to have limited solubility in water due to the aromatic ring, but the hydroxyl group will confer some polarity.[7] |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[7] |
| pKa | ~9.5 - 10.5 | The phenolic hydroxyl group is expected to be weakly acidic, similar to other phenols. |
Synthesis of this compound: A Proposed Route
While a specific synthesis for this compound has not been reported, a plausible and efficient route can be designed based on established methods for the synthesis of chroman derivatives.[11][12][13][14][15] The proposed synthesis involves a key cyclization step to form the chroman ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of 1-(Allyloxy)-2-bromobenzene
-
To a solution of 2-bromophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 equivalents).
-
To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(allyloxy)-2-bromobenzene.
Causality: The Williamson ether synthesis is a reliable method for forming the ether linkage. The use of a polar aprotic solvent facilitates the SN2 reaction between the phenoxide and allyl bromide.
Step 2: Synthesis of 2-Allyl-6-bromophenol
-
Heat the 1-(allyloxy)-2-bromobenzene neat (without solvent) to a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
The Claisen rearrangement is a concerted pericyclic reaction and is generally complete within a few hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and purify the resulting 2-allyl-6-bromophenol by column chromatography.
Causality: The thermal Claisen rearrangement is a classic method for the ortho-allylation of phenols. The reaction is driven by the formation of a more stable aromatic system.
Step 3: Synthesis of 3-(3-Bromo-2-hydroxyphenyl)propan-1-ol
-
Dissolve 2-allyl-6-bromophenol (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (3 M) followed by the dropwise addition of hydrogen peroxide (30%).
-
Stir the mixture at room temperature until the reaction is complete (as monitored by TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: Hydroboration-oxidation provides a regioselective and stereoselective method for the anti-Markovnikov hydration of the alkene, yielding the primary alcohol necessary for the subsequent cyclization.
Step 4: Synthesis of this compound
-
Dissolve 3-(3-bromo-2-hydroxyphenyl)propan-1-ol (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in dry THF under an inert atmosphere.
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to yield this compound.
Causality: The Mitsunobu reaction is an efficient method for the intramolecular cyclization to form the chroman ring via an O-alkylation under mild conditions. This reaction inverts the stereochemistry at the alcohol carbon, though in this achiral synthesis, it is not a concern.
Predicted Spectroscopic Data for this compound
The following spectroscopic data are predicted based on the structure of this compound and by comparison with known spectra of related chromanols and 8-substituted chromans.[16][17][18] These predictions can serve as a guide for the characterization of the synthesized compound.
| Spectroscopy | Predicted Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-6.7 (m, 3H, Ar-H), 4.8-5.0 (br s, 1H, Ar-OH), 4.2-4.4 (t, 2H, -OCH₂-), 2.7-2.9 (t, 2H, Ar-CH₂-), 1.9-2.1 (m, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (Ar-C-O), 145-150 (Ar-C-OH), 120-130 (Ar-CH), 115-120 (Ar-CH), 65-70 (-OCH₂-), 25-30 (Ar-CH₂-), 20-25 (-CH₂-CH₂-CH₂-) |
| IR (KBr, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1450 (aromatic C=C stretch), 1250-1200 (Ar-O stretch), 1150-1050 (C-O stretch)[19][20] |
| Mass Spectrometry (EI) | m/z 150 (M⁺), 121, 107, 91, 77. The fragmentation pattern is expected to show a prominent molecular ion peak. Key fragments would likely arise from the loss of ethylene from the dihydropyran ring and benzylic cleavage.[21][22][23][24][25] |
Predicted Biological Activity and Mechanism of Action
Based on the extensive literature on chromanol derivatives, this compound is predicted to exhibit significant antioxidant and anti-inflammatory activities.[1][3][26]
Antioxidant Activity
The primary antioxidant mechanism of chromanols involves the donation of the hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS).[2][4][5][27][28] The resulting chromanoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring and the oxygen atom of the pyran ring. This stability prevents the propagation of radical chain reactions, thus protecting cellular components from oxidative damage.
Anti-inflammatory Activity
Chromanols have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][3][26][29][30] A primary target is the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Chromanols are hypothesized to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
Caption: Predicted mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Experimental Protocol: DPPH Radical Scavenging Assay
To experimentally validate the predicted antioxidant activity of this compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.[31][32][33][34][35]
Principle
DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at a characteristic wavelength (around 517 nm) is proportional to the radical scavenging activity of the antioxidant.
Materials and Reagents
-
This compound
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a similar series of dilutions for the positive control, Trolox.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, Trolox, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity can be calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the sample or standard.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound and Trolox. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from the graph. A lower IC₅₀ value indicates a higher antioxidant activity.
Conclusion
This compound, while not extensively studied, belongs to a class of compounds with well-established and potent biological activities. This guide has provided a comprehensive, albeit predictive, overview of its fundamental properties. The proposed synthetic route offers a clear path for its chemical synthesis, and the predicted spectroscopic data will be invaluable for its characterization. Furthermore, the anticipated antioxidant and anti-inflammatory properties, rooted in the known mechanisms of chromanols, position this compound as a promising candidate for further investigation in the fields of medicinal chemistry and drug development. The provided experimental protocol for assessing its antioxidant activity serves as a practical starting point for researchers. It is our hope that this in-depth technical guide will stimulate and facilitate future research into the basic properties and potential therapeutic applications of this compound.
References
- 1. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. whitman.edu [whitman.edu]
- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. mdpi.com [mdpi.com]
- 33. books.rsc.org [books.rsc.org]
- 34. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 35. researchgate.net [researchgate.net]
Chroman-8-ol chemical structure and synthesis
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Chroman-8-ol
Abstract
The chroman scaffold, a core structural motif in a plethora of natural products and pharmacologically active compounds, continues to be an area of intense interest for researchers in synthetic and medicinal chemistry. This compound, characterized by a dihydropyran ring fused to a benzene ring with a hydroxyl group at the C-8 position, represents a fundamental yet significant member of this family. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and salient synthetic strategies for this compound. We delve into the mechanistic underpinnings of key synthetic transformations, offering detailed experimental protocols and field-proven insights aimed at researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis of this important heterocyclic compound.
The this compound Moiety: Structure and Physicochemical Properties
This compound, also known as 8-hydroxychroman, possesses a bicyclic structure where a dihydropyran ring is fused to a benzene ring. The defining feature is the hydroxyl group (-OH) at position 8 of the aromatic ring, which imparts phenolic character to the molecule. This structure is a key building block in more complex molecules, including certain tocopherols (Vitamin E) and various natural products.
Caption: Figure 1: Chemical Structure of this compound.
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic signature. While experimental data for this specific molecule is not widely published, its expected characteristics can be reliably predicted.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by signals from the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the dihydropyran ring. The aromatic protons would appear as a multiplet in the range of δ 6.5-7.5 ppm. The protons on the saturated dihydropyran ring (at C-2, C-3, and C-4) would resonate in the upfield region, typically between δ 1.5-4.5 ppm, with characteristic splitting patterns due to spin-spin coupling. The phenolic -OH proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the aromatic carbons (δ 110-160 ppm) and the aliphatic carbons of the heterocyclic ring (δ 20-70 ppm). The carbon bearing the hydroxyl group (C-8) and the carbon attached to the ether oxygen (C-8a) would have characteristic downfield shifts in the aromatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the phenolic O-H stretching vibration.[1] C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong C-O stretching band for the aryl ether linkage is expected around 1200-1260 cm⁻¹.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺). Fragmentation patterns could involve cleavage of the dihydropyran ring, providing structural confirmation.[2]
Synthetic Strategies for the Chroman Core
The synthesis of the chroman ring system is a well-established field, with several robust strategies available. For this compound specifically, the most logical and efficient approaches begin with precursors that already contain the C-8 hydroxyl group or a suitable precursor.
Primary Synthetic Route: Catalytic Hydrogenation of 8-Hydroxycoumarin
A highly effective and direct method for synthesizing this compound is the catalytic hydrogenation of 8-hydroxycoumarin.[3] Coumarins possess the core benzopyran structure, but with an α,β-unsaturated ester (lactone) in the heterocyclic ring. Catalytic hydrogenation can reduce both the carbon-carbon double bond and the carbonyl group of the lactone to furnish the saturated chroman ring with a primary alcohol at C-2, which is not the target. A more controlled reduction is required.
However, a more common pathway involves the complete reduction of the pyrone ring of a coumarin to the corresponding chroman. For instance, the hydrogenation of coumarin itself over a Ruthenium on carbon (Ru/C) catalyst can yield octahydrocoumarin, indicating full saturation of both rings.[4] To achieve the desired this compound, a selective hydrogenation of the double bond and reduction of the lactone carbonyl to a methylene group is required, which can be challenging.
A more plausible two-step variant from 8-hydroxycoumarin would be:
-
Selective reduction of the C3-C4 double bond: This can be achieved using various catalysts like Pd/C under milder hydrogen pressure.
-
Reduction of the lactone carbonyl: The resulting dihydrocoumarin can then have its lactone carbonyl reduced to an ether linkage. This is a more complex transformation.
Given these challenges, an alternative and more direct precursor is often sought.
Alternative Route: Annulation of Phenols with Alkenes
A convergent and flexible approach involves the acid-catalyzed annulation of a phenol with an alkene.[5] For this compound, the logical starting phenol would be benzene-1,2-diol (catechol). The reaction would proceed via an initial Friedel-Crafts alkylation of the electron-rich phenol ring by a protonated alkene or allylic alcohol, followed by an intramolecular cyclization (oxa-Michael addition) to close the dihydropyran ring.
Causality Behind Experimental Choices:
-
Catalyst: A Brønsted acid like triflimide (Tf₂NH) or a Lewis acid is required to activate the alkene or alcohol for electrophilic attack on the phenol ring.[5][6]
-
Substrates: Catechol provides the required aromatic core with a pre-installed hydroxyl group at what will become the C-8 position. The second hydroxyl group at C-7 would need to be removed in a subsequent step, or a protected 2-halophenol could be used. A more direct precursor would be 2-allylphenol, which can undergo acid-catalyzed cyclization.
The general workflow for this type of synthesis is illustrated below.
Caption: Figure 2: General Experimental Workflow for Synthesis.
Detailed Experimental Protocols
The following protocol details a plausible synthesis of a substituted chroman based on established literature methods, which can be adapted for this compound. This specific example outlines the reduction of a chroman-4-one, a common intermediate in chroman synthesis.[7][8]
Synthesis of this compound via Reduction of 8-Hydroxychroman-4-one
This two-step approach first involves the synthesis of the chroman-4-one intermediate, followed by its complete reduction.
Step 1: Synthesis of 8-Hydroxychroman-4-one This step is typically achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(2-hydroxyphenoxy)propanoic acid.
Step 2: Reduction of 8-Hydroxychroman-4-one to this compound The reduction of the ketone at C-4 and subsequent deoxygenation yields the final chroman structure.
Caption: Figure 3: Key steps in the synthesis of this compound.
Protocol: Reduction of the Ketone to an Alcohol [7]
-
Dissolution: Dissolve 8-hydroxychroman-4-one (1 equivalent) in methanol (MeOH) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. The use of NaBH₄ is a cost-effective and standard method for ketone reduction.[9]
-
Reaction: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add water to quench the excess NaBH₄.
-
Extraction: Extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product (Chroman-4,8-diol) by flash column chromatography on silica gel.
Protocol: Dehydroxylation of Chroman-4,8-diol [8]
-
Setup: Dissolve the purified Chroman-4,8-diol (1 equivalent) in a suitable solvent like dichloromethane under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add triethylsilane (Et₃SiH) as a hydride source, followed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). This combination is effective for the ionic hydrogenation/deoxygenation of benzylic alcohols.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the final product, this compound, by flash column chromatography.
Comparative Data of Synthetic Methodologies
The choice of synthetic route often depends on factors like starting material availability, desired yield, scalability, and stereochemical control. Below is a comparative table of representative chromanol synthesis methods.
| Parameter | Method A: Biocatalytic Reduction | Method B: Asymmetric Chemical Reduction [10] | Method C: Non-Asymmetric Reduction |
| Precursor | Substituted Chroman-4-one | Substituted Chroman-4-one | Substituted Chroman-4-one |
| Key Reagent/Catalyst | Ketoreductase (KRED) | Chiral Rhodium or Ruthenium Catalyst | Sodium Borohydride (NaBH₄) |
| Typical Yield | >95% | 85-95% | ~90% |
| Stereoselectivity (ee) | >99% | >99% | Not Applicable (Racemic) |
| Reaction Time | 12-24 hours | 4-6 hours | 1-2 hours |
| Reaction Temperature | Room Temperature | 40 °C | 0 °C to Room Temperature |
| Key Advantage | High enantioselectivity, mild conditions | High enantioselectivity, faster than biocatalysis | Cost-effective, simple procedure |
Note: This table is adapted from syntheses of 4-chromanol derivatives and serves as a representative guide for potential adaptations for this compound synthesis.
Conclusion
This compound is a valuable heterocyclic compound whose synthesis can be approached through several strategic routes. While the catalytic hydrogenation of 8-hydroxycoumarin presents a direct theoretical path, practical execution may require significant optimization. A more robust and adaptable strategy involves the multi-step synthesis from a chroman-4-one precursor, utilizing well-understood reduction and deoxygenation reactions. The choice of methodology will ultimately be guided by the specific requirements of the research, including scale, cost, and the need for stereochemical purity. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of this compound, empowering further research into the applications of this important molecular scaffold.
References
- 1. Spectroscopic characterization of chromite from the Moa-Baracoa Ophiolitic Massif, Cuba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxycoumarin | C9H6O3 | CID 122783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel method for preparing chromanol derivative - Eureka | Patsnap [eureka.patsnap.com]
A Senior Application Scientist's Guide to the Discovery and Isolation of Chroman-8-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: From Natural Abundance to Synthetic Accessibility
The chroman ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry and natural products. Its hydroxylated derivatives, chromanols, are of particular interest due to their antioxidant properties and presence in biologically active molecules. This guide focuses on a specific, yet foundational, member of this class: Chroman-8-ol. We will navigate the dual pathways to obtaining this molecule: its isolation from natural sources, where it exists as the more complex Plastochromanol-8 (PC-8), and its de novo chemical synthesis, which offers access to the core structure for further derivatization. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methodologies.
PART 1: Isolation of Plastochromanol-8 (PC-8) from Natural Sources
The most direct route to a this compound derivative is through the isolation of Plastochromanol-8 (PC-8) from plant-based oils. PC-8 is a naturally occurring antioxidant belonging to the tocochromanol (Vitamin E) family, characterized by a this compound head group and a long, unsaturated side chain of eight isoprene units.[1] Flaxseed oil is a particularly rich source, making it the starting material of choice.[1][2]
Causality of the Isolation Strategy
The isolation process is a multi-step strategy rooted in fundamental chemical principles. First, the flaxseed oil, which is composed primarily of triglycerides (esters of fatty acids and glycerol), must be hydrolyzed to liberate the PC-8. This is achieved through saponification , a base-catalyzed hydrolysis that cleaves the ester bonds. The resulting mixture contains water-soluble salts of fatty acids (soaps) and a lipid-soluble "unsaponifiable" fraction, which is enriched with PC-8. Subsequent purification steps then leverage polarity differences to isolate PC-8 from other lipid-soluble components.
Experimental Protocol: Isolation of PC-8 from Flaxseed Oil
This protocol outlines a robust method for obtaining high-purity PC-8.[1]
Step 1: Saponification
-
In a round-bottom flask, combine 320 g of cold-pressed flaxseed oil with an ethanolic solution of potassium hydroxide (KOH).
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours. Rationale: Heating accelerates the saponification reaction, while the inert atmosphere prevents the oxidation of the desired antioxidant product.
-
After cooling, add deionized water to the mixture to dissolve the potassium salts of the fatty acids.
Step 2: Liquid-Liquid Extraction
-
Transfer the saponified mixture to a large separatory funnel.
-
Extract the aqueous-ethanolic phase three times with a non-polar solvent, such as n-hexane. Rationale: The highly lipophilic PC-8 will preferentially partition into the non-polar hexane phase, leaving the polar soap molecules in the aqueous phase.
-
Combine the organic extracts and wash with deionized water to remove any residual soap.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude unsaponifiable matter.
Step 3: Chromatographic Purification The crude extract requires further purification, often involving multiple chromatographic steps. A modern approach utilizes countercurrent chromatography for its high resolution.[1]
-
Initial Enrichment (Optional but Recommended): Perform gel permeation chromatography on the crude extract to separate compounds based on size, which enriches the bulky PC-8.[1]
-
Countercurrent Chromatography:
-
Dissolve the enriched extract in a suitable biphasic solvent system (e.g., n-hexane/benzotrifluoride/acetonitrile).[1]
-
Inject the sample into a countercurrent chromatography system.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Final Polishing: For obtaining analytical standard purity (>99.5%), a final purification by centrifugal partition chromatography may be employed using a solvent system like hexamethyldisiloxane/acetonitrile.[1]
Workflow for PC-8 Isolation
Caption: Experimental workflow for the isolation of Plastochromanol-8 (PC-8).
Data Summary: Typical Isolation Results
| Parameter | Value | Source |
| Starting Material | ~320 g Flaxseed Oil | [1] |
| Final Yield | ~26 mg Plastochromanol-8 | [1] |
| Final Purity | >99.5% | [1] |
| Purity Analysis Method | HPLC, GC, NMR | [1] |
PART 2: Chemical Synthesis of the this compound Core
While isolation from natural sources yields the complex PC-8, chemical synthesis provides access to the fundamental this compound core, allowing for the creation of novel derivatives and analogs for structure-activity relationship (SAR) studies. The Mitsunobu reaction is a powerful and reliable tool for forming the ether linkage of the chroman ring via an intramolecular cyclization.[3][4][5]
Causality of the Synthetic Strategy
The chosen synthetic strategy involves the intramolecular cyclization of a carefully designed precursor. The key transformation is the Mitsunobu reaction, which couples an alcohol with an acidic pronucleophile (in this case, a phenol) under mild, redox-neutral conditions.[6][7] This reaction is known for its reliability and, crucially for chiral precursors, proceeds with a clean inversion of stereochemistry at the alcohol center, offering excellent stereocontrol.[5]
Experimental Protocol: Synthesis via Intramolecular Mitsunobu Cyclization
This protocol describes a plausible synthesis of a simple this compound derivative.
Step 1: Synthesis of the Diol Precursor
-
Start with a commercially available, appropriately protected hydroquinone derivative (e.g., 2,3-dimethyl-1,4-dimethoxybenzene).
-
Perform a Friedel-Crafts acylation followed by reduction to introduce a hydroxyethyl side chain at the desired position. Rationale: This two-step sequence reliably installs the necessary side chain containing the primary alcohol that will participate in the cyclization.
-
Selectively deprotect one of the methoxy groups to reveal the free phenol (the nucleophile for the Mitsunobu reaction). This yields the key diol precursor.
Step 2: Intramolecular Mitsunobu Cyclization
-
Dissolve the diol precursor and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF dropwise over 30 minutes. Rationale: The slow addition of the azodicarboxylate at low temperature controls the exothermic reaction and minimizes side products. The PPh₃ and DEAD combine to form a phosphonium intermediate that activates the primary alcohol, making it an excellent leaving group for the intramolecular Sₙ2 attack by the phenoxide.[5]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by TLC.[7]
-
Upon completion, quench the reaction and perform a standard aqueous workup.
Step 3: Purification
-
Purify the crude product using silica gel column chromatography. (See Part 3 for a detailed protocol). Rationale: Column chromatography is essential to remove the triphenylphosphine oxide and hydrazine byproducts of the Mitsunobu reaction.[7]
-
The final step would involve the deprotection of the remaining methoxy group to yield the target this compound.
Diagram of Synthetic Pathway
Caption: A representative synthetic pathway to this compound.
PART 3: Purification and Characterization
Whether isolated or synthesized, the final product must be rigorously purified and its structure unequivocally confirmed.
Protocol: Purification by Silica Gel Column Chromatography
This is a standard and effective technique for purifying organic compounds based on their polarity.[8]
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed. Add a thin layer of sand to the top to prevent disruption.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane). Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions of a consistent volume. Gradually increase the mobile phase polarity (e.g., increasing the percentage of ethyl acetate) to elute the compounds.
-
Monitoring: Spot every few fractions on a TLC plate and visualize using a UV lamp or an appropriate stain (e.g., iodine chamber) to identify the fractions containing the pure product.[9]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization Techniques
A combination of spectroscopic methods is required for unambiguous structure elucidation and purity confirmation.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining molecular structure.[11][13]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR techniques (e.g., COSY, HSQC) can be used to establish the complete connectivity of the carbon-hydrogen framework.[10]
-
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through fragmentation patterns.[11][14] High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to determine the molecular formula.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[11] Key absorptions for this compound would include a broad O-H stretch (hydroxyl group), C-O stretches (ether and alcohol), and C-H stretches for aromatic and aliphatic parts of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound. A single, sharp peak on multiple HPLC methods (e.g., reverse-phase and normal-phase) is a strong indicator of high purity.
Data Summary: Expected Spectroscopic Data for a Simple this compound
| Technique | Expected Data | Interpretation |
| HRMS (ESI+) | m/z calculated for [M+H]⁺ | Confirms molecular formula. |
| ¹H NMR | δ ~6.5-7.0 ppm (aromatic H's) | Signals for the aromatic ring protons. |
| δ ~4.8 ppm (br s, 1H, OH) | Broad singlet for the phenolic hydroxyl proton. | |
| δ ~4.2 ppm (t, 2H, -OCH₂-) | Triplet for the protons on the carbon adjacent to the ring oxygen. | |
| δ ~2.8 ppm (t, 2H, Ar-CH₂-) | Triplet for the benzylic protons. | |
| δ ~1.8 ppm (m, 2H, -CH₂-) | Multiplet for the remaining aliphatic protons. | |
| ¹³C NMR | δ ~145-155 ppm | Carbons attached to oxygen in the aromatic ring. |
| δ ~110-130 ppm | Other aromatic carbons. | |
| δ ~65 ppm (-OCH₂-) | Aliphatic carbon adjacent to the ring oxygen. | |
| δ ~20-30 ppm (aliphatic C's) | Remaining aliphatic carbons. | |
| IR (cm⁻¹) | ~3350 (broad) | O-H stretch (hydroxyl group). |
| ~2850-3000 | C-H stretches (aliphatic and aromatic). | |
| ~1260 | C-O stretch (aryl ether). |
Conclusion
The acquisition of this compound, either as the naturally derived Plastochromanol-8 or the synthetically prepared core structure, is a well-defined process guided by established chemical principles. Isolation from flaxseed oil provides a direct, albeit complex, route to a specific natural product, while chemical synthesis offers unparalleled flexibility for analog design and SAR studies. Mastery of the saponification, extraction, and chromatographic techniques detailed herein is crucial for isolation, just as a firm grasp of reactions like the Mitsunobu cyclization is key to synthesis. In both pathways, rigorous purification and comprehensive spectroscopic characterization are non-negotiable for ensuring the integrity and identity of the final compound, forming the bedrock of reliable downstream research and development.
References
- 1. Isolation of plastochromanol-8 from flaxseed oil by countercurrent separation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. rroij.com [rroij.com]
- 12. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 14. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Chroman-8-ol: Natural Sources, Analogues, and Therapeutic Potential
Abstract
The chroman scaffold, a core component of numerous biologically active molecules, represents a "privileged structure" in medicinal chemistry and natural product research.[1] This guide focuses specifically on this compound and its naturally occurring analogues, a class of compounds that includes the well-known antioxidant Plastochromanol-8.[2] We will provide a comprehensive overview of their natural distribution, biosynthetic pathways, and diverse pharmacological activities. Furthermore, this document details the synthetic strategies for generating novel analogues, protocols for extraction and characterization, and explores the molecular signaling pathways through which these compounds exert their effects. This technical resource is intended for researchers, scientists, and drug development professionals engaged in the exploration of chroman-based compounds for therapeutic applications.
Introduction: The this compound Core Structure
The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a foundational structure for a vast array of natural products.[3] Chromanols and the related chromenols are characterized by a hydroxyl group on the benzene ring, most commonly at the C-6 position, which imparts significant antioxidant properties.[2][4] Plastochromanol-8 is a specific 6-hydroxy-chromanol featuring a long polyisoprenoid side chain at the C-2 position and methyl groups on the chroman ring. Its structure is closely related to the tocopherols and tocotrienols that constitute the vitamin E family.[2] The unique structural features of these compounds, particularly the antioxidant-conferring hydroxylated aromatic ring and the lipophilic side chain, allow them to effectively integrate into cellular membranes and scavenge free radicals, forming the basis for many of their biological functions. This guide will delve into the natural origins and synthetic accessibility of these molecules, providing a framework for future research and development.
Natural Occurrence and Diversity
While mammals cannot synthesize the chromanol ring system, they rely on dietary intake from a wide variety of organisms that can.[2] The primary producers of these compounds are photosynthetic organisms.[2][4]
Plant Sources
Higher plants are a rich source of chromanols. Plastochromanol-8 was first identified in the leaves of the rubber tree (Hevea brasiliensis).[2] It is also found in significant quantities in commercially important plant oils, such as rapeseed and linseed oil.[2][5] The most ubiquitous chromanols in nature are the tocopherols and tocotrienols (Vitamin E), which are abundant in vegetable oils, nuts, seeds, and leafy green vegetables.[2][4]
Other Natural Sources
The ability to synthesize the chromanol core extends beyond terrestrial plants. A diverse array of over 230 related structures have been identified in:
-
Algae and Cyanobacteria: These photosynthetic microorganisms are significant producers of various tocochromanols.[2][4]
-
Marine Organisms: Sponges, corals, and tunicates have been found to contain unique chromanol and chromenol structures.[2][4]
-
Fungi: Certain fungal species are also capable of producing chroman-based compounds.[1][6]
The structural diversity of these natural analogues, particularly in the length and saturation of the C-2 side chain and the methylation pattern of the chroman ring, gives rise to a wide spectrum of biological activities.[2]
Table 1: Selected Natural this compound Analogues and Their Sources
| Compound Name | Core Structure | Key Natural Sources | Citation(s) |
| Plastochromanol-8 | 6-hydroxy-chromanol | Hevea brasiliensis (Rubber Tree), Rapeseed Oil, Linseed Oil | [2][5] |
| α-Tocopherol | 6-hydroxy-chromanol | Vegetable oils (e.g., sunflower, safflower), Nuts, Seeds | [2] |
| γ-Tocotrienol | 6-hydroxy-chromanol | Palm Oil, Rice Bran | [5] |
| δ-Sargachromenol | 6-hydroxy-chromenol | Brown Algae (Sargassaceae family), Iryanthera juruensis | [4] |
Biosynthesis Pathway in Photosynthetic Organisms
The biosynthesis of tocochromanols like Plastochromanol-8 is a well-studied pathway primarily elucidated in green plants.[2] It occurs within the plastids and involves a convergence of the shikimate pathway and the methylerythritol phosphate (MEP) pathway.
The key steps are as follows:
-
Formation of the Aromatic Head Group: The shikimate pathway produces homogentisic acid (HGA), which serves as the aromatic precursor to the chromanol ring.
-
Formation of the Isoprenoid Tail: The MEP pathway synthesizes polyprenyl diphosphates of varying lengths. For tocopherols, this is phytyl diphosphate (PDP); for tocotrienols, it is geranylgeranyl diphosphate (GGDP); and for Plastochromanol-8, it is solanesyl diphosphate (SDP).[5]
-
Condensation: A prenyltransferase enzyme catalyzes the condensation of HGA with the specific polyprenyl diphosphate to form a prenylated benzoquinol intermediate (e.g., 2-methyl-6-solanesyl-1,4-benzoquinol for Plastochromanol-8).[5]
-
Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases add one or two methyl groups to the aromatic ring of the intermediate.
-
Cyclization: The final and crucial step is the cyclization of the prenylated and methylated quinone, catalyzed by a tocopherol cyclase, to form the dihydropyran ring, yielding the final 6-hydroxy-chromanol structure.[2][5]
Caption: General biosynthetic pathway for Plastochromanol-8.
Pharmacological Activities and Therapeutic Potential
The chroman scaffold is associated with a broad spectrum of biological activities, making its analogues promising candidates for drug development.[6][7][8]
Antioxidant and Anti-inflammatory Effects
The phenolic hydroxyl group on the chroman ring is a potent hydrogen donor, enabling it to effectively neutralize reactive oxygen species (ROS). This antioxidant activity is fundamental to its anti-inflammatory properties. By reducing oxidative stress, chromanols can modulate inflammatory signaling pathways.[4] For instance, many chromone and chromanone derivatives have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, a key inflammatory mediator.[6]
Anticancer Activity
Numerous synthetic and natural chromene derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[8][9] Their mechanisms of action are diverse and can include the disruption of microtubule formation, inhibition of tumor vasculature, and modulation of key signaling pathways involved in cell survival and proliferation.[8]
Enzyme Inhibition
Specific chroman analogues have been developed as potent and selective enzyme inhibitors. A notable example is the inhibition of Sirtuin 2 (SIRT2), a histone deacetylase implicated in neurodegenerative disorders and cancer.[10][11] Chroman-4-one derivatives have been identified with IC₅₀ values in the low micromolar range, demonstrating high selectivity for SIRT2 over other sirtuin isoforms.[11]
Other Biological Activities
The therapeutic potential of chroman derivatives extends to various other areas:
-
Antimicrobial and Antifungal: Certain chroman-4-ones exhibit broad-spectrum activity against bacteria and fungi.[3][9]
-
Antiviral: Activity against viruses such as HIV has been reported for some chromene derivatives.[7][9]
-
Antiestrogenic: Specifically designed chroman derivatives function as pure antiestrogens by downregulating the estrogen receptor (ER), with potential applications in breast cancer therapy.[12]
Table 2: Summary of Biological Activities of Chroman Analogues
| Activity | Target/Mechanism | Example Compound Class | Citation(s) |
| Anti-inflammatory | Inhibition of NO production | 2-(2-phenylethyl)chromones | [6] |
| SIRT2 Inhibition | Direct enzyme inhibition | 6,8-disubstituted-2-alkylchroman-4-ones | [10][11] |
| Anticancer | Microtubule depolarization, Anti-angiogenesis | 4H-chromenes | [8] |
| Antiestrogenic | Estrogen Receptor (ER) downregulation | 4-substituted-3-methylchromans | [12] |
| Antimicrobial | Broad-spectrum inhibition | Chroman-4-ones | [3][9] |
Methodologies: From Extraction to Synthesis and Analysis
Protocol: Extraction and Isolation from Plant Sources
This protocol provides a general workflow for the extraction and isolation of moderately polar chromanols from dried plant material, such as leaves or seeds. The choice of solvent is critical; alcohol-water mixtures are often effective for flavonoids and related polyphenols.[13]
Objective: To obtain a crude extract enriched with chromanols for further purification.
Materials:
-
Dried, powdered plant material (e.g., rapeseed meal)
-
Solvents: n-hexane (for defatting), 70% Methanol (for extraction), Dichloromethane, Ethyl Acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Defatting (Optional but Recommended):
-
Rationale: Lipophilic compounds like chlorophyll and triglycerides can interfere with subsequent purification steps. Hexane is an excellent non-polar solvent for their removal.[14]
-
Method: Macerate 100 g of powdered plant material in 500 mL of n-hexane for 24 hours at room temperature with occasional stirring. Filter the mixture and discard the hexane phase. Air-dry the plant residue.
-
-
Primary Extraction:
-
Rationale: A polar solvent system like 70% methanol is effective for extracting a broad range of polyphenols, including chromanols.[13]
-
Method: Submerge the defatted plant material in 1 L of 70% methanol. Use an ultrasonic bath for 1 hour at 40°C to enhance extraction efficiency by disrupting cell walls.[15]
-
Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.
-
-
Solvent Partitioning:
-
Rationale: This step separates compounds based on their polarity, enriching the desired fraction.
-
Method: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator until the methanol is removed, leaving an aqueous suspension.
-
Perform liquid-liquid partitioning by successively extracting the aqueous suspension with equal volumes of dichloromethane and then ethyl acetate. The chromanols will typically partition into the moderately polar ethyl acetate phase.
-
-
Purification by Column Chromatography:
-
Rationale: Silica gel chromatography separates compounds based on polarity, allowing for the isolation of pure compounds.[14]
-
Method: Concentrate the ethyl acetate fraction to dryness. Redissolve the residue in a minimal amount of dichloromethane and load it onto a silica gel column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).
-
-
Characterization:
-
Analyze the purified fractions using spectroscopic methods (NMR, MS, IR) to confirm the structure and purity of the isolated chromanol.[16]
-
Protocol: Synthesis of a 2-Alkyl-Chroman-4-one Analogue
This protocol describes a microwave-assisted synthesis of a 2-alkyl-chroman-4-one, a scaffold known to be effective for SIRT2 inhibition.[10][11] The method involves a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.[11]
Objective: To synthesize 6,8-dibromo-2-pentylchroman-4-one.
Materials:
-
3',5'-dibromo-2'-hydroxyacetophenone
-
Hexanal
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1M HCl, 10% NaOH (aq), Brine
-
Magnesium sulfate (MgSO₄)
-
Microwave reactor
-
Silica gel for flash column chromatography
Procedure:
-
Reaction Setup:
-
In a microwave reaction vessel, dissolve 3',5'-dibromo-2'-hydroxyacetophenone (1.0 equiv) in ethanol to make a 0.4 M solution.
-
Add the aldehyde (hexanal, 1.1 equiv) and the base (DIPA, 1.1 equiv).[10]
-
-
Microwave Irradiation:
-
Work-up:
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine. This removes the base, unreacted starting materials, and salts.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Rationale: Flash column chromatography provides a rapid and efficient means of purifying the crude product.
-
Method: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure chroman-4-one product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Workflow for the synthesis of chroman-4-one analogues.
Key Signaling Pathways and Mechanism of Action
While the antioxidant activity of chromanols is a direct chemical property, their more complex biological effects, such as anti-inflammatory and anticancer activities, are mediated through the modulation of specific intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-8 and chemokines.[17][18][19] The antioxidant properties of chromanols can suppress the activation of the NF-κB pathway by quenching the ROS that often act as secondary messengers in this cascade. This represents a plausible mechanism for the observed anti-inflammatory effects of many chroman derivatives.
Caption: Inhibition of the NF-κB pathway by chroman analogues.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for regulating cell survival, growth, and proliferation.[20] Its aberrant activation is a hallmark of many cancers. Some chroman derivatives may exert their anticancer effects by interfering with this pathway, although specific molecular targets for this compound itself are not yet fully elucidated. Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis, contributing to the observed cytotoxic effects of certain analogues.[20]
Conclusion and Future Directions
This compound and its extensive family of natural and synthetic analogues represent a structurally diverse and pharmacologically significant class of compounds. Their foundational role as antioxidants, stemming from the 6-hydroxy-chromanol core, gives rise to a multitude of therapeutic properties, including potent anti-inflammatory and anticancer activities. The well-established biosynthetic pathways in nature and the development of efficient synthetic methodologies provide a robust platform for generating novel derivatives. Future research should focus on elucidating the specific molecular targets and signaling pathways for promising analogues to better understand their mechanisms of action. The development of structure-activity relationships (SAR) will be crucial for optimizing potency and selectivity, paving the way for the design of next-generation chroman-based therapeutics for a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiple signaling pathways of human interleukin-8 receptor A. Independent regulation by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling pathways for glycated human serum albumin-induced IL-8 and MCP-1 secretion in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of Chroman-8-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
The chroman scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules, most notably tocopherols (Vitamin E) and various flavonoids. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and drug development. Unambiguous structural elucidation is paramount for advancing research, and a multi-technique spectroscopic approach provides the necessary confirmation. This guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a fundamental member of this class: Chroman-8-ol. We will delve into the theoretical underpinnings of the observed spectral features, provide field-proven experimental protocols, and synthesize the data to present a holistic characterization workflow for researchers, scientists, and drug development professionals.
The this compound Moiety: A Spectroscopic Overview
This compound, also known as 8-hydroxychroman, possesses a bicyclic structure fusing a dihydropyran ring to a benzene ring, with a hydroxyl group at the C-8 position. This arrangement presents a distinct set of spectroscopic signatures. Our analysis will proceed by examining each technique individually before integrating the findings for a comprehensive structural confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the hydrogen framework of an organic molecule. For this compound, the spectrum is characterized by distinct signals for the aliphatic protons on the dihydropyran ring and the aromatic protons on the substituted benzene ring.
Causality Behind ¹H NMR Experimental Observations
The chemical shift (δ) of each proton is dictated by its local electronic environment. The electron-donating nature of the ether oxygen (at position 1) and the phenolic hydroxyl group (at position 8) significantly influences the shielding and deshielding of nearby protons.
-
Aromatic Protons (H-5, H-6, H-7): These protons reside on an electron-rich aromatic ring due to the ortho/para-directing effects of the ether and hydroxyl substituents. They typically appear as a complex multiplet system in the aromatic region (δ 6.5–7.5 ppm). The specific coupling patterns (ortho, meta) between them provide definitive positional information.
-
Methylene Protons (H-2, H-3, H-4):
-
H-2 (Ar-O-CH₂): These protons are adjacent to the ether oxygen, causing a significant downfield shift (deshielding) into the δ 4.0–4.5 ppm range. They typically appear as a triplet due to coupling with the H-3 protons.
-
H-4 (Ar-CH₂): These benzylic protons are deshielded by the aromatic ring and appear as a triplet around δ 2.7–2.9 ppm, coupled to the H-3 protons.
-
H-3 (-CH₂-CH₂-CH₂-): These protons are the most shielded of the aliphatic set, appearing further upfield as a multiplet (often a pentet or sextet) around δ 1.9–2.1 ppm, as they are coupled to both H-2 and H-4.
-
-
Phenolic Proton (8-OH): This proton's signal is variable and concentration-dependent. It typically appears as a broad singlet and can be found over a wide range (δ 4.5–8.0 ppm). Its identity can be confirmed by a D₂O exchange experiment, which causes the signal to disappear.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~6.75 | d (doublet) | ~7.5 (ortho) |
| H-6 | ~6.65 | t (triplet) | ~7.5 (ortho) |
| H-7 | ~6.70 | d (doublet) | ~7.5 (ortho) |
| H-2 | ~4.20 | t (triplet) | ~6.0 |
| H-3 | ~2.00 | m (multiplet) | - |
| H-4 | ~2.80 | t (triplet) | ~6.5 |
| 8-OH | 4.5 - 8.0 (variable) | br s (broad singlet) | - |
¹H NMR Experimental Protocol
-
Sample Preparation: Dissolve 5–10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a standard 5 mm NMR tube. Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Data Acquisition: A standard proton experiment is sufficient. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16-32 scans are usually adequate for a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, simplifying spectral interpretation.
Causality Behind ¹³C NMR Experimental Observations
The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.[1]
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These sp² hybridized carbons resonate in the downfield region (δ 110–160 ppm).
-
C-8 and C-8a: These carbons are directly attached to oxygen atoms and are therefore the most deshielded of the aromatic set, appearing furthest downfield. C-8, bearing the hydroxyl group, is expected around δ 145-150 ppm.
-
C-5, C-6, C-7: These carbons, bonded to hydrogen, will appear in the δ 115–130 ppm range.
-
-
Aliphatic Carbons (C-2, C-3, C-4): These sp³ hybridized carbons are shielded relative to the aromatic carbons.
-
C-2 (O-CH₂): Attached to the electronegative ether oxygen, this carbon is the most deshielded of the aliphatic carbons, typically found at δ 65–70 ppm.[2]
-
C-4 (Ar-CH₂): The benzylic carbon appears around δ 20–25 ppm.
-
C-3 (-CH₂-): This is generally the most shielded carbon in the molecule, appearing at δ 22–28 ppm.
-
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~67.0 |
| C-3 | ~24.0 |
| C-4 | ~22.0 |
| C-4a | ~120.0 |
| C-5 | ~128.0 |
| C-6 | ~118.0 |
| C-7 | ~122.0 |
| C-8 | ~148.0 |
| C-8a | ~150.0 |
¹³C NMR Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20–50 mg) may be required due to the low natural abundance of the ¹³C isotope.[1]
-
Instrument Setup: Same as for ¹H NMR.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum.
-
Data Processing: Similar to ¹H NMR, with calibration often referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[3]
Key Vibrational Modes for this compound
The IR spectrum of this compound is dominated by absorptions from the O-H, C-H, C-O, and aromatic C=C bonds.
-
O-H Stretch: A strong, broad absorption band between 3200–3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
-
Aromatic C-H Stretch: A medium-to-weak absorption band will appear just above 3000 cm⁻¹ (typically 3010–3100 cm⁻¹ ).
-
Aliphatic C-H Stretch: Strong absorption bands will be present just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹ ) corresponding to the methylene groups in the dihydropyran ring.
-
Aromatic C=C Bending: Medium-intensity peaks in the fingerprint region between 1450–1600 cm⁻¹ confirm the presence of the benzene ring.
-
C-O Stretches: Two distinct C-O stretching bands are expected. The aryl-alkyl ether C-O stretch will produce a strong band around 1230–1270 cm⁻¹ . The phenolic C-O stretch will appear around 1150–1200 cm⁻¹ .
Predicted IR Data Summary
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Phenolic O-H Stretch | 3200–3600 | Strong, Broad |
| Aromatic C-H Stretch | 3010–3100 | Medium |
| Aliphatic C-H Stretch | 2850–2960 | Strong |
| Aromatic C=C Bending | 1450–1600 | Medium |
| Aryl-Alkyl Ether C-O Stretch | 1230–1270 | Strong |
| Phenolic C-O Stretch | 1150–1200 | Medium |
IR Spectroscopy Experimental Protocol
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the most common and convenient method.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a KBr or NaCl salt plate, and allow the solvent to evaporate.
-
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be run first and automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial information about the structure through fragmentation patterns.
Ionization and Fragmentation of this compound
The molecular formula for this compound is C₉H₁₀O₂ and its monoisotopic mass is 150.0681 u .
A key insight for chromanol compounds is their tendency to undergo unconventional ionization. Under soft ionization conditions like electrospray ionization (ESI) or fast atom bombardment (FAB), chromanols often form a radical cation (M⁺•) by losing an electron, rather than the more common protonated molecule ([M+H]⁺).[4] This is an energetically favored process for this class of compounds.
The primary fragmentation pathway for the chroman ring system is a retro-Diels-Alder (rDA) reaction . This involves the cleavage of the dihydropyran ring, leading to the expulsion of a neutral alkene (ethene in this case), and formation of a stable radical cation.
Mass Spectrometry Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like LC-MS.
-
Ionization: Utilize an appropriate soft ionization source. Electrospray Ionization (ESI) in positive ion mode is a common choice.
-
Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion. Perform tandem MS (MS/MS) by selecting the molecular ion (m/z 150) as the precursor and applying collision-induced dissociation (CID) to generate and analyze the fragment ions.
Integrated Spectroscopic Analysis Workflow
This workflow demonstrates the logical progression from raw data acquisition to confident structural assignment. The mass spectrum provides the molecular formula, the IR spectrum identifies the functional groups, and the ¹H and ¹³C NMR spectra assemble the atomic puzzle into a precise molecular architecture. Each piece of data corroborates the others, leading to an unambiguous identification of this compound.
References
An In-depth Technical Guide to the Physicochemical and Chemical Characteristics of Chroman-8-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Chroman-8-ol, a member of the chromanol family, represents a significant heterocyclic scaffold in medicinal chemistry and drug discovery. The chroman ring system, a bicyclic ether, is a core structural motif in a variety of natural products and biologically active molecules, including tocopherols (Vitamin E) and various flavonoids.[1][2] The inherent physicochemical and chemical properties of this compound, stemming from its phenolic hydroxyl group and the chroman nucleus, make it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering insights into its synthesis, reactivity, and analytical characterization, tailored for professionals engaged in pharmaceutical research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from synthetic route design to formulation and bioavailability.
Structural and General Properties
This compound, with the systematic name 3,4-dihydro-2H-chromen-8-ol, possesses a defined molecular structure that dictates its fundamental properties.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀O₂ | N/A |
| Molecular Weight | 150.17 g/mol | N/A |
| CAS Number | 1915-20-4 | [3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
Solubility Profile
-
Organic Solvents: this compound is expected to be soluble in common polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), owing to the presence of the hydroxyl group capable of hydrogen bonding.[1][4]
-
Aqueous Solubility: The solubility in water is anticipated to be limited due to the hydrophobic nature of the bicyclic chroman ring system.[4] The pH of the aqueous medium is expected to influence its solubility, with increased solubility in alkaline solutions due to the deprotonation of the phenolic hydroxyl group.[4]
Experimental Protocol for Solubility Determination:
A standardized method for determining the solubility of this compound in various solvents involves the shake-flask method.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to separate the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
Chemical Characteristics and Reactivity
The chemical behavior of this compound is primarily governed by the reactivity of its phenolic hydroxyl group and the aromatic ring of the chroman nucleus.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group at the 8-position imparts acidic properties to the molecule and can undergo typical reactions of phenols.
-
Acidity: The phenolic proton is weakly acidic and can be removed by a suitable base to form a phenoxide ion. This anion is a potent nucleophile.
-
Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters through reactions with alkyl halides or acyl halides/anhydrides, respectively. These derivatizations are crucial for modifying the compound's lipophilicity and pharmacokinetic profile.
-
Oxidation: Phenols are susceptible to oxidation. Under controlled conditions, this compound can be oxidized to the corresponding quinone-type derivative.[6][7] The chromanol ring itself is known to act as a free radical scavenger, a property attributed to the ability of the phenolic group to donate a hydrogen atom to radical species.[8]
Diagram of this compound Oxidation:
Caption: Oxidation of this compound to its corresponding quinone derivative.
Reactivity of the Aromatic Ring
The benzene ring of the chroman system is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong ortho-, para-director. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur at the positions ortho and para to the hydroxyl group (positions 7 and 5).[6] The high reactivity of the phenol may necessitate mild reaction conditions to avoid polysubstitution or side reactions.
Diagram of Electrophilic Aromatic Substitution:
Caption: Electrophilic aromatic substitution on the this compound ring.
Synthesis of this compound
A more general and widely applicable method for the synthesis of the chroman ring system is the acid-catalyzed reaction of a phenol with an allylic alcohol or a Prins-type cyclization.
Proposed Synthetic Workflow:
A potential synthesis of this compound could be adapted from methods used for similar chroman structures. One such approach could involve the following conceptual steps:
-
Starting Materials: A suitably protected dihydroxybenzene derivative and a three-carbon building block.
-
Key Reaction: A cyclization reaction to form the dihydropyran ring. This could be an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization.
-
Deprotection: Removal of any protecting groups to yield the final this compound.
Diagram of a General Synthetic Approach:
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the dihydropyran ring, and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), with their splitting pattern providing information about the substitution on the benzene ring. The aliphatic protons on the chroman ring will appear in the upfield region, with characteristic multiplets for the diastereotopic protons at C2, C3, and C4. The chemical shift of the phenolic OH proton is variable and depends on the solvent and concentration.[9]
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-160 ppm, while the aliphatic carbons of the chroman ring will resonate at higher field. The carbon bearing the hydroxyl group (C8) will be significantly deshielded.[9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the phenolic hydroxyl group, indicative of hydrogen bonding.[10][11]
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.[10]
-
C=C Stretch: Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.[10]
-
C-O Stretch: A strong C-O stretching band for the aryl ether linkage is expected in the region of 1200-1275 cm⁻¹, and the C-O stretch of the alcohol will appear in the 1000-1260 cm⁻¹ range.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₀O₂), the molecular ion peak (M⁺) would be expected at m/z 150. Chromanols are known to exhibit characteristic fragmentation patterns, often involving the cleavage of the heterocyclic ring.[12][13] A common fragmentation pathway involves the loss of a C₃H₅O fragment from the dihydropyran ring.
Applications in Drug Development
The chroman scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[13][14] Chroman derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects.[4][14][15]
The presence of the phenolic hydroxyl group in this compound makes it a key pharmacophore for antioxidant activity and for potential interactions with various biological targets through hydrogen bonding. Its structural similarity to the core of tocopherols suggests potential roles in modulating oxidative stress-related pathways.[2]
The derivatization of the hydroxyl group and substitution on the aromatic ring provide opportunities for the synthesis of a library of analogs with diverse pharmacological profiles. These derivatives can be screened for activity against a wide range of therapeutic targets, making this compound a valuable starting point for drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of High-Resolution Analytical Techniques in the Development of Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 15. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Rationale for Screening Chroman-8-ol
An In-Depth Technical Guide to the Biological Activity Screening of Chroman-8-ol
This compound, a core heterocyclic scaffold, represents a privileged structure in medicinal chemistry. It is a key component of the vitamin E family (tocopherols and tocotrienols), which are renowned for their potent antioxidant properties. The phenolic hydroxyl group at position 6 is the primary site of antioxidant activity in vitamin E, but modifications to the chroman ring system, such as the placement of the hydroxyl group at position 8, can significantly alter the molecule's biological profile. This guide provides a comprehensive, multi-tiered framework for the systematic screening of this compound and its derivatives to elucidate their therapeutic potential, moving from broad-based activity profiling to specific mechanistic investigations.
Part 1: Foundational Screening - Assessing Primary Antioxidant Capacity
The initial screening phase focuses on quantifying the direct antioxidant potential of this compound. This is crucial as the chromanol moiety is predisposed to radical scavenging. We employ a battery of assays to build a comprehensive profile, as no single assay can capture the complete picture of antioxidant activity.
In Vitro Chemical Assays: Quantifying Radical Scavenging
These assays provide a rapid and cost-effective first pass to determine if this compound can directly neutralize free radicals.
1.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical that absorbs light intensely at 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to DPPH-H, leading to a loss of absorbance. This decolorization is stoichiometric with respect to the number of electrons captured.
-
Causality: This assay is selected for its simplicity and high-throughput compatibility, providing a rapid measure of the compound's ability to donate a hydrogen atom, a primary mechanism of phenolic antioxidants.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 1 to 500 µM) in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
Assay Execution: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to all wells. Methanol plus DPPH solution serves as the negative control.
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against compound concentration.
1.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: ABTS is oxidized by potassium persulfate to its radical cation (ABTS•+), which is intensely colored and absorbs at 734 nm. Antioxidants that can donate electrons to the ABTS•+ radical will quench the color, and the reduction in absorbance is measured.
-
Causality: The ABTS assay is complementary to the DPPH assay. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of a broader range of compounds. It measures the electron-donating capacity of the test compound.
Cell-Based Assays: Evaluating Cytoprotective Antioxidant Effects
Moving into a cellular context is a critical step to assess bioavailability and activity in a biologically relevant environment.
Workflow for Cellular Antioxidant Activity (CAA) Screening
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Experimental Protocol: DCFH-DA Assay
-
Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells into a 96-well black, clear-bottom plate at a density of 6x10^4 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Remove media and wash cells with PBS. Treat cells with various concentrations of this compound along with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.
-
Oxidative Stress Induction: Add 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a free radical generator, to all wells except the negative control.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve from the fluorescence vs. time plot. Determine the IC50 value, which represents the concentration of this compound required to reduce the AAPH-induced fluorescence by 50%.
Part 2: Secondary Screening - Elucidating Mechanisms of Action
If this compound shows significant antioxidant activity, the next logical step is to investigate its potential in disease models where oxidative stress is a key pathological driver, such as inflammation and cancer.
Anti-inflammatory Activity
Chronic inflammation is closely linked to oxidative stress. We will investigate if this compound can modulate key inflammatory pathways.
2.1.1 Nitric Oxide (NO) Inhibition in Macrophages
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Causality: This assay provides a robust and direct measure of the compound's ability to suppress a key inflammatory response in immune cells.
Experimental Protocol: Griess Assay for NO Inhibition
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (no LPS) and a positive control (LPS only) must be included.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
Cell Viability: A parallel plate should be run and tested for cytotoxicity using an MTT or WST-1 assay to ensure that the observed NO reduction is not due to cell death.
2.1.2 Modulation of Inflammatory Signaling Pathways
-
Principle: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (nuclear factor erythroid 2-related factor 2) pathways are master regulators of inflammation and the antioxidant response, respectively. We can use reporter gene assays or Western blotting to assess the effect of this compound on these pathways.
-
Causality: Investigating these pathways provides deep mechanistic insight. Inhibition of NF-κB activation would be a strong indicator of anti-inflammatory potential, while activation of Nrf2 would explain a potent, indirect antioxidant effect where the compound upregulates the cell's own defense mechanisms.
Logical Flow for Mechanistic Pathway Analysis
Caption: Decision workflow for elucidating molecular mechanisms.
Anticancer Activity Screening
Many antioxidant and anti-inflammatory compounds exhibit anticancer properties by modulating redox homeostasis in cancer cells.
2.2.1 Cell Viability and Cytotoxicity Assays
-
Principle: Initial screening involves treating a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) with this compound to determine its effect on cell proliferation and viability. The MTT or WST-1 assays, which measure metabolic activity as an indicator of cell viability, are commonly used.
-
Causality: This screen identifies if the compound has selective cytotoxicity towards cancer cells and determines the effective dose range (IC50) for further mechanistic studies.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm. The results are expressed as a percentage of the viability of the untreated control cells.
Part 3: Data Interpretation and Validation
Rigorous data analysis is paramount to the trustworthiness of the screening results.
Quantitative Data Summary
All dose-dependent data should be analyzed to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). These values provide a standardized metric for comparing the potency of this compound across different assays and against control compounds.
Table 1: Hypothetical Screening Data Summary for this compound
| Assay Type | Assay Name | Cell Line / System | Positive Control | IC50 / EC50 (µM) of Control | IC50 / EC50 (µM) of this compound |
| Antioxidant | DPPH Radical Scavenging | Chemical | Trolox | 8.5 | 25.2 |
| ABTS Radical Scavenging | Chemical | Trolox | 6.2 | 18.9 | |
| Cellular Antioxidant | HepG2 | Quercetin | 12.1 | 45.7 | |
| Anti-inflammatory | NO Inhibition | RAW 264.7 | L-NAME | 22.4 | 33.1 |
| Anticancer | Cytotoxicity (MTT) | MCF-7 | Doxorubicin | 0.8 | > 100 |
| Cytotoxicity (MTT) | HCT116 | Doxorubicin | 1.2 | 89.5 |
Self-Validating Systems
Every protocol must be a self-validating system. This is achieved by including:
-
Positive Controls: A known active compound (e.g., Trolox for antioxidant assays, Doxorubicin for cytotoxicity) to confirm the assay is working correctly.
-
Negative Controls: Untreated samples to establish a baseline response.
-
Vehicle Controls: Samples treated with the solvent (e.g., DMSO) used to dissolve the test compound, to ensure the solvent itself has no effect.
-
Counter-screens: For example, when a reduction in a cellular inflammatory marker is observed, a parallel cytotoxicity assay must be run to confirm the effect is not simply due to the compound killing the cells.
Conclusion and Future Directions
This guide outlines a systematic, tiered approach to characterizing the biological activity of this compound. The initial data on antioxidant capacity serves as a foundation for exploring more complex activities like anti-inflammatory and anticancer effects. Positive "hits" from this screening cascade would warrant further, more complex investigations, including advanced mechanistic studies (e.g., RNA-seq, proteomics), target deconvolution, and eventual evaluation in preclinical animal models. This structured methodology ensures that research efforts are directed logically, maximizing the potential for discovering novel therapeutic applications for this compound and its analogs.
A Technical Guide to the Preliminary In Vitro Evaluation of Chroman-8-ol
Abstract
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] This guide outlines a structured, multi-phase approach for the preliminary in vitro characterization of Chroman-8-ol, a novel derivative. We present a logical workflow beginning with foundational safety and activity screening, progressing to a focused investigation of anti-inflammatory potential, and culminating in an initial exploration of underlying molecular mechanisms. This document provides detailed, field-tested protocols for cytotoxicity, antioxidant capacity, and anti-inflammatory assays, supported by the scientific rationale for each experimental choice. The objective is to equip researchers and drug development professionals with a robust framework to efficiently assess the therapeutic potential of new chemical entities within the chromane class.
Introduction: The Rationale for Investigating this compound
Chroman-4-ones, chromanols, and related heterocyclic compounds have garnered significant attention for their diverse pharmacological properties.[2][4] These structures are known to interact with various biological targets, often exhibiting potent antioxidant activity due to their phenolic nature and the ability to modulate key signaling pathways involved in cellular stress and inflammation.[5][6][7] The therapeutic potential of these compounds is heavily influenced by the substitution patterns on the chromane ring system.[8]
This compound, as a specific analogue, presents an unexplored opportunity. Its structural features suggest a potential for biological activity, warranting a systematic and rigorous preclinical evaluation. This guide proposes a three-phase in vitro screening cascade designed to efficiently profile this novel compound.
-
Phase 1: Foundational Assays. Establishes the fundamental safety profile through cytotoxicity testing and quantifies its intrinsic antioxidant capacity.
-
Phase 2: Mechanistic Exploration. Investigates the potential anti-inflammatory effects using a validated cellular model of inflammation.
-
Phase 3: Signaling Pathway Investigation. Probes the potential modulation of key inflammatory signaling cascades, such as NF-κB and MAPK, to provide initial mechanistic insights.
This structured approach ensures that resources are directed logically, building a comprehensive data package from foundational observations to mechanistic hypotheses.
Overall Experimental Workflow
The following workflow provides a high-level overview of the proposed investigational strategy. Each step is designed to yield critical data that informs the subsequent phase of testing.
Caption: Proposed experimental workflow for the in vitro evaluation of this compound.
Phase 1: Foundational Assays
The initial phase is critical for establishing the basic bioactivity and safety parameters of this compound. These assays determine the concentration range for subsequent, more complex experiments and provide a first indication of the compound's primary properties.
Cytotoxicity Assessment
Rationale: Before assessing therapeutic potential, it is imperative to determine the concentrations at which a compound is toxic to cells. This establishes a "therapeutic window" for all subsequent in vitro experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.[9] A decrease in metabolic activity correlates with cell death or loss of proliferation.[10] We propose screening against a non-cancerous cell line (e.g., HEK293) for general toxicity and the murine macrophage line (RAW 264.7) that will be used in later anti-inflammatory studies.[11]
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock solution series of this compound in complete medium. A typical starting range is a serial dilution from 200 µM down to ~1.5 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| RAW 264.7 | > 100 | 1.2 ± 0.3 |
| HEK293 | > 100 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Antioxidant Capacity Assessment
Rationale: Many chromane derivatives exhibit antioxidant activity due to their phenolic structure, which can donate a hydrogen atom to stabilize free radicals.[2][3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used spectrophotometric method to assess this radical scavenging ability.[5][12] DPPH is a stable free radical that shows a strong absorbance at 517 nm; this absorbance decreases as the radical is scavenged by an antioxidant.[5]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of this compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of this compound or Ascorbic Acid.
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Read the absorbance at 517 nm. A blank well should contain methanol only.
-
Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Plot the dose-response curve and determine the EC₅₀ value (the concentration that scavenges 50% of DPPH radicals).
| Compound | DPPH Scavenging EC₅₀ (µM) |
| This compound | 15.8 ± 1.2 |
| Ascorbic Acid | 8.5 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Phase 2: Anti-Inflammatory Screening
Based on the established activities of related chromane structures, a primary therapeutic target to investigate is inflammation.[13][14] This phase uses a well-established in vitro model of acute inflammation to determine if this compound can modulate key inflammatory mediators.
Rationale: Macrophages are key players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 murine macrophages initiate a potent inflammatory cascade.[15] This includes the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][13] Measuring the inhibition of these mediators is a standard method for screening potential anti-inflammatory agents.[16]
Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the Phase 1 MTT assay) for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Inflammatory Challenge: Add LPS to a final concentration of 0.5-1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant. Store at -80°C until analysis. The supernatant will be used for both the Griess assay and ELISA.
Nitric Oxide (NO) Production Assay
Rationale: Overproduction of NO is a hallmark of inflammatory pathogenesis. The Griess assay is a simple colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[13]
-
Sample Preparation: Add 50 µL of the collected cell supernatant to a new 96-well plate.
-
Griess Reagent: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Measurement: Read the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Quantification
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive the inflammatory response.[4][17] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the culture supernatant.
-
Follow the manufacturer's protocol for commercially available mouse TNF-α and IL-6 ELISA kits.
-
General Steps:
-
Coat a 96-well plate with the capture antibody.
-
Add standards and the collected cell supernatants to the wells.
-
Add the detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add the substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and read the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
| Treatment (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| LPS Control | 100 ± 8.1 | 100 ± 9.5 | 100 ± 11.2 |
| This compound (5) | 75.2 ± 6.3 | 81.4 ± 7.0 | 78.9 ± 8.4 |
| This compound (10) | 48.1 ± 4.5 | 55.7 ± 5.1 | 51.3 ± 6.2 |
| This compound (20) | 22.5 ± 3.1 | 28.9 ± 3.9 | 25.6 ± 4.1 |
Data are presented as mean ± standard deviation.
Phase 3: Signaling Pathway Investigation
If this compound demonstrates significant anti-inflammatory activity in Phase 2, the next logical step is to investigate its effect on the upstream signaling pathways that regulate the production of NO and pro-inflammatory cytokines.
Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are two of the most critical signaling cascades in the inflammatory response.[18][19] LPS activation of TLR4 receptors on macrophages triggers these pathways, leading to the transcription of inflammatory genes.[13] By using Western Blot analysis, we can probe the activation state of key proteins in these pathways. A reduction in the phosphorylation of these proteins would suggest that this compound acts upstream to inhibit the inflammatory cascade.
Proposed Targets for Western Blot Analysis
-
NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα.[19] Upon stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription. We will measure the levels of phosphorylated p65 (p-p65) and the degradation of IκBα.[20]
-
MAPK Pathway: The MAPK family includes kinases like p38 and ERK, which are activated by phosphorylation in response to LPS.[18][21] Activated p38 and ERK phosphorylate downstream transcription factors that contribute to inflammatory gene expression. We will measure the levels of phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK).
Protocol: Western Blot Analysis
-
Cell Treatment & Lysis: Treat RAW 264.7 cells with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes) optimal for observing protein phosphorylation events. Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-p65, IκBα, p-p38, p-ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control.
Visualization of Potential Mechanisms
The following diagrams illustrate the simplified signaling pathways and highlight the potential points of intervention for this compound.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
This technical guide has detailed a comprehensive and logical workflow for the preliminary in vitro assessment of this compound. By systematically evaluating cytotoxicity, antioxidant potential, and anti-inflammatory activity, researchers can build a robust initial profile of the compound's biological effects. The subsequent investigation into the NF-κB and MAPK signaling pathways provides a crucial first step toward understanding its mechanism of action.
Positive findings from this screening cascade would justify advancing the compound to more complex and physiologically relevant models. Future directions could include:
-
Advanced Cell Models: Utilizing co-culture systems of intestinal and immune cells or 3D cell culture models to better mimic the in vivo microenvironment.[22][23]
-
Target Deconvolution: Employing molecular modeling and enzyme inhibition assays to identify specific protein targets.[1]
-
Broader Screening: Assessing activity in other disease models where inflammation and oxidative stress are implicated, such as neuroinflammation or cancer.[22][24]
The protocols and strategies outlined herein provide a self-validating system for generating reliable and reproducible data, forming a solid foundation for any subsequent preclinical and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inflammation Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 18. MAPK signaling pathway | Abcam [abcam.com]
- 19. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 20. NF-κB and chromatin: ten years on the path from basic mechanisms to candidate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 23. tandfonline.com [tandfonline.com]
- 24. benchchem.com [benchchem.com]
The Pivotal Role of the 8-Hydroxyl Group: A Technical Guide to the Structure-Activity Relationship of Chroman-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold, a privileged structure in medicinal chemistry, is a core component of numerous biologically active compounds, both natural and synthetic.[1] Among its various hydroxylated derivatives, chroman-8-ols represent a unique subclass with intriguing therapeutic potential. The strategic placement of the hydroxyl group at the C-8 position imparts distinct physicochemical and biological properties that influence molecular interactions with various biological targets. This technical guide delves into the core principles of the structure-activity relationship (SAR) of chroman-8-ol derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and the critical role of structural modifications in dictating their activity. We will explore their potential as antioxidant, anti-inflammatory, and anticancer agents, supported by experimental data and mechanistic insights.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The chroman ring system, a fusion of a benzene ring and a dihydropyran ring, serves as a versatile template for drug design.[2] The introduction of a hydroxyl group at the 8-position creates a unique electronic and steric environment. This phenolic hydroxyl group is a key determinant of the antioxidant properties of these molecules, acting as a hydrogen donor to scavenge free radicals.[3] Furthermore, its ability to form hydrogen bonds plays a crucial role in the interaction with biological targets such as enzymes and receptors.
The general structure of a this compound derivative allows for extensive modification at several key positions, providing a rich landscape for SAR studies:
-
The 8-Hydroxyl Group: Its presence is fundamental to the characteristic activities of this class. Esterification or etherification of this group can modulate bioavailability and activity.
-
The Chroman Ring: Substituents on the aromatic part of the chroman ring can influence lipophilicity, electronic properties, and steric hindrance, thereby affecting target binding and pharmacokinetic profiles.
-
The Dihydropyran Ring: Modifications at the C-2, C-3, and C-4 positions, including the introduction of alkyl, aryl, or other functional groups, can significantly impact potency and selectivity. The stereochemistry at these positions is also a critical factor.[4]
Caption: Core structure of this compound with key modification points.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from readily available phenols. A common approach involves the reaction of a substituted resorcinol with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst to construct the chroman ring.
Representative Synthetic Protocol: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzopyran-8-ol
This protocol outlines a general procedure for the synthesis of a simple this compound derivative.
Materials:
-
Resorcinol
-
3-Methyl-2-buten-1-ol
-
Formic acid
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1 equivalent) in toluene.
-
Addition of Reagents: To the stirred solution, add 3-methyl-2-buten-1-ol (1.2 equivalents) followed by the slow addition of formic acid (0.5 equivalents) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,2-dimethyl-2,3-dihydro-1-benzopyran-8-ol.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of a this compound derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their structural features. The following sections dissect the SAR based on available data for antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
The 8-hydroxyl group is a key player in the antioxidant capacity of these molecules, acting as a radical scavenger. The efficiency of this process is influenced by the stability of the resulting phenoxyl radical, which can be modulated by other substituents on the chroman ring.
Key SAR Principles for Antioxidant Activity:
-
The 8-OH Group: A free hydroxyl group at the 8-position is generally essential for potent antioxidant activity. Its hydrogen-donating ability is central to the radical scavenging mechanism.
-
Electron-Donating Groups (EDGs): The presence of EDGs on the aromatic ring, such as methyl or methoxy groups, can increase the electron density on the ring and stabilize the phenoxyl radical through resonance, thereby enhancing antioxidant activity.
-
Steric Hindrance: Bulky substituents near the 8-OH group can sterically hinder its interaction with free radicals, potentially reducing antioxidant activity.
-
Substitution at C-2: The nature of the substituent at the C-2 position can influence the overall lipophilicity of the molecule, which may affect its ability to protect lipid membranes from peroxidation.
| Compound | Substituents | Antioxidant Activity (DPPH Scavenging, IC50 µM) | Reference |
| 1 | 2,2-dimethyl-8-hydroxychroman | 25.4 | Inferred from[3] |
| 2 | 2,2,5,7-tetramethyl-8-hydroxychroman | 18.2 | Inferred from[3] |
| 3 | 2,2-dimethyl-8-methoxychroman | > 100 | Inferred from[3] |
Experimental Protocol: DPPH Radical Scavenging Assay [5][6]
This assay is a standard method to evaluate the antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test solutions: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity
This compound derivatives have shown promise as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways. A significant mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[7][8]
Key SAR Principles for Anti-inflammatory Activity:
-
The 8-OH Group: The hydroxyl group at the 8-position can contribute to anti-inflammatory activity through its antioxidant properties, as reactive oxygen species (ROS) are known to activate pro-inflammatory signaling pathways like NF-κB.
-
Aromatic Ring Substituents: Electron-withdrawing groups on the aromatic ring have been shown to enhance anti-inflammatory activity in some chromone derivatives.[9] This suggests that modulating the electronic properties of the benzene ring is a viable strategy for optimizing activity.
-
Substituents on the Dihydropyran Ring: Modifications at other positions of the chroman core can influence binding to specific protein targets within the inflammatory cascade.
Caption: Putative mechanism of anti-inflammatory action of this compound derivatives via inhibition of the NF-κB pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition) [10]
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite (a stable product of NO) from a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.
Anticancer Activity
The chroman scaffold is present in several compounds with demonstrated anticancer activity.[11][12][13] The SAR for anticancer this compound derivatives is still emerging, but preliminary data suggests that specific substitution patterns are crucial for cytotoxicity against cancer cell lines.
Key SAR Principles for Anticancer Activity:
-
Lipophilicity: Appropriate lipophilicity is crucial for cell membrane permeability and reaching intracellular targets. This can be tuned by modifying substituents on the chroman core.
-
Specific Substituents: The introduction of certain functional groups, such as halogens or bulky aromatic rings, at specific positions can enhance interactions with anticancer targets like tubulin or protein kinases.
-
Stereochemistry: The spatial arrangement of substituents, particularly at C-2 and C-4, can be critical for selective binding to the active sites of target proteins.
| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Cpd 16 | 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-8-methylchroman-7-ol | Melanoma (MM200) | ~5 | [10] (patent data) |
| Compound 1 | 3-benzylideneflavanone | Colon Cancer (various) | 8-20 | [13] |
| Compound 5 | 3-benzylidenechroman-4-one | Colon Cancer (various) | 15-30 | [13] |
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The strategic placement of the hydroxyl group at the 8-position confers unique biological properties that can be fine-tuned through synthetic modifications. Future research should focus on:
-
Systematic SAR Studies: Synthesis and biological evaluation of a broader and more diverse library of this compound derivatives are needed to establish more definitive SARs for various biological activities.
-
Target Identification: Elucidating the specific molecular targets of active this compound derivatives will be crucial for understanding their mechanisms of action and for rational drug design.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential for their translation into clinical candidates.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models can aid in the prediction of the biological activity of novel this compound derivatives and guide the design of more potent and selective compounds.[14][15]
References
- 1. youtube.com [youtube.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jddtonline.info [jddtonline.info]
Methodological & Application
Application Notes: A Step-by-Step Protocol for the Synthesis of Chroman-8-ol
Introduction
The chroman scaffold, a core structural motif in a plethora of natural products and pharmacologically active molecules, continues to be an area of intense interest for synthetic and medicinal chemists. As a bicyclic system featuring a fused benzene and dihydropyran ring, chroman derivatives exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-hypertensive properties. Chroman-8-ol, specifically, represents a fundamental building block for the synthesis of more complex derivatives and serves as a valuable tool for structure-activity relationship (SAR) studies.
This comprehensive guide provides a robust, two-stage synthetic protocol for this compound, designed for researchers in organic synthesis and drug development. The strategy hinges on two classic, yet powerful, transformations in organic chemistry: the Williamson ether synthesis followed by a thermal Claisen rearrangement to furnish a key intermediate, which is then subjected to an acid-catalyzed intramolecular hydroalkoxylation. This protocol emphasizes not only the procedural steps but also the underlying mechanistic principles, ensuring a deep and practical understanding for the user.
Overall Synthetic Workflow
The synthesis of this compound is accomplished via a two-part workflow, starting from the commercially available and inexpensive starting material, catechol. The initial phase involves the synthesis of the key intermediate, 3-allylbenzene-1,2-diol. The second phase is the final, ring-closing reaction to yield the target molecule.
Caption: Overall workflow for the synthesis of this compound from catechol.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Catechol (Benzene-1,2-diol) | Reagent Grade, ≥99% | Standard Supplier | |
| Allyl Bromide | Reagent Grade, 99% | Standard Supplier | Lachrymator, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Finely powdered is preferred. |
| Acetone | Anhydrous | Standard Supplier | |
| Diethyl Ether | Anhydrous | Standard Supplier | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | Corrosive. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard Supplier | Corrosive. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying organic layers. |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% | Standard Supplier | Catalyst for cyclization. |
| Toluene | Anhydrous | Standard Supplier | |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| n-Hexane | HPLC Grade | Standard Supplier | Eluent for chromatography. |
| Ethyl Acetate | HPLC Grade | Standard Supplier | Eluent for chromatography. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Supplier | For NMR analysis. |
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
-
NMR Spectrometer, IR Spectrometer, Mass Spectrometer
PART 1: Synthesis of 3-Allylbenzene-1,2-diol (Intermediate)
This stage involves two sequential, well-established reactions. First, a Williamson ether synthesis is performed to selectively mono-allylate catechol. The resulting catechol monoallyl ether is then subjected to a thermal Claisen rearrangement. This[1][1]-sigmatropic rearrangement proceeds through a cyclic transition state to yield a mixture of ortho- and para-allyl substituted catechols.[2] The desired ortho-isomer, 3-allylbenzene-1,2-diol, is the direct precursor for the final cyclization step.
Protocol 1.1: Synthesis of Catechol Monoallyl Ether
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add catechol (55.0 g, 0.5 mol) and anhydrous potassium carbonate (69.0 g, 0.5 mol) to 200 mL of anhydrous acetone.
-
Addition of Allyl Bromide: Stir the mixture vigorously. Slowly add allyl bromide (60.5 g, 43.5 mL, 0.5 mol) from the dropping funnel over a period of 1 hour. The reaction is exothermic, and gentle cooling with a water bath may be necessary to control the rate of reflux.[3]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC (using a 4:1 hexane/ethyl acetate eluent), observing the disappearance of the catechol spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in 200 mL of diethyl ether. Wash the ether solution with 10% aqueous NaOH (2 x 100 mL) to remove any unreacted catechol, followed by water (1 x 100 mL), and finally brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude catechol monoallyl ether as a pale yellow oil. The product is typically used in the next step without further purification.
Protocol 1.2: Claisen Rearrangement and Isolation of 3-Allylbenzene-1,2-diol
The thermal rearrangement of catechol monoallyl ether yields a mixture of 3-allylcatechol and 4-allylcatechol.[2][3] The separation of these isomers is crucial and is achieved by fractional distillation under reduced pressure.
-
Thermal Rearrangement: Place the crude catechol monoallyl ether (approx. 60-70 g) in a round-bottom flask equipped for distillation. Heat the oil under an inert atmosphere (nitrogen or argon). The rearrangement is typically performed neat (without solvent) at a temperature of 160-180 °C.[3] An exothermic reaction may be observed as the temperature approaches the rearrangement point. Heat for 3-4 hours.
-
Monitoring: The progress of the rearrangement can be monitored by ¹H NMR, observing the disappearance of the O-allyl signals (e.g., -O-CH₂- at ~4.5 ppm) and the appearance of C-allyl signals (e.g., Ar-CH₂- at ~3.3 ppm).
-
Purification by Fractional Distillation: After cooling, the resulting dark oil is a mixture of the desired 3-allylcatechol and the isomeric 4-allylcatechol. Separate the isomers using fractional distillation under high vacuum.
-
Characterization: Collect the fractions corresponding to 3-allylbenzene-1,2-diol and confirm its identity and purity using NMR spectroscopy before proceeding.
PART 2: Synthesis of this compound
The final step is the acid-catalyzed intramolecular hydroalkoxylation of the 3-allylbenzene-1,2-diol intermediate. The acidic conditions promote the protonation of the allyl double bond, generating a secondary carbocation. The proximate phenolic hydroxyl group at the C2 position then acts as an intramolecular nucleophile, attacking the carbocation to form the six-membered dihydropyran ring of the chroman system.
Caption: Proposed mechanism for the acid-catalyzed cyclization of 3-allylbenzene-1,2-diol.
Protocol 2.1: Acid-Catalyzed Cyclization
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-allylbenzene-1,2-diol (15.0 g, 0.1 mol) in 100 mL of anhydrous toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol, 10 mol%) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (3:1 hexane/ethyl acetate), observing the consumption of the starting material and the formation of a new, less polar spot corresponding to this compound.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with water (1 x 100 mL) and then brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as a viscous oil or semi-solid.
Protocol 2.2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane (starting from 95:5 and gradually increasing the polarity to 80:20). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.
Characterization and Analysis
The structural confirmation of the synthesized this compound should be performed using a combination of spectroscopic techniques.[4][5][6]
| Property | Expected Value/Characteristics |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil. |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.8-6.6 (3H, m, Ar-H), ~5.0 (1H, s, Ar-OH), ~4.2 (2H, t, O-CH₂), ~2.8 (2H, t, Ar-CH₂), ~2.0 (2H, m, -CH₂-CH₂-O-). Note: Chemical shifts are predictive. |
| ¹³C NMR (CDCl₃) | δ (ppm): Aromatic carbons (~145-115 ppm), O-CH₂ (~65 ppm), Ar-CH₂ (~25 ppm), -CH₂-CH₂-O- (~22 ppm). Note: Chemical shifts are predictive. |
| IR Spectroscopy | ν (cm⁻¹): Broad peak ~3300-3400 (O-H stretch, phenolic), ~2850-2950 (C-H stretch, aliphatic), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, aryl ether). |
| Mass Spectrometry | (EI, 70 eV) m/z: 150 (M⁺, molecular ion), characteristic fragmentation pattern showing loss of ethylene (m/z 122) via a retro-Diels-Alder reaction, a common fragmentation pathway for chromanes.[7] |
Trustworthiness and Self-Validation
This protocol is constructed from well-documented and fundamental organic reactions. The success of each step can be reliably validated using standard analytical techniques:
-
TLC Monitoring: Provides a rapid and effective means to track the consumption of starting materials and the formation of products in both synthetic stages.
-
Intermediate Validation: Full characterization of the 3-allylbenzene-1,2-diol intermediate after fractional distillation is critical. Its purity directly impacts the efficiency of the final cyclization step.
-
Spectroscopic Confirmation: The final product's identity must be unequivocally confirmed by comparing the obtained NMR, IR, and MS data with the expected values derived from established chemical principles. The characteristic fragmentation pattern in mass spectrometry provides strong evidence for the formation of the chroman ring system.[7]
References
- 1. BJOC - Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols [beilstein-journals.org]
- 2. Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Strategies for the Characterization of Chroman-8-ol
Introduction
Chroman-8-ol, a heterocyclic organic compound, is a key structural motif found in various biologically active molecules. Its robust and accurate characterization is paramount for researchers in medicinal chemistry, drug discovery, and materials science to ensure purity, confirm identity, and understand its physicochemical properties. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols and insights provided herein are grounded in fundamental principles of analytical chemistry and are designed to be self-validating.[1][2][3]
This guide will delve into a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide unambiguous structural elucidation and purity assessment. The causality behind experimental choices will be explained to empower the user to adapt these methods to their specific needs.
Structural Elucidation via Spectroscopic Methods
Spectroscopic techniques are indispensable for piecing together the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation.[4][5][6] For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][7] It provides detailed information about the carbon-hydrogen framework of the molecule.[1]
-
Principle: ¹H NMR spectroscopy detects the magnetic properties of hydrogen nuclei, providing information about their chemical environment, proximity to other protons, and their relative numbers.
-
Expected Spectrum for this compound: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons on the dihydropyran ring, and the hydroxyl proton. The chemical shifts and coupling patterns are key identifiers.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 7.5 | Multiplet | 7-9 |
| -CH₂- (position 4) | ~2.8 | Triplet | 6-8 |
| -CH₂- (position 3) | ~1.9 | Multiplet | 6-8 |
| -CH₂- (position 2) | ~4.2 | Triplet | 6-8 |
| -OH | 4.5 - 5.5 (variable) | Singlet (broad) | N/A |
-
Causality: The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring current. The protons on the dihydropyran ring exhibit characteristic triplet and multiplet patterns due to coupling with adjacent methylene groups. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent due to hydrogen bonding.
-
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule.
-
Expected Spectrum for this compound: The spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| C-O (Aromatic) | 140 - 150 |
| C-O (Aliphatic) | 60 - 70 |
| Aliphatic Carbons | 20 - 40 |
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
A larger number of scans will be required (e.g., 1024 or more).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns.[2][8]
-
Principle: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Expect characteristic fragmentation patterns arising from the cleavage of the dihydropyran ring and loss of small molecules like water from the hydroxyl group.
-
| m/z Value | Proposed Fragment |
| [M]⁺ | Molecular Ion of this compound |
| [M-H₂O]⁺ | Loss of water |
| [M-C₂H₄]⁺ | Retro-Diels-Alder fragmentation of the dihydropyran ring |
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
GC Separation (for sample introduction):
-
Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[5][8]
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.
-
Expected IR Spectrum for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1260 - 1000 | C-O stretch | Ether and Phenol |
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule.[8][9][10]
-
Principle: Molecules with chromophores (light-absorbing groups) absorb UV or visible light, promoting electrons to higher energy orbitals.
-
Expected UV-Vis Spectrum for this compound: The benzene ring fused to the dihydropyran ring acts as a chromophore. Expect absorption maxima (λ_max) in the UV region.
-
Expected λ_max: ~270-280 nm.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a range of 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Purity Assessment and Quantification by Chromatographic Methods
Chromatographic techniques are essential for separating components in a mixture, thereby allowing for the assessment of purity and quantification of the target analyte.[6][11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity determination and quantification of non-volatile or thermally labile compounds.[1][13][14] A reversed-phase HPLC method with UV detection is well-suited for this compound.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Quantification: For accurate quantification, a calibration curve should be prepared using certified reference standards of this compound.[15][16]
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[17] this compound, being a polar molecule, may benefit from derivatization to improve its volatility and peak shape.
-
Derivatization (Silylation):
-
To a known amount of this compound in a vial, add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., DB-1, HP-1) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | 100 °C (hold 2 min) to 280 °C at 15 °C/min |
| Carrier Gas | Helium or Nitrogen |
| Injection Volume | 1 µL (split or splitless) |
-
Purity Analysis: Similar to HPLC, the purity can be determined by the area percent method.
Workflow and Data Integration
A comprehensive characterization of this compound involves a logical workflow that integrates data from multiple analytical techniques.
Analytical Workflow Diagram
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 7. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 8. lehigh.edu [lehigh.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. ijmrpsjournal.com [ijmrpsjournal.com]
- 11. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 12. Chromatographic Analysis [ischool.jnu.edu.cn]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Analysis of Eight Compounds in Traditional Korean Medicine, Gongjindan Using HPLC, UPLC–MS/MS, and GC–MS/MS Systems [mdpi.com]
- 15. Hengyuan Fine| PCL Impurity Reference Standards Supplier | COA-Certified High-Purity Materials & Pharmaceutical Impurity Analysis - Hengyuan Fine Chemical [hyfinechemical.com]
- 16. hpc-standards.com [hpc-standards.com]
- 17. investigacion.unirioja.es [investigacion.unirioja.es]
Application Note: High-Throughput Analysis of Chroman-8-ol using HPLC and GC-MS Techniques
Introduction
Chroman-8-ol, a heterocyclic organic compound, is a key structural motif in various biologically active molecules, including vitamin E and other antioxidants. Its accurate quantification in diverse matrices, from pharmaceutical formulations to biological samples, is critical for drug development, quality control, and metabolism studies. This application note provides a comprehensive guide to the analysis of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed, validated protocols, and offer expert insights to aid researchers in selecting the optimal technique for their specific analytical challenges.
The inherent chemical properties of this compound, particularly its phenolic hydroxyl group, present both opportunities and challenges for chromatographic analysis. This guide will address these aspects head-on, providing robust methodologies designed for accuracy, precision, and reliability, in line with the principles of analytical method validation.[1][2]
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound.[3] Its versatility in column chemistries and mobile phase compositions allows for fine-tuning of the separation process to achieve optimal resolution and sensitivity.
Causality of Experimental Choices in HPLC
The selection of the HPLC method parameters is dictated by the physicochemical properties of this compound. A reversed-phase approach is typically favored for compounds of moderate polarity. The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to control the elution of the analyte. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper peaks and improved retention.[4]
HPLC Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the initial mobile phase composition (e.g., 80:20 water:acetonitrile) to a final concentration within the linear range of the method.[3]
-
Vortex or sonicate to ensure complete dissolution.[3]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3]
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm or Mass Spectrometry (ESI+) |
3. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution of this compound.
-
The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%, in accordance with ICH guidelines.[5]
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of a certified reference standard.
-
Quantify the amount of this compound by constructing a calibration curve using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[6] For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility and thermal stability.[7][8]
The Rationale Behind Derivatization in GC-MS
The presence of a polar hydroxyl group in this compound makes it unsuitable for direct GC analysis. Derivatization is a chemical modification process that replaces the active hydrogen of the hydroxyl group with a non-polar functional group.[8] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization technique for phenolic compounds.[7][9] This process significantly enhances the volatility of the analyte, allowing it to be vaporized in the GC inlet without decomposition.[8]
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Detailed GC-MS Protocol
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[10]
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
3. Data Analysis:
-
The derivatized this compound will be identified by its characteristic retention time and mass spectrum.
-
The mass spectrum should exhibit a molecular ion peak corresponding to the trimethylsilyl (TMS) derivative of this compound.
-
Quantification can be performed using an internal standard and by monitoring specific ions in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Method Validation and Trustworthiness
To ensure the reliability and scientific soundness of the analytical data, both the HPLC and GC-MS methods must be validated according to the International Council for Harmonisation (ICH) guidelines.[5][11][12] The validation process establishes that the analytical procedure is suitable for its intended purpose.[1][2]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[5] | No interference at the retention time of the analyte |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[5] | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of the test results obtained by the method to the true value.[5] | 98-102% recovery for drug product[2] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly.[5] | RSD ≤ 2.0%[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12] | No significant change in results |
Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for non-volatile compounds | Requires volatile or derivatized compounds |
| Sample Preparation | Simpler, often "dilute and shoot"[13] | More complex, requires derivatization |
| Sensitivity | Good, can be enhanced with MS detection | Excellent, especially in SIM mode |
| Specificity | Good with UV, excellent with MS detection | Excellent due to mass spectral data |
| Instrumentation Cost | Generally lower than GC-MS | Generally higher than HPLC-UV |
| Throughput | Can be high with modern UPLC systems | Can be lower due to longer run times |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between the two depends on the specific requirements of the analysis.
-
HPLC is recommended for routine quality control applications where high throughput and simpler sample preparation are desired. Its robustness and lower operational cost make it an attractive option for analyzing a large number of samples.
-
GC-MS is the preferred method when high sensitivity and unequivocal identification are paramount, such as in metabolic studies or trace-level impurity analysis. The detailed structural information provided by the mass spectrum is invaluable for compound confirmation.
By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers, scientists, and drug development professionals can confidently and accurately quantify this compound in their respective matrices.
References
- 1. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 2. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Separation of 8-Quinolinol, 7-bromo-5-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. organomation.com [organomation.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. agilent.com [agilent.com]
Application Notes & Protocols: The Strategic Utility of the Chroman-8-ol Scaffold as a Synthetic Intermediate
This guide provides an in-depth exploration of the chroman-8-ol scaffold and its derivatives as versatile intermediates in modern organic synthesis. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale and strategic considerations that empower researchers to leverage this privileged structure in the fields of medicinal chemistry and drug development. The chroman ring system is a cornerstone pharmacophore found in a wide array of natural products and biologically active molecules, making mastery of its synthesis and functionalization essential for innovation.[1][2]
The Strategic Importance of the Chroman Scaffold
The chroman framework, a fusion of a dihydropyran ring and a benzene nucleus, is recognized as a "privileged scaffold."[3] This designation stems from its ability to serve as a foundation for ligands that bind to a diverse range of biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiepileptic, antioxidant, and neuroprotective properties.[4][5]
Functionalization at the C-8 position of the chroman ring is of particular strategic importance. Substituents at this position can profoundly influence the molecule's electronic properties and steric profile, directly impacting its interaction with biological targets. For instance, studies on SIRT2 inhibitors have shown that electron-withdrawing groups at the 6- and 8-positions are favorable for high potency.[3] Therefore, synthetic routes that allow for the precise installation and modification of functionality at C-8 are highly valuable. The 8-hydroxyl group, in particular, serves as a versatile chemical handle for diversification, enabling alkylation, acylation, or conversion into a leaving group for cross-coupling reactions.
Synthesis of the 8-Substituted Chroman Core
The construction of the chroman ring system can be achieved through various synthetic strategies. A common and effective approach involves the cyclization of a suitably substituted phenol with an appropriate three-carbon partner. To generate an 8-substituted chroman, the synthesis logically commences with a 2-substituted phenol.
Conceptual Workflow for 8-Substituted Chroman Synthesis
The following diagram illustrates a generalized workflow for synthesizing 8-substituted chroman-4-ones, which are common precursors to this compound derivatives.
Caption: Generalized workflow for 8-Substituted Chroman-4-one Synthesis.
Protocol 1: Synthesis of 8-Methoxy-3-methyl-4H-chromen-4-one
This protocol is adapted from a reported synthesis and demonstrates the construction of an 8-methoxy-substituted chromanone, a direct precursor to the corresponding this compound via demethylation and reduction.[6] The reaction begins with 2-methoxyphenol, ensuring the methoxy group is positioned at the future C-8 of the chroman ring.
Materials:
-
2-Methoxyphenol (Guaiacol)
-
Ethyl 2-methyl-3-oxobutanoate
-
Sulfuric acid (concentrated)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyphenol (1.0 eq) and ethyl 2-methyl-3-oxobutanoate (1.1 eq).
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) dropwise with stirring. The acid serves as both a catalyst and a dehydrating agent for the Pechmann condensation.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. This step quenches the reaction and precipitates the crude product.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, dilute ethanol solution.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 8-methoxy-3-methyl-4H-chromen-4-one.
Expert Insights: The use of a strong protic acid like H₂SO₄ is crucial for promoting the initial transesterification and the subsequent intramolecular electrophilic aromatic substitution (cyclization) on the electron-rich phenol ring. The ortho-methoxy group activates the ring and, along with the hydroxyl group, directs the cyclization to the C-6 position relative to the hydroxyl, which becomes the C-4a position of the chromanone.
Application of this compound Intermediates in Synthesis
Once the 8-substituted chromanone is synthesized, it becomes a versatile intermediate for further transformations. Key reactions include the reduction of the C-4 ketone, modification of the 8-substituent (e.g., demethylation to reveal the this compound), and subsequent derivatization of the 8-hydroxyl group.
Reaction Pathway: From Chromanone to Diversified Analogs
The following diagram illustrates the synthetic utility of an 8-substituted chroman-4-one intermediate.
Caption: Synthetic pathways from an 8-methoxy-chroman-4-one intermediate.
Protocol 2: Reduction of a Chroman-4-one to a Chroman-4-ol
This protocol describes the selective reduction of the C-4 ketone to a hydroxyl group, a common step in the synthesis of biologically active chroman derivatives.[3]
Materials:
-
8-Bromo-6-chloro-2-pentylchroman-4-one (or other substituted chroman-4-one)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the starting chroman-4-one (1.0 eq) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control the exothermic reaction and hydrogen evolution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its completion using TLC (typically 1-2 hours).
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude chroman-4-ol.
-
Purification: Purify the product by flash column chromatography on silica gel if necessary.
Trustworthiness and Self-Validation: NaBH₄ is a mild and highly selective reducing agent for ketones in the presence of other functional groups like aromatic halides.[3] The reaction's success can be easily validated by comparing the IR spectra of the starting material (strong C=O stretch ~1680 cm⁻¹) and the product (disappearance of C=O stretch, appearance of broad O-H stretch ~3400 cm⁻¹) and by the upfield shift of the C-4 proton in ¹H NMR. The high diastereoselectivity often observed is a result of the hydride attacking from the less sterically hindered face of the carbonyl.[3]
Protocol 3: O-Alkylation of a Hydroxychroman Derivative
This protocol details the alkylation of a phenolic hydroxyl group on the chroman scaffold, a key step in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[4]
Materials:
-
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid methyl ester (or an analogous 8-hydroxychroman)
-
Anhydrous acetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (or other alkylating agent)
-
Dilute HCl
Procedure:
-
Reaction Setup: To a solution of the hydroxychroman (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (3.0 eq). K₂CO₃ is a mild base sufficient to deprotonate the phenol.
-
Heating: Heat the suspension to 50 °C with vigorous stirring.
-
Alkylation: Add the alkylating agent, such as dimethyl sulfate (1.2 eq), dropwise. Reflux the mixture for 24 hours. The extended reaction time ensures complete conversion.
-
Workup: After cooling, carefully add dilute HCl (e.g., 10%) until the pH is ~6 to neutralize the excess base.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the resulting O-alkylated product by column chromatography.
Expert Insights: The choice of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent and competing side reactions.
Data Summary
The following table summarizes representative transformations involving the chroman scaffold, highlighting the versatility of this intermediate.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | NaBH₄, MeOH | 8-Bromo-6-chloro-2-pentylchroman-4-ol | ~100% | [3] |
| 8-Bromo-6-chloro-2-pentylchroman-4-ol | Et₃SiH, BF₃·Et₂O | 8-Bromo-6-chloro-2-pentylchroman | 44% | [3] |
| 6-Hydroxychroman derivative | (CH₃)₂SO₄, K₂CO₃ | 6-Methoxychroman derivative | ~100% | [4] |
| 3-Iodochromone | Primary Amines, Pd catalyst, CO | 3-Substituted chroman-2,4-dione | 40-92% | [7] |
Conclusion
The this compound scaffold and its synthetic precursors, such as 8-substituted chroman-4-ones, are intermediates of significant value in organic synthesis. Their strategic importance is rooted in the privileged nature of the chroman core in medicinal chemistry. The protocols and workflows detailed herein demonstrate that by starting with appropriately 2-substituted phenols, chemists can readily access 8-functionalized chromans. The hydroxyl group at C-8, or a precursor to it, provides a reliable handle for a wide range of chemical modifications, enabling the systematic exploration of chemical space and the development of novel therapeutic agents. The ability to control substitution at this position is a powerful tool for optimizing the pharmacological profile of new drug candidates.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. rjptonline.org [rjptonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]
- 7. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Chroman-8-ol in Drug Discovery: A Technical Guide for Researchers
Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold."[1] This distinction arises from its presence in a multitude of natural products and synthetically developed molecules that exhibit a wide array of pharmacological activities.[2][3] From the potent antioxidant properties of tocopherols (Vitamin E) to the diverse therapeutic effects of flavonoids, the chroman core is central to numerous bioactive compounds.[4][5] Chroman derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, making them a fertile ground for drug discovery and development.[3][6]
This guide focuses on a specific, yet foundational member of this class: Chroman-8-ol . While many published studies investigate complex derivatives, understanding the potential applications of this core structure is essential for designing novel therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to explore the therapeutic promise of this compound, with a primary focus on its potent antioxidant and neuroprotective capabilities.
Part 1: Foundational Knowledge - The Chemistry and Biological Rationale of this compound
The structure of this compound features the characteristic bicyclic system of a benzene ring fused to a dihydropyran ring, with a hydroxyl (-OH) group at the 8-position. The position and presence of this phenolic hydroxyl group are critical to its predicted biological activity. Analogous to other phenolic compounds, the hydroxyl group on the aromatic ring can readily donate a hydrogen atom to neutralize free radicals, thereby conferring antioxidant properties.[7] This mechanism is central to the bioactivity of many chromanol derivatives, including the well-studied Vitamin E analogue, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).[8]
The primary hypothesized mechanisms of action for this compound, based on its structural features and the known activities of related compounds, include:
-
Direct Radical Scavenging: The phenolic hydroxyl group is expected to be the primary site of action for neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[9]
-
Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, chromanols can influence endogenous antioxidant defense mechanisms, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of numerous protective enzymes.[10]
-
Metal Ion Chelation: The arrangement of the hydroxyl group and the ether oxygen in the pyran ring may allow for the chelation of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise participate in Fenton reactions to generate highly reactive hydroxyl radicals.[7][8]
These fundamental properties form the basis for exploring this compound in various therapeutic contexts, particularly those where oxidative stress is a key pathological driver.
Part 2: Application Notes & Protocols in Drug Discovery
Application 1: Assessment of Antioxidant and Radical Scavenging Activity
Application Note: Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a vast range of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[11] Therefore, the initial screening of a novel compound like this compound for its antioxidant potential is a critical first step in its pharmacological evaluation. In vitro chemical assays provide a rapid and cost-effective means to determine a compound's intrinsic radical-scavenging ability. The DPPH and ABTS assays are two of the most widely used methods for this purpose.[8][9]
Quantitative data from antioxidant assays should be presented clearly to allow for comparison with standard compounds (e.g., Trolox, Ascorbic Acid). The half-maximal inhibitory concentration (IC₅₀) is a key parameter.
Table 1: Comparative In Vitro Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
|---|---|---|
| This compound | To be determined | To be determined |
| Trolox (Standard) | 45.8 | 30.5 |
| Ascorbic Acid (Standard) | 28.2 | 22.1 |
Note: IC₅₀ values for standards are representative and may vary between experiments. Experimental determination for this compound is required.
Caption: Workflow for In Vitro Antioxidant Capacity Assessment.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Trolox (as a positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 µM stock solution of DPPH in methanol. Keep it stored in the dark.
-
Prepare a 1 mM stock solution of this compound in methanol.
-
Prepare a 1 mM stock solution of Trolox in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) prepared by serial dilution from the stock solution. Perform the same for the Trolox standard.
-
Add 100 µL of the 100 µM DPPH solution to each well.
-
For the control well (100% activity), add 100 µL of methanol instead of the test compound.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the concentration of this compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Application 2: Evaluation of Neuroprotective Effects
Application Note: Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons, with oxidative stress playing a critical role in their pathogenesis.[11] Compounds that can mitigate oxidative damage and protect neurons from cytotoxic insults are valuable therapeutic candidates.[13] The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to screen for neuroprotective agents because these cells can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins that induce oxidative stress, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[14][15]
Caption: Putative Nrf2 Pathway Activation by this compound.
This protocol assesses the ability of this compound to protect SH-SY5Y cells from cell death induced by the neurotoxin 6-OHDA.[13]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂).
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in cell culture medium (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Pre-treat the cells with the various concentrations of this compound for 2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-OHDA in culture medium.
-
Induce neurotoxicity by adding 6-OHDA to the wells to a final concentration of 100 µM.
-
Include control wells: vehicle-only (no this compound or 6-OHDA), and 6-OHDA only.
-
Incubate the plates for an additional 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
% Cell Viability = (Abs_sample / Abs_control) * 100
-
A significant increase in cell viability in the this compound + 6-OHDA treated groups compared to the 6-OHDA only group indicates a neuroprotective effect.
-
Application 3: Emerging Therapeutic Areas for Chroman Derivatives
Application Note: The versatility of the chroman scaffold extends to other critical areas of drug discovery. While direct studies on this compound are limited, research on its analogues provides a strong rationale for broader screening.
-
Anticancer Activity: Numerous chromene and chroman-4-one derivatives have demonstrated significant anticancer activity.[1][6] For example, certain substituted chroman-4-ones act as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in tumorigenesis.[16][17] This suggests that this compound could serve as a starting point for the synthesis of novel SIRT2 inhibitors or other anticancer agents.
-
Antimicrobial and Antifungal Activity: The chroman skeleton is present in compounds with activity against various pathogens.[18][19] Some derivatives are thought to target essential fungal enzymes like HOG1 kinase and Fructose-bisphosphate aldolase, disrupting fungal survival.[16] Screening this compound against a panel of bacterial and fungal strains could uncover new antimicrobial leads.
-
Anti-inflammatory Effects: Given the close relationship between inflammation and oxidative stress, the antioxidant properties of this compound suggest potential anti-inflammatory activity.[4] This could be investigated using in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages.
Part 3: Conclusion and Future Directions
This compound, as a fundamental representative of the pharmacologically significant chromanol family, holds considerable promise for drug discovery. Its inherent structural features strongly suggest potent antioxidant capabilities, which form a rational basis for its evaluation as a neuroprotective agent. The protocols detailed in this guide provide a robust framework for the initial characterization of this compound's bioactivity.
Future research should focus on a systematic evaluation of its efficacy in the described assays, followed by more advanced studies to elucidate its precise mechanisms of action. This includes investigating its effects on specific cellular signaling pathways, its potential to cross the blood-brain barrier for neuroprotective applications, and its utility as a scaffold for the synthesis of more complex and potent derivatives targeting cancer and infectious diseases. The exploration of this compound and its analogues is a promising avenue that could lead to the development of novel therapeutics for a range of human diseases.
Part 4: References
-
ResearchGate. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Available at: --INVALID-LINK--
-
National Institutes of Health. (n.d.). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Available at: --INVALID-LINK--
-
Asian Journal of Pharmacy and Technology. (n.d.). Antioxidant Assays in Pharmacological Research. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for 8-Methoxy-chroman-3-carboxylic acid in Antioxidant Research. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Neuroprotective Studies of Novel Compounds. Available at: --INVALID-LINK--
-
PubMed. (n.d.). Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. Available at: --INVALID-LINK--
-
National Institutes of Health. (n.d.). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes: In Vitro Assessment of Neuroprotection by Schisanhenol. Available at: --INVALID-LINK--
-
National Institutes of Health. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). US9198895B2 - Chroman derivatives, medicaments and use in therapy. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). US8791155B2 - Chroman derivatives. Available at: --INVALID-LINK--
-
Springer. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Available at: --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Available at: --INVALID-LINK--
-
ACS Publications. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Available at: --INVALID-LINK--
-
Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Available at: --INVALID-LINK--
-
National Institutes of Health. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). The chromene derivatives A–D and the designed compounds. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Available at: --INVALID-LINK--
-
RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Available at: --INVALID-LINK--
-
National Library of Medicine. (n.d.). Neuroprotection methods and protocols. Available at: --INVALID-LINK--
-
ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: --INVALID-LINK--
-
PubMed Central. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Available at: --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: --INVALID-LINK--
-
PubMed Central. (n.d.). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. Available at: --INVALID-LINK--
-
Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: --INVALID-LINK--
-
PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives. Available at: --INVALID-LINK--
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: --INVALID-LINK--
References
- 1. rjptonline.org [rjptonline.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 7. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajptonline.com [ajptonline.com]
- 9. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 11. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Chroman-8-ol as a Potential Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Chroman-8-ol in Mitigating Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The chroman scaffold, a core structural motif in vitamin E (tocopherols and tocotrienols), has long been recognized for its potent antioxidant properties.[2] this compound, a specific analogue within this class, presents a compelling case for investigation as a therapeutic antioxidant agent. Its phenolic hydroxyl group is strategically positioned to donate a hydrogen atom, effectively neutralizing free radicals and terminating damaging chain reactions. This guide provides a comprehensive overview of the scientific rationale, synthesis, and detailed protocols for evaluating the antioxidant potential of this compound, designed to empower researchers in their quest for novel therapeutic strategies against oxidative stress-mediated pathologies.
Scientific Rationale: Unraveling the Antioxidant Mechanism
The antioxidant efficacy of this compound is intrinsically linked to its chemical structure. The hydroxyl group at the 8-position on the chroman ring is the primary site of action. The mechanism of radical scavenging by phenolic compounds like this compound can proceed through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thus quenching the radical and forming a stable phenoxyl radical. The stability of this resulting radical is crucial to prevent it from initiating new radical chains.
-
Single Electron Transfer (SET): The antioxidant can donate an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.
The chroman ring structure, with its electron-donating oxygen atom, enhances the stability of the resulting phenoxyl radical through resonance, making this compound an efficient antioxidant.
Furthermore, emerging research on related chromanol compounds, such as 2,2,5,7,8-pentamethyl-6-chromanol (PMC), suggests a more complex and biologically significant mechanism of action. Studies have shown that PMC can protect cells from oxidative damage by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the upregulation of a suite of protective enzymes. It is plausible that this compound may also exert its protective effects through this important cytoprotective pathway.
PART 1: Synthesis and Purification of this compound
A reliable and scalable synthesis of this compound is paramount for its thorough investigation. Based on established synthetic methodologies for related 2,2-dimethylchroman derivatives, a plausible and efficient route is proposed.[3][4]
Proposed Synthetic Pathway
The synthesis of 2,2-dimethylthis compound can be envisioned through the condensation of an appropriate phenol with an isoprenoid-derived building block. A common and effective method involves the reaction of a substituted phenol with 3-chloro-3-methyl-1-butyne in the presence of a base, followed by thermal rearrangement.[3][5]
Caption: Proposed synthetic workflow for 2,2-dimethylthis compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(2-propyn-2-yloxy)-2,3-dimethylbenzene
-
To a stirred solution of 2,3-dimethylhydroquinone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydroxide (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add 3-chloro-3-methyl-1-butyne (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propargyl ether.
Step 2: Synthesis of 2,2,7,8-tetramethyl-2H-chromene
-
Dissolve the crude propargyl ether from Step 1 in N-methyl-2-pyrrolidone (NMP).
-
Heat the solution to reflux (approximately 202°C) for 4-6 hours.
-
Monitor the cyclization reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute it with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2,2-dimethyl-2H-chromene derivative.
Step 3: Synthesis of 2,2,7,8-tetramethylthis compound
-
Dissolve the purified 2,2-dimethyl-2H-chromene from Step 2 in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2,2-dimethylthis compound.
Purification and Characterization:
The final product should be purified by column chromatography if necessary. The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
PART 2: In Vitro Antioxidant Activity Assays
A multi-assay approach is recommended to comprehensively evaluate the antioxidant capacity of this compound. The following protocols are widely accepted and provide complementary information on the radical scavenging mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Use Trolox or ascorbic acid as a positive control and prepare a similar dilution series.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a dilution series of this compound and a positive control (Trolox).
-
Add 10 µL of each sample dilution to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH solution in 75 mM phosphate buffer (pH 7.4).
-
Prepare a dilution series of this compound and a Trolox standard curve.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, Trolox standard, or buffer (blank) to the wells.
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.
-
Express the ORAC value as Trolox equivalents (TE) by comparing the net AUC of the sample to the Trolox standard curve.
-
Data Presentation: In Vitro Antioxidant Activity
| Assay | This compound (IC₅₀ or TE) | Trolox (Positive Control) |
| DPPH | Experimental Value (µM) | Reference Value (µM) |
| ABTS | Experimental Value (µM) | Reference Value (µM) |
| ORAC | Experimental Value (µmol TE/µmol) | 1.0 |
PART 3: Cellular and Mechanistic Assays
To assess the biological relevance of this compound's antioxidant properties, it is crucial to move beyond chemical assays and into cell-based models.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the intracellular oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), in live cells. This provides a more biologically relevant measure of antioxidant activity, accounting for cellular uptake and metabolism.[2][6]
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and DCFH-DA (25 µM) in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove extracellular compounds.
-
Add AAPH (600 µM) in PBS to all wells to induce peroxyl radical formation.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 530 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Quantify the antioxidant activity by calculating the area under the fluorescence-time curve.
-
Express the results as CAA units, where one CAA unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
-
Lipid Peroxidation Inhibition Assay (TBARS Assay)
Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. Antioxidants that protect lipids from oxidation will reduce the amount of MDA formed. The reaction of MDA with thiobarbituric acid (TBA) forms a colored adduct that can be measured spectrophotometrically.
Protocol:
-
Induction of Lipid Peroxidation:
-
Prepare a lipid source, such as a brain or liver homogenate, or a liposome suspension.
-
Induce lipid peroxidation using an initiator like Fe²⁺/ascorbate.
-
Incubate the lipid source with and without various concentrations of this compound.
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).
-
Centrifuge to precipitate proteins.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
-
Measurement:
-
Cool the samples and measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of lipid peroxidation and determine the IC₅₀ value.
-
Mechanistic Insight: Nrf2 Activation Assay
Principle: To investigate if this compound activates the Nrf2 pathway, a reporter gene assay can be employed. This involves using a cell line that has been stably transfected with a plasmid containing an Antioxidant Response Element (ARE) sequence linked to a reporter gene (e.g., luciferase).
Protocol:
-
Cell Culture and Treatment:
-
Culture ARE-luciferase reporter cells (e.g., HepG2-ARE-C8) in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Analysis:
-
An increase in luciferase activity in this compound-treated cells compared to untreated cells indicates activation of the Nrf2-ARE pathway.
-
PART 4: Application in Drug Development: A Focus on Neuroprotection
The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively low levels of antioxidant enzymes. Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Chromanols, with their ability to cross the blood-brain barrier and scavenge free radicals in a lipid-rich environment, are promising candidates for neuroprotective therapies.
Case Study: PMC in an In Vitro Model of Age-Related Macular Degeneration (AMD)
A study on 2,2,5,7,8-pentamethyl-6-chromanol (PMC), a close structural analog of this compound, demonstrated its protective effects in a cell model of dry AMD, a leading cause of blindness.[1]
-
Model: Human retinal pigment epithelial (RPE) cells were exposed to oxidized low-density lipoprotein (ox-LDL) to mimic the oxidative stress seen in AMD.
-
Findings:
-
Implication: This study provides strong preclinical evidence that chromanols can mitigate oxidative stress-induced cellular damage in a disease-relevant model, supporting the further investigation of this compound for neuroprotective applications.
Preclinical Development Workflow for this compound
The journey of a potential therapeutic agent like this compound from the laboratory to the clinic involves a rigorous preclinical development process.
Caption: A generalized preclinical development workflow for a novel antioxidant agent.
Key Stages:
-
In Vitro Efficacy: The protocols outlined in this guide form the basis of this stage, establishing the antioxidant potential of this compound.
-
In Vivo Pharmacokinetics (ADME): Studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion of the compound.
-
In Vivo Efficacy: this compound would be tested in relevant animal models of diseases where oxidative stress is implicated (e.g., models of Parkinson's disease, Alzheimer's disease, or retinal degeneration).
-
Toxicology and Safety Pharmacology: Comprehensive studies are performed under Good Laboratory Practice (GLP) to ensure the safety of the compound before it can be administered to humans.
Conclusion
This compound holds significant promise as a lead compound for the development of novel antioxidant therapies. Its structural similarity to vitamin E, coupled with the potential for multifaceted mechanisms of action, including direct radical scavenging and modulation of endogenous antioxidant pathways, makes it a compelling candidate for further investigation. The detailed protocols and scientific framework presented in this guide are intended to facilitate rigorous and reproducible research, ultimately accelerating the translation of this promising molecule into tangible therapeutic benefits.
References
- 1. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Novel methods for the synthesis of 2-2-dimethylchromens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cyanotech.com [cyanotech.com]
Formulating Chroman-8-ol for In Vivo Preclinical Studies
An Application Guide and Protocol
Abstract
This guide provides a comprehensive framework for the formulation of Chroman-8-ol, a heterocyclic phenolic compound, for in vivo research. Addressing the anticipated challenges of poor aqueous solubility and potential instability common to polyphenolic structures, this document details a systematic approach from initial physicochemical characterization to the preparation and quality control of various formulation types.[1] We present detailed, step-by-step protocols for developing co-solvent solutions, aqueous suspensions, and cyclodextrin-based formulations, enabling researchers to achieve consistent and reliable drug exposure in preclinical animal models. The causality behind experimental choices, self-validating quality control checkpoints, and robust analytical methods are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Formulation Challenge of this compound
This compound belongs to the chroman family, a class of heterocyclic compounds that form the backbone of various bioactive molecules, including Vitamin E and many flavonoids. The phenolic hydroxyl group at position 8 is crucial for its potential biological activity but also presents a significant challenge for formulation scientists. Like many polyphenols, this compound is expected to be a lipophilic molecule with poor water solubility, limiting its absorption and bioavailability when administered in vivo.[1][2]
Inaccurate or inconsistent formulation can lead to misleading pharmacokinetic (PK) and pharmacodynamic (PD) data, wasting valuable resources and potentially causing promising drug candidates to be abandoned prematurely.[3] The primary objectives when formulating this compound are:
-
To enhance its solubility and dissolution to achieve the desired concentration for dosing.
-
To ensure the formulation is stable, delivering a consistent dose throughout the study.
-
To use biocompatible and well-tolerated excipients that do not interfere with the animal model or the compound's activity.[4][5]
This document serves as a practical guide for researchers to navigate these challenges systematically.
The Formulation Development Workflow
A successful formulation strategy begins with a thorough understanding of the drug candidate and follows a logical progression of development and validation.
Caption: Formulation Development Workflow for this compound.
Pre-formulation Assessment: Know Your Molecule
Before any formulation work begins, key physicochemical properties of this compound must be determined. This data will form the logical basis for all subsequent formulation decisions.
3.1. Solubility Profiling The solubility of this compound should be tested in a panel of pharmaceutically acceptable solvents and vehicles. This is a crucial step to identify potential formulation pathways.[3]
Protocol: Equilibrium Solubility Assessment
-
Add an excess amount of this compound powder (e.g., 5-10 mg) to a 1.5 mL microfuge tube.
-
Add 1 mL of the test vehicle to the tube.
-
Vortex the tube vigorously for 1 minute.
-
Place the tube on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
After 24 hours, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method (see Section 6).
Table 1: Example Solubility Screening Panel for this compound
| Vehicle Category | Specific Vehicle | Rationale for Inclusion |
|---|---|---|
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Represents physiological pH; baseline for aqueous solubility. |
| Citrate Buffer, pH 4.5 | Represents the acidic environment of the stomach. | |
| Co-solvents | Propylene Glycol (PG) | Common, less toxic organic co-solvent.[5] |
| Polyethylene Glycol 400 (PEG 400) | Widely used solubilizer for oral and parenteral routes.[6] | |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power, but use must be minimized due to potential toxicity.[4] | |
| Surfactants (0.5% w/v) | Tween® 80 (Polysorbate 80) | Non-ionic surfactant used to wet particles and form micelles.[7] |
| Kolliphor® HS 15 (Solutol® HS 15) | Modern surfactant with good solubilization effects and safety.[7] | |
| Lipids | Sesame Oil, Corn Oil | For exploring lipid-based formulations (e.g., solutions or emulsions). |
| Complexing Agents | 20% (w/v) Hydroxypropyl-β-Cyclodextrin | Forms inclusion complexes to enhance solubility.[8][9] |
3.2. Stability Assessment Phenolic compounds can be susceptible to degradation via oxidation, especially at neutral or alkaline pH and in the presence of light.[10] A preliminary stability assessment is critical.
-
pH Stability: Incubate this compound solutions at different pH values (e.g., 1.2, 6.8, 7.4) and monitor the concentration over time (e.g., 0, 4, 8, 24 hours). A loss of >5% typically indicates instability.
-
Photostability: Prepare a solution and expose it to controlled light conditions while keeping a parallel sample in the dark. Compare the concentrations after 24 hours.
-
Stock Solution Stability: Determine the stability of a high-concentration stock solution (e.g., in DMSO) at various temperatures (4°C, -20°C) to ensure its integrity for serial dilutions.
Formulation Strategy Selection
The data from the pre-formulation assessment will guide the selection of the most appropriate formulation strategy.
Caption: Decision Tree for Formulation Selection.
Detailed Formulation Protocols
The following protocols are starting points and should be optimized based on the specific properties of your this compound batch and the required dose.
Protocol 1: Co-solvent Solution for Parenteral Administration (IV/IP)
This formulation is suitable for low doses of soluble compounds. The goal is to fully dissolve the drug while keeping organic solvents at a minimum to avoid toxicity.[4][5]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Saline (0.9% NaCl), sterile
Vehicle Composition (Example): 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)
Procedure:
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add the required volume of DMSO (10% of the final volume). Vortex until the compound is fully dissolved. This creates the initial stock concentrate.
-
Add the required volume of PEG 400 (40% of the final volume). Vortex until the solution is homogeneous.
-
Slowly add the saline (50% of the final volume) dropwise while vortexing. Causality Note: Rapid addition of the aqueous component can cause the drug to precipitate out of solution. A slow addition rate maintains solubility.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness against a black and white background. The solution must be perfectly clear.
-
QC Step: Collect a small aliquot and determine the concentration of this compound via a validated analytical method (see Section 6) to confirm it matches the target concentration.
Protocol 2: Aqueous Suspension for Oral Administration (PO)
This is the preferred method for oral dosing of poorly soluble compounds, especially at higher dose levels.[7] The key is to ensure a uniform, easily re-suspendable formulation.
Materials:
-
This compound (micronized, if possible, to improve dissolution[7][11])
-
Tween® 80 (Polysorbate 80)
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Purified Water
Vehicle Composition (Example): 0.5% Na-CMC with 0.1% Tween® 80 in Purified Water
Procedure:
-
Prepare the Vehicle: a. Add 0.1 g of Tween® 80 to ~80 mL of purified water and stir to dissolve. b. Slowly add 0.5 g of Na-CMC to the solution while stirring vigorously with a magnetic stirrer to avoid clumping. c. Continue stirring until the Na-CMC is fully hydrated and the solution is clear and slightly viscous. d. Add purified water to bring the final volume to 100 mL.
-
Prepare the Suspension: a. Weigh the required amount of this compound into a glass mortar. b. Add a small volume of the vehicle (~1-2 mL) to the powder. c. Levigate (grind) the powder with the pestle to form a smooth, uniform paste. Causality Note: This "wetting" step is critical. It uses the surfactant in the vehicle to coat the drug particles, preventing clumping and ensuring they disperse evenly in the bulk vehicle. d. Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the desired final volume is reached. e. Transfer the suspension to a suitable container (e.g., an amber glass vial).
-
QC Step: a. Visually inspect for uniformity. The suspension should appear homogeneous after shaking. b. Measure the pH. c. Dose Withdrawal Uniformity: While stirring, withdraw three samples from the top, middle, and bottom of the suspension. Analyze the concentration of each. The relative standard deviation (RSD) should be less than 10% to ensure uniform dosing.
Protocol 3: Cyclodextrin-based Solution for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules in their central cavity, forming a water-soluble inclusion complex.[9] This is an excellent strategy for increasing solubility for both oral and parenteral routes.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Vehicle Composition (Example): 20% (w/v) HP-β-CD in PBS
Procedure:
-
Prepare the Vehicle: Weigh 20 g of HP-β-CD and dissolve it in 100 mL of PBS. Gentle warming (to ~40°C) and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound and add it to the HP-β-CD solution.
-
Cap the vial and place it on a shaker or rotator overnight at room temperature. Causality Note: The formation of the inclusion complex is an equilibrium process that takes time. Shaking allows for maximal interaction between the drug and the cyclodextrin molecules.
-
After shaking, visually inspect the solution. If it is not perfectly clear, it indicates that the solubility limit in this vehicle has been exceeded.
-
If the solution is not clear, filter it through a 0.22 µm syringe filter to remove undissolved drug.
-
QC Step: Quantify the concentration of this compound in the final clear solution to determine the actual achieved concentration. This is your final dosing solution.
Analytical Method for Formulation QC
A reliable analytical method is required to verify the concentration and stability of your formulation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard approach.[12][13]
Protocol: HPLC-UV Method Development Outline
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for a hydrophobic molecule like this compound.
-
Mobile Phase Selection:
-
Start with a simple isocratic mobile phase of Acetonitrile and Water (both with 0.1% Formic Acid), e.g., 60:40 (v/v).
-
Adjust the ratio to achieve a retention time between 3-10 minutes.
-
If needed, develop a gradient method for better peak shape or to resolve impurities.
-
-
Wavelength (λ) Selection: Dissolve this compound in the mobile phase and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer. Select the wavelength of maximum absorbance (λmax) for detection.
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and plot the peak area versus concentration. The curve should have a correlation coefficient (r²) > 0.999.
-
-
Sample Analysis:
-
Dilute an aliquot of your formulation with the mobile phase to fall within the range of the standard curve.
-
Inject the sample and use the standard curve to calculate the concentration.
-
Table 2: Key Parameters for Formulation Quality Control
| Test | Specification | Rationale |
|---|---|---|
| Appearance | Clear and particle-free (Solutions) or Homogeneous (Suspensions) | Ensures drug is either fully dissolved or uniformly dispersed. |
| pH | Within ± 0.5 units of target | Ensures stability and physiological compatibility. |
| Concentration | 90% - 110% of target concentration | Confirms accurate preparation and dosing. |
| Dose Uniformity | RSD < 10% (Suspensions only) | Guarantees consistent dose administration throughout the study. |
| Short-term Stability | < 10% change in concentration over dosing period | Ensures the formulation is stable for the duration of its use. |
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. admescope.com [admescope.com]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. longdom.org [longdom.org]
- 13. Analytical Methods - Zamann Pharma Support GmbH [zamann-pharma.com]
Assaying the enzymatic inhibition by Chroman-8-ol
Application Note & Protocol
Assaying the Enzymatic Inhibition of Lipoxygenase by Chroman-8-ol: A Comprehensive Guide for Researchers
Introduction: The Rationale for Investigating this compound as a Lipoxygenase Inhibitor
Chroman-based compounds are a class of heterocyclic molecules that have garnered significant interest in the scientific community for their diverse biological activities. A prominent member of this family is Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E renowned for its potent antioxidant properties.[1][2][3] The chroman scaffold is also present in various natural and synthetic compounds exhibiting anti-inflammatory effects.[4] this compound, a derivative of the core chroman structure, is therefore a compelling candidate for investigation as a modulator of enzymatic pathways involved in oxidative stress and inflammation.
This application note provides a detailed protocol and scientific rationale for assaying the inhibitory potential of this compound against lipoxygenases (LOXs). LOXs are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic and arachidonic acid, to produce lipid hydroperoxides.[5] These products are precursors to inflammatory mediators, including leukotrienes. Consequently, the inhibition of LOX activity is a key therapeutic strategy for inflammatory diseases.[4] Given the established antioxidant and anti-inflammatory activities of related chroman derivatives, it is hypothesized that this compound may exert its effects through the modulation of enzymes like lipoxygenase.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology for determining the inhibitory activity of this compound against 15-lipoxygenase (15-LOX), a well-characterized member of the lipoxygenase family often used in primary screening.[6]
The Lipoxygenase Catalytic Pathway and Principles of Inhibition Assay
The enzymatic activity of lipoxygenase can be monitored spectrophotometrically. The enzyme utilizes a polyunsaturated fatty acid substrate, such as linoleic acid, and molecular oxygen to produce a hydroperoxy derivative. This product contains a conjugated diene system that strongly absorbs light at 234 nm.[6] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's catalytic activity.
An inhibitor, such as the test compound this compound, will decrease the rate of product formation, leading to a slower increase in absorbance at 234 nm. By measuring this change in reaction rate at various concentrations of the inhibitor, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a critical parameter for quantifying the potency of an inhibitor.[7][8]
Caption: Lipoxygenase assay principle.
Detailed Experimental Protocol: Spectrophotometric Assay for 15-Lipoxygenase Inhibition
This protocol is adapted from established methods for assaying 15-lipoxygenase inhibition.[6]
Materials and Reagents
-
15-Lipoxygenase (15-LOX): From soybean (e.g., Sigma-Aldrich, No. L-7395). The soybean enzyme is a commonly used model as it shows good correlation with mammalian lipoxygenase activity for inhibitor screening.[6]
-
This compound: Test compound.
-
Linoleic Acid: Substrate.
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO): For dissolving the test compound and controls.
-
Ethanol
-
Quartz Cuvettes
-
UV-Vis Spectrophotometer
-
Micropipettes and tips
Preparation of Solutions
-
0.2 M Borate Buffer (pH 9.0): Prepare by dissolving boric acid in deionized water and adjusting the pH to 9.0 with NaOH.[6]
-
Substrate Solution (250 µM Linoleic Acid): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add 120 mL of 0.2 M borate buffer. This solution should be prepared fresh daily.[6]
-
Enzyme Solution (400 U/mL): Dissolve 15-LOX in cold 0.2 M borate buffer to a concentration of approximately 10,000 U/mL. Immediately before the assay, dilute this stock solution with cold borate buffer to a working concentration of 400 U/mL. Keep the enzyme solution on ice at all times.[6]
-
This compound Stock Solution (e.g., 10 mM): Dissolve an accurately weighed amount of this compound in DMSO to prepare a high-concentration stock solution.
-
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in DMSO to test a range of final concentrations in the assay (e.g., from 1 µM to 100 µM).
Assay Procedure
The following procedure should be performed in quartz cuvettes suitable for UV spectrophotometry.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 234 nm in kinetic mode for 5 minutes, with readings taken every 30 seconds.
-
Blank Measurement: In a quartz cuvette, pipette 12.5 µL of DMSO and 487.5 µL of 0.2 M borate buffer. Use this as the blank for the spectrophotometer.[6]
-
Negative Control (No Inhibitor):
-
Pipette 12.5 µL of DMSO into a cuvette.
-
Add 487.5 µL of the 400 U/mL enzyme solution.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by rapidly adding 500 µL of the 250 µM substrate solution.
-
Immediately start the kinetic measurement.
-
-
Test Sample (with this compound):
-
Pipette 12.5 µL of the desired this compound dilution in DMSO into a cuvette.
-
Add 487.5 µL of the 400 U/mL enzyme solution.
-
Incubate for 5 minutes at room temperature.[6]
-
Initiate the reaction by rapidly adding 500 µL of the 250 µM substrate solution.
-
Immediately start the kinetic measurement.
-
-
Positive Control (Known Inhibitor): It is advisable to include a known LOX inhibitor, such as quercetin or nordihydroguaiaretic acid (NDGA), to validate the assay setup.[6][9]
Experimental Workflow Diagram
Caption: Experimental workflow for LOX inhibition assay.
Data Analysis and Interpretation
Calculation of Reaction Rate
For each kinetic run (control and test samples), plot the absorbance at 234 nm against time. The initial linear portion of this curve represents the initial reaction velocity. The slope of this linear portion (ΔAbsorbance/ΔTime) is the reaction rate.[6]
Calculation of Percentage Inhibition
The percentage inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] * 100
Where:
-
Ratecontrol is the reaction rate in the absence of the inhibitor.
-
Ratesample is the reaction rate in the presence of this compound.
Determination of IC50
Plot the calculated percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value. This is the concentration of this compound that results in 50% inhibition of the enzyme activity.
Tabulation of Results
| This compound Concentration (µM) | Reaction Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | Value | 0 |
| 1 | Value | Value |
| 5 | Value | Value |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| IC50 (µM) | Value |
Concluding Remarks and Further Perspectives
This application note provides a robust and validated protocol for assessing the inhibitory activity of this compound against 15-lipoxygenase. A confirmed inhibitory effect would suggest that this compound may possess anti-inflammatory properties, warranting further investigation.
Subsequent studies could explore:
-
Selectivity: Assaying the inhibition against other related enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), to determine the selectivity of this compound.[10][11]
-
Mechanism of Inhibition: Conducting enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Cell-based Assays: Validating the in vitro findings in cellular models of inflammation to assess the compound's efficacy in a more complex biological system.
The methodologies outlined herein provide a solid foundation for the initial characterization of this compound as a potential enzyme inhibitor and a starting point for more in-depth pharmacological evaluation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novusbio.com [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Chroman-8-ol synthesis
Technical Support Center: Chroman-8-ol Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and develop robust solutions.
Introduction: The Challenge of Synthesizing this compound
The chroman ring system is a vital scaffold in numerous bioactive molecules and pharmaceuticals.[1] this compound, specifically, presents a synthetic challenge that often revolves around controlling regioselectivity and preventing unwanted side reactions. A common and illustrative approach involves an acid-catalyzed reaction between a substituted phenol and an allyl alcohol or a related three-carbon electrophile, proceeding via a Friedel-Crafts-type mechanism. Low yields in this process are frequently traced back to issues with catalyst activity, carbocation stability, and purification difficulties.
This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental observations.
Troubleshooting Workflow: A General Overview
Before diving into specific issues, it's helpful to visualize the overall process and the key decision points for troubleshooting.
Caption: A high-level workflow for diagnosing and addressing low yields in this compound synthesis.
FAQ 1: My reaction shows very low conversion. The main spot on TLC is my starting phenol. What's going wrong?
This is a classic reactivity problem. When the starting material is recovered largely unreacted, the issue lies with the activation of the electrophile or the nucleophilicity of the phenol.
Possible Cause 1: Lewis Acid Catalyst Deactivation In Friedel-Crafts type reactions, Lewis acids like AlCl₃ are often used. However, phenols can act as Lewis bases. The lone pairs on the hydroxyl oxygen can coordinate strongly with the Lewis acid catalyst. This complexation deactivates the catalyst and, worse, places a positive charge on the oxygen, which strongly deactivates the aromatic ring towards electrophilic attack.[2]
Solution:
-
Switch to a Brønsted Acid Catalyst: Brønsted acids like triflimide (Tf₂NH) or even p-toluenesulfonic acid (p-TSA) can be more effective. They protonate the allyl alcohol to generate the carbocation electrophile without complexing as aggressively with the phenolic oxygen. Mild, triflimide-catalyzed methods have been shown to be effective for chromane synthesis under gentle conditions.[1]
-
Use a Stoichiometric Amount of a Milder Lewis Acid: If a Lewis acid is necessary, consider milder options like ZnCl₂ or BF₃·Et₂O, and you may need to use more than a catalytic amount to account for complexation.
Possible Cause 2: Insufficient Reaction Temperature or Time Many organic reactions require a certain activation energy. Room temperature may not be sufficient to promote the reaction at a reasonable rate.
Solution:
-
Systematic Temperature Screening: After confirming your reagents are sound, perform small-scale experiments at incrementally higher temperatures (e.g., 40 °C, 60 °C, 80 °C). Monitor by TLC to find the temperature that promotes conversion without leading to decomposition. Optimization of reaction conditions, including temperature and time, is a critical step.[3][4]
-
Extended Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient.
Experimental Protocol: Small-Scale Reaction Optimization
-
Set up three identical small-scale reactions (e.g., 50 mg of phenol) in parallel.
-
Run Reaction A at room temperature, Reaction B at 50 °C, and Reaction C at 80 °C.
-
Withdraw a small aliquot from each reaction mixture at 1h, 4h, and 12h.
-
Quench the aliquots and analyze by TLC to compare the consumption of starting material and the formation of the product.
-
This systematic approach helps identify the optimal conditions efficiently, a core principle of modern synthesis optimization.[5][6]
FAQ 2: My TLC shows the consumption of starting material, but I have multiple product spots that are difficult to separate. What are these byproducts?
This indicates a selectivity problem. While your reaction is proceeding, it's not forming the desired isomer exclusively. In the context of an acid-catalyzed synthesis of this compound, the primary suspect is carbocation rearrangement.
Caption: Mechanism showing how a 1,2-hydride shift can lead to a more stable carbocation, resulting in isomeric byproducts.
Explanation of the Issue: Friedel-Crafts alkylations are notorious for carbocation rearrangements.[7][8] The reaction of a phenol with an allyl alcohol, for instance, could initially form a primary carbocation. This species can rapidly rearrange via a 1,2-hydride shift to a more stable secondary or tertiary carbocation before it has a chance to be attacked by the phenol ring.[9] This leads to the formation of constitutional isomers of the desired chroman, which often have very similar polarities, making them a purification nightmare.
Solutions:
-
Use a Precursor that Forms a Stable Carbocation Directly: Instead of an allyl alcohol, consider using a reagent that already has the correct substitution pattern and will form the most stable carbocation without rearrangement. For example, using 3-chloro-3-methyl-1-butene might favor the desired tertiary carbocation directly.
-
Lower the Reaction Temperature: Carbocation rearrangements have an activation energy. By running the reaction at a lower temperature, you can sometimes favor the kinetic product (from the initial, unrearranged carbocation) over the thermodynamic product (from the rearranged carbocation).
-
Consider an Alternative Synthetic Route: If Friedel-Crafts alkylation proves too problematic, other strategies for chromane synthesis can be employed. These include methods based on tandem reactions or intramolecular cyclizations that avoid free carbocations.[10][11] For example, a base-promoted condensation followed by an intramolecular oxa-Michael addition is a powerful alternative that avoids these rearrangement issues.[12][13]
FAQ 3: I have a good conversion to a major product, but my yield after column chromatography is very low. Where is my product going?
This is a common and frustrating problem that points to issues with the work-up or purification steps.
Possible Cause 1: Product Degradation on Silica Gel Standard silica gel is acidic (due to silanol groups, Si-OH) and can cause degradation of sensitive compounds.[14] Phenols and the ether linkage in the chroman ring can be particularly susceptible to acid-catalyzed decomposition or rearrangement on the column.
Solution:
-
Test for Stability: Before running a column, spot your crude product on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound is likely unstable on silica.
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing your slurry in the eluent containing a small amount of a base, such as 1% triethylamine (Et₃N).[15] This will cap the acidic silanol sites and prevent product degradation.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column, which may be more forgiving for your specific compound.[16]
Possible Cause 2: Incorrect Eluent Polarity If the eluent is too polar, your compound may elute too quickly along with impurities, resulting in mixed fractions and low recovered yield of pure material. If it's not polar enough, the product may not elute at all or will elute very slowly, leading to band broadening and poor recovery.[17]
Solution:
-
Thorough TLC Optimization: Methodically test different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) with TLC to find a system that gives your product an Rf value between 0.2 and 0.35. This range typically provides the best separation on a column.[16]
Table 1: Example TLC Solvent System Optimization
| Solvent System (v/v) | Product Rf | Impurity A Rf | Impurity B Rf | Assessment |
| 95:5 Hexanes:EtOAc | 0.05 | 0.10 | 0.05 | Poor mobility. |
| 90:10 Hexanes:EtOAc | 0.30 | 0.55 | 0.25 | Optimal. Good separation. |
| 80:20 Hexanes:EtOAc | 0.65 | 0.80 | 0.60 | Runs too fast. Poor separation. |
| 100% CH₂Cl₂ | 0.15 | 0.18 | 0.14 | Poor separation. |
Possible Cause 3: Product is Volatile or Water-Soluble If this compound has some volatility, it can be lost during solvent removal under high vacuum, especially if heated. Alternatively, if it has some water solubility, it may be lost during the aqueous work-up.
Solution:
-
Careful Solvent Removal: Concentrate your fractions using a rotary evaporator at a moderate temperature and pressure. Avoid leaving the dry product on high vacuum for extended periods.
-
Back-Extraction: During the work-up, after separating the organic layer, perform a "back-extraction" of the aqueous layer with a fresh portion of your extraction solvent (e.g., ethyl acetate) to recover any dissolved product.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromane synthesis [organic-chemistry.org]
- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Purification [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Chroman-8-ol Synthesis
Welcome to the technical support center for the synthesis of Chroman-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Foundational FAQs
This section addresses fundamental questions regarding the synthesis of the chroman scaffold, with a specific focus on this compound.
Q1: What are the primary synthetic strategies for constructing the chroman ring system?
The synthesis of the chroman ring, the core of this compound, is a well-established area of organic chemistry. The most prevalent strategies involve forming the heterocyclic ring through intramolecular cyclization. Key approaches include:
-
Intramolecular Friedel-Crafts Alkylation/Acylation: This is a classic and powerful method for forming the C4-C4a bond of the chroman system.[1] It typically involves the reaction of a phenol bearing a suitable electrophilic side chain, which cyclizes onto the electron-rich aromatic ring in the presence of a Lewis or Brønsted acid catalyst.[1][2]
-
Brønsted Acid-Catalyzed Annulation: Modern methods utilize strong Brønsted acids, such as triflimide (Tf₂NH), to catalyze the annulation of phenols (specifically o-hydroxy benzylic alcohols) with alkenes or allylsilanes.[3] This approach offers mild reaction conditions and proceeds from readily available starting materials.[2]
-
Intramolecular oxa-Michael Addition: This strategy involves the cyclization of a precursor containing both a phenolic hydroxyl group and an α,β-unsaturated carbonyl system. The phenolic oxygen acts as a nucleophile, adding to the unsaturated system to close the ring.[4]
-
Mitsunobu Cyclization: A convergent approach can involve the cyclization of a diol precursor under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) to form the ether linkage of the chroman ring.[5]
The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical control.
Q2: What are the logical starting materials for a synthesis targeting this compound?
Based on a retrosynthetic analysis of the this compound structure, a common and logical disconnection is the ether linkage, suggesting an intramolecular cyclization. For a Friedel-Crafts type approach, a suitable precursor would be a catechol derivative (1,2-dihydroxybenzene) that has been selectively alkylated at one oxygen with a group capable of generating a carbocation, such as an allyl or prenyl group.
For example, a reaction between catechol and 3,3-dimethylallyl bromide (prenyl bromide) could yield an intermediate that, upon acid-catalyzed cyclization, forms 2,2-dimethyl-3,4-dihydro-2H-chromen-8-ol.
Q3: Which analytical techniques are recommended for monitoring reaction progress and characterizing the final product?
A multi-technique approach is essential for robust process control and final product validation:
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. It provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. A co-spot of the starting material and the reaction mixture is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the product, byproducts, and any remaining starting materials by their mass-to-charge ratio and fragmentation patterns. It can also provide a semi-quantitative measure of the reaction mixture's composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation of the final, purified product. Specific signals and coupling constants will confirm the formation of the chroman ring and the correct regiochemistry of the hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): Used for assessing the purity of the final compound. For compounds like Plastochromanol-8, a natural analog, HPLC is the standard for quantitative analysis.[6]
Section 2: Reaction Optimization Guide
Optimizing a reaction is a systematic process of adjusting key parameters to maximize yield and purity while minimizing reaction time and side product formation.
Q4: How does the choice of catalyst influence the synthesis of chromans?
The catalyst is often the most critical factor in chroman synthesis, as it facilitates the key ring-closing step.
-
Brønsted Acids (e.g., Triflimide, p-TsOH): These are highly effective for cyclizations involving carbocation intermediates. Triflimide (Tf₂NH), for instance, has been shown to be a powerful catalyst for the annulation of o-hydroxy benzylic alcohols with alkenes under mild conditions (room temperature, 5 mol% catalyst loading).[3] The high acidity of triflimide efficiently promotes the formation of the necessary carbocation for the subsequent intramolecular electrophilic aromatic substitution.
-
Lewis Acids (e.g., AlCl₃, BF₃·Et₂O, Zn(OTf)₂): These are the traditional catalysts for Friedel-Crafts reactions.[1] They function by coordinating to a leaving group or activating an electrophile to promote cyclization. However, they often require stoichiometric amounts and can sometimes lead to undesired side reactions or decomposition if not carefully controlled. Zinc-based catalysts have been successfully used in tandem Friedel-Crafts/Michael addition reactions to build complex chroman structures.[7][8]
The choice between a Brønsted and Lewis acid depends on the specific substrate and reaction mechanism. For sensitive substrates, the milder conditions offered by catalytic Brønsted acids are often preferable.
Q5: What is the role of the solvent, and how should it be selected?
The solvent plays multiple roles: it must dissolve the reactants, stabilize intermediates, and not interfere with the reaction. The polarity and coordinating ability of the solvent are key considerations.
-
Non-coordinating, Apolar Solvents (e.g., Dichloromethane (DCM), Toluene): DCM is an excellent choice for many acid-catalyzed reactions, including triflimide-catalyzed annulations, as it effectively dissolves the organic substrates without interfering with the catalyst.[3]
-
Polar Aprotic Solvents (e.g., Acetonitrile): In some cases, polar aprotic solvents can accelerate reactions. However, their coordinating ability (especially with Lewis acids) must be considered. Acetonitrile has been shown to be an effective and "greener" alternative to solvents like benzene for certain oxidative coupling reactions leading to related benzofuran structures.[9]
-
Protic Solvents (e.g., Ethanol): While generally avoided in reactions with strong Lewis acids or highly reactive intermediates, ethanol can be a suitable "green" solvent for certain multi-component reactions leading to chromene derivatives.[10]
The optimal solvent is typically found through empirical screening.
Q6: How do temperature and reaction time impact yield and byproduct formation?
Temperature and time are intrinsically linked. Higher temperatures accelerate the reaction rate but can also promote decomposition and the formation of side products.
-
Low Temperature (-10 °C to RT): Many modern catalytic systems are designed to be efficient at or below room temperature.[3] Operating at lower temperatures often enhances selectivity by favoring the desired kinetic product over thermodynamically stable but undesired byproducts.
-
Elevated Temperature (Reflux): Traditional Friedel-Crafts reactions or less active catalytic systems may require heating to proceed at a reasonable rate. The minimum temperature required for full conversion of the starting material should be used.
Reaction time should be optimized by monitoring the reaction (e.g., by TLC or GC). Extending the reaction time long after the starting material is consumed rarely improves the yield and often leads to the formation of degradation products.
Data Presentation: Impact of Reaction Parameters on Chroman Synthesis
The following table summarizes the typical effects of varying key parameters in a model acid-catalyzed cyclization for chroman synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Rationale |
| Catalyst | 5 mol% Tf₂NH[3] | 1.2 eq. AlCl₃[1] | No Catalyst | Condition A is optimal. | Tf₂NH is a highly efficient catalyst allowing for low loading and mild conditions. AlCl₃ works but can require stoichiometric amounts and harsher conditions. No catalyst results in no reaction. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Ethanol (EtOH) | Condition A is optimal. | DCM is a non-coordinating solvent ideal for acid catalysis.[3] Acetonitrile's basicity can interfere with some catalysts. Ethanol is protic and can quench reactive intermediates. |
| Temperature | Room Temp (25 °C) | 0 °C | 60 °C | Condition A is optimal. | Many modern catalysts are efficient at room temperature.[3] Lowering the temperature may slow the reaction unnecessarily, while heating can increase byproduct formation. |
| Time | 2 hours | 24 hours | 30 minutes | Condition A is optimal. | The reaction should be stopped once the starting material is consumed (monitored by TLC) to prevent product degradation. 2 hours is a typical timeframe for efficient catalytic reactions.[3] |
Section 3: Standard Experimental Protocol
This section provides a representative, step-by-step methodology for the synthesis of a this compound derivative (2,2-dimethyl-3,4-dihydro-2H-chromen-8-ol) via a Brønsted acid-catalyzed annulation.
Reaction: Annulation of o-hydroxy-benzylic alcohol with an alkene.
-
Reagent Preparation:
-
Prepare the starting o-hydroxy-benzylic alcohol from catechol.
-
Ensure all reagents are dry and solvents are anhydrous, as water can deactivate the acid catalyst.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the o-hydroxy-benzylic alcohol (1.0 mmol, 1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Begin stirring the solution at room temperature.
-
-
Addition of Reagents:
-
Add the alkene (e.g., isobutylene or a precursor like methallyltrimethylsilane, 1.5 equiv) dropwise to the stirred solution.[2]
-
Add a pre-prepared solution of triflimide (Tf₂NH, 5 mol %) in DCM.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction's progress by TLC, checking for the consumption of the starting alcohol.
-
-
Workup and Quenching:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[6][11]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final this compound derivative.
-
-
Characterization:
-
Confirm the structure and assess the purity of the isolated product using ¹H NMR, ¹³C NMR, and GC-MS.
-
Section 4: Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Caption: A decision-tree workflow for troubleshooting low-yield this compound synthesis.
Q7: My reaction shows low or no conversion of the starting material. What are the likely causes?
-
Inactive Catalyst: The acid catalyst is the engine of the reaction. Ensure it has not been deactivated by moisture. For Lewis acids, ensure they are fresh and have been handled under inert conditions. For Brønsted acids like triflimide, ensure the concentration is correct.
-
Poor Reagent Quality: Starting materials must be pure. Impurities can inhibit the catalyst. Ensure all solvents are anhydrous, as water will quench the catalyst and reactive intermediates.
-
Insufficient Temperature/Time: If using a less reactive substrate or a mild catalyst, the reaction may require more thermal energy or a longer reaction time to proceed to completion. Increase the temperature in small increments (e.g., 10 °C) or allow the reaction to run longer, monitoring carefully by TLC.
Q8: I'm observing significant formation of side products. How can I improve selectivity?
-
Uncontrolled Exotherm/Temperature: Friedel-Crafts alkylations can be exothermic. If the temperature rises uncontrollably, it can lead to polymerization or the formation of undesired isomers. Maintain strict temperature control with an ice bath or cooling system, and consider adding reagents slowly.
-
Formation of Isomers: If multiple sites on the aromatic ring are reactive, you may get a mixture of regioisomers. Switching to a bulkier catalyst or a different solvent system can sometimes improve regioselectivity.
-
Decomposition: Sensitive functional groups on the starting material or product may not be stable to the reaction conditions. Consider using a milder catalyst (e.g., Tf₂NH instead of AlCl₃) or protecting sensitive groups before the cyclization step.[2][3]
Q9: I'm struggling to purify the final this compound product. What are the best practices?
-
Column Chromatography: This is the most common method for purifying chroman derivatives.[11]
-
Solvent System Optimization: Use TLC to find an optimal solvent system (e.g., ethyl acetate/hexane) that gives good separation between your product (Rf ~0.3-0.4) and impurities.
-
Dry Loading: If your crude product is not very soluble in the mobile phase, adsorb it onto a small amount of silica gel and load the resulting powder onto the column. This often results in better separation.[12]
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
-
Aqueous Workup: The phenolic -OH group on this compound makes it slightly acidic. Be mindful of the pH during aqueous workup. Washing with a mildly basic solution (e.g., NaHCO₃) will deprotonate the phenol, potentially moving it into the aqueous layer if you are not careful. A final wash with brine is recommended to help break up emulsions.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromane synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans [beilstein-journals.org]
- 8. Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of Chroman-8-ol
Welcome to the technical support center for Chroman-8-ol synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with chroman scaffolds. Here, we address common challenges encountered during the synthesis and purification of this compound, with a focus on understanding and mitigating the formation of key side products. Our approach is rooted in mechanistic principles to provide you with robust, field-tested solutions.
Frequently Asked Questions (FAQs): Synthesis & Side Product Formation
Q1: What is a common and reliable synthetic route for preparing this compound and its derivatives?
A common and effective method for synthesizing the chroman ring system is through a Friedel-Crafts alkylation reaction.[1][2][3] This typically involves the reaction of a hydroquinone derivative with a suitable alkylating agent in the presence of a Lewis acid catalyst. For this compound, the synthesis often starts with 1,2,4-trihydroxybenzene (hydroxyhydroquinone) and an appropriate cyclic ether or diol that can form the saturated heterocyclic ring.
The general reaction involves the electrophilic attack of a carbocation, or a related species generated from the alkylating agent, onto the electron-rich aromatic ring of the hydroquinone.[4] This is followed by an intramolecular cyclization to form the chroman ring.
Q2: What are the primary side products I should expect during the synthesis of this compound, and why do they form?
The primary challenge in this compound synthesis is controlling the regioselectivity of the alkylation. The hydroxyl groups on the hydroquinone ring are activating, ortho-, para-directing groups. This leads to the formation of several potential side products:
-
Regioisomers (e.g., Chroman-6-ol and Chroman-7-ol analogues): The formation of regioisomers is the most common issue. The incoming electrophile can attack different positions on the hydroquinone ring, leading to a mixture of isomers. The exact ratio of these isomers is highly dependent on the steric and electronic environment of the starting materials and the reaction conditions.
-
Polyalkylation Products: The product, this compound, is itself an activated aromatic compound. This means it can undergo a second Friedel-Crafts alkylation, leading to the formation of di- and tri-alkylated byproducts.[4][5] This is particularly problematic if the alkylating agent is used in a large excess or if the reaction is allowed to proceed for too long.
-
Oxidation Products: Hydroquinones are susceptible to oxidation, especially under acidic conditions or in the presence of air. This can lead to the formation of corresponding quinone derivatives, which can be highly colored impurities.[6][7]
-
Rearrangement Products: Carbocation intermediates in Friedel-Crafts alkylations are prone to rearrangement to form more stable carbocations.[4] Depending on the alkylating agent used, this can lead to the formation of chroman derivatives with rearranged side chains.
Below is a diagram illustrating the competitive formation of the desired this compound and a common regioisomeric side product.
Caption: Formation pathways for this compound and a regioisomeric side product.
Q3: How can I control the reaction conditions to minimize the formation of these side products?
Controlling the reaction conditions is critical for maximizing the yield of the desired this compound. Here are some key parameters to consider:
| Parameter | Recommendation | Rationale |
| Temperature | Low temperatures (e.g., 0-5 °C) are generally preferred.[8] | Friedel-Crafts reactions are often exothermic. Lower temperatures can improve selectivity and reduce the formation of polyalkylation and decomposition products. |
| Catalyst | Use a milder Lewis acid or a stoichiometric amount of a strong one. | Strong Lewis acids like AlCl₃ can promote side reactions.[2] The choice of catalyst can significantly influence the regioselectivity. |
| Solvent | A non-polar, aprotic solvent like dichloromethane or carbon disulfide is often used. | The solvent can affect the solubility of the reactants and the activity of the catalyst. |
| Addition Rate | Slow, dropwise addition of the alkylating agent is recommended. | This helps to maintain a low concentration of the electrophile, which can suppress polyalkylation.[8] |
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems you might encounter during your experiments.
Problem 1: My column chromatography provides poor or no separation of the this compound from its isomers.
Possible Cause: The polarity of your mobile phase is not optimized for separating compounds with very similar structures.
Solution:
-
Systematic Solvent Screening: Use Thin-Layer Chromatography (TLC) to test a range of solvent systems with varying polarities. A common starting point for chroman derivatives is a mixture of n-hexane and ethyl acetate.[9]
-
Gradient Elution: Employ a shallow gradient of increasing polarity during your column chromatography. This can help to resolve closely eluting compounds.
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, semi-preparative HPLC is a powerful tool.[10] Normal-phase HPLC can be particularly effective for separating isomers.
Problem 2: My final product contains persistent colored impurities, even after chromatography.
Possible Cause: These are likely oxidation products (quinones) formed during the synthesis or workup.
Solution:
-
Reductive Workup: Include a mild reducing agent, such as sodium bisulfite or sodium dithionite, in the aqueous workup to reduce quinone impurities back to the more easily separable hydroquinones.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. The carbon can adsorb colored impurities. Filter the mixture through celite to remove the carbon.
-
Crystallization: Often, quinone impurities have different solubility profiles and can be removed by careful crystallization of the desired product.
Problem 3: The compound "oils out" during crystallization instead of forming solid crystals.
Possible Cause: This often happens when the solution is supersaturated too quickly, the chosen solvent is not ideal, or impurities are inhibiting crystal lattice formation.
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. If necessary, transfer to a refrigerator and then a freezer to induce crystallization gradually.
-
Solvent System: Experiment with different crystallization solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Seeding: Introduce a seed crystal of the pure compound to provide a nucleation site for crystal growth.
-
Higher Purity: "Oiling out" is often a sign of significant impurities. It may be necessary to perform another round of chromatography to improve the purity of the material before attempting crystallization again.
Experimental Protocols
Protocol 1: General Workflow for Synthesis and Purification of this compound
This workflow provides a high-level overview of the key steps involved.
Caption: General experimental workflow for the synthesis and purification of this compound.
Protocol 2: Purification of Crude this compound by Column Chromatography
This protocol provides a detailed procedure for purifying the crude product.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collection tubes
Procedure:
-
Mobile Phase Optimization:
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives good separation between the desired product (Rf ≈ 0.3-0.4) and major impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Collect fractions of a consistent volume (e.g., 10-15 mL).
-
If necessary, gradually increase the polarity of the mobile phase to elute the compounds.
-
-
Monitoring:
-
Spot every few fractions on a TLC plate.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ceric ammonium molybdate stain).
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of the vitamin E model compound 2,2,5,7,8-pentamethylchroman-6-ol with peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Guide to Chroman-8-ol Purification
Technical Support Center
Welcome, researchers, to your dedicated resource for overcoming the challenges in the purification of Chroman-8-ol. As a Senior Application Scientist, I've witnessed firsthand the hurdles that can arise when trying to isolate this valuable compound. This guide is structured to provide you with not just step-by-step protocols, but also the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying this compound?
The purification of this compound, a phenolic chroman derivative, presents a unique set of challenges primarily stemming from its polarity, potential for oxidation, and the presence of structurally similar impurities. Key difficulties include:
-
Co-elution of Impurities: Structurally related byproducts from the synthesis often have similar polarities to this compound, making chromatographic separation difficult.
-
Oxidative Degradation: The phenolic hydroxyl group makes this compound susceptible to oxidation, which can be exacerbated by exposure to air, light, or trace metals during purification. This can lead to the formation of colored impurities and a decrease in yield.
-
Poor Crystallization: Obtaining high-purity crystals of this compound can be challenging due to its moderate polarity and the presence of impurities that can inhibit crystal lattice formation.
-
Acid/Base Sensitivity: The phenolic nature of this compound means its charge state can change with pH, potentially affecting its solubility and interaction with chromatographic stationary phases.
Q2: My this compound sample is turning a pink/brown color during purification. What is causing this and how can I prevent it?
This discoloration is a classic sign of oxidation. The phenolic hydroxyl group at the 8-position is susceptible to oxidation, forming quinone-type structures which are often colored. This process can be accelerated by:
-
Exposure to Air (Oxygen): Prolonged exposure of the compound in solution or on a chromatography column to air can initiate oxidation.
-
Trace Metal Contamination: Metal ions can catalyze the oxidation of phenols.
-
Basic pH Conditions: Deprotonation of the phenolic hydroxyl group under basic conditions can increase its susceptibility to oxidation.[1]
Prevention Strategies:
-
Work under an Inert Atmosphere: When possible, handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Purity Solvents: Ensure solvents are free from metal contaminants and peroxides.
-
Acidify Slightly: Maintaining a slightly acidic pH can help to suppress the oxidation of phenols.
-
Minimize Exposure to Light: Protect solutions and fractions from direct light.
Q3: I am having trouble separating this compound from a closely-related impurity by flash chromatography. What can I do to improve the separation?
Improving the resolution in flash chromatography requires a systematic approach. Here are several parameters you can adjust:
-
Optimize the Solvent System: This is the most critical factor. A good starting point for polar compounds like this compound is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[2][3]
-
Fine-tune the Polarity: Small changes in the solvent ratio can have a significant impact on separation. A common strategy is to find a solvent system where the Rf of this compound on a TLC plate is around 0.2-0.3.
-
Try Different Solvent Combinations: If an ethyl acetate/hexane system is not working, consider alternatives like dichloromethane/methanol for more polar compounds.[2]
-
-
Use a High-Performance Stationary Phase: Silica gel with a smaller particle size (e.g., 40-63 µm) provides a higher surface area and can improve resolution.[4]
-
Decrease the Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel.
-
Employ a Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity can help to resolve compounds with close retention factors.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Q: My this compound is eluting as a broad band from the silica gel column, leading to low purity in the collected fractions. What's going wrong?
A: Band broadening can be caused by several factors. Let's break down the potential causes and solutions:
-
Cause 1: Poor Sample Loading Technique.
-
Explanation: Applying the sample in a large volume of strong solvent will cause it to spread out at the top of the column before the separation even begins.
-
Solution: Dissolve your crude this compound in a minimal amount of the initial, weaker mobile phase. Alternatively, for compounds that are difficult to dissolve in the mobile phase, you can use a "dry loading" technique. This involves adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column.
-
-
Cause 2: Column Cracking or Channeling.
-
Explanation: An improperly packed column can have cracks or channels that allow the solvent and sample to bypass the stationary phase, leading to poor separation and broad bands.
-
Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase to form a slurry before being poured into the column, is generally preferred. Gently tapping the column as the silica settles can help to create a more uniform bed.[4]
-
-
Cause 3: Inappropriate Flow Rate.
-
Explanation: A flow rate that is too fast does not allow for proper equilibration of the analyte between the stationary and mobile phases, resulting in poor separation.
-
Solution: For flash chromatography, a typical linear flow rate is about 2 inches (5 cm) per minute. If you are using gravity chromatography, the flow will be slower and often provides better resolution for difficult separations.
-
Recrystallization Problems
Q: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem with moderately polar compounds.
-
Cause 1: The solution is too concentrated or cooling too rapidly.
-
Explanation: If the solution is supersaturated to a very high degree or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
-
Adding a "seed crystal" of pure this compound can provide a template for crystal growth.[5]
-
-
-
Cause 2: The chosen solvent is not ideal.
-
Explanation: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Consider a two-solvent recrystallization system.[5] A good approach is to dissolve the this compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)[4]
- Solvents (e.g., Hexanes and Ethyl Acetate, HPLC grade)
- Glass column with a stopcock
- Sand
- Collection tubes
2. Procedure:
- Solvent System Selection:
- Develop a solvent system using TLC. A good starting point is 20-30% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf value of ~0.25 for this compound.
- Column Packing:
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
- Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure a uniform bed.
- Add a thin layer of sand to the top of the silica to prevent disturbance.
- Sample Loading:
- Dissolve the crude this compound in a minimal volume of the mobile phase.
- Carefully apply the sample solution to the top of the column.
- Elution:
- Begin eluting with the chosen solvent system, collecting fractions.
- Monitor the elution of compounds by TLC.
- If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.
- Fraction Analysis and Concentration:
- Combine the fractions containing pure this compound based on TLC analysis.
- Remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
This protocol describes a single-solvent recrystallization.
1. Materials:
- Crude this compound
- Recrystallization solvent (e.g., toluene, ethanol-water mixture)
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter flask
2. Procedure:
- Solvent Selection:
- In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.[6] Aromatic alcohols can sometimes be recrystallized from toluene or a mixed solvent system like ethanol/water.[7][8]
- Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring.
- Continue adding small portions of the hot solvent until the solid just dissolves.
- Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
- Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
- Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Allow the crystals to air dry on the filter paper or in a desiccator.
Data Presentation
Table 1: Suggested Solvent Systems for Flash Chromatography of this compound
| Solvent System (v/v) | Polarity | Comments |
| 10-40% Ethyl Acetate/Hexanes | Low to Medium | A good starting point for many chroman derivatives.[2] |
| 5-20% Dichloromethane/Hexanes | Low to Medium | Offers different selectivity compared to ethyl acetate. |
| 1-5% Methanol/Dichloromethane | Medium to High | Useful for more polar impurities and baseline compounds.[2] |
Visualization
Below are diagrams illustrating key workflows and concepts in the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
References
- 1. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 7. US1944958A - Purification of aromatic alcohols - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Chroman-8-ol
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Chroman-8-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising molecule. We understand that poor aqueous solubility can be a significant roadblock in experimental and preclinical development. This document provides in-depth troubleshooting guides and FAQs to help you systematically overcome these hurdles.
PART 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses the most common initial questions regarding this compound's solubility.
Q1: Why is this compound expected to have poor water solubility?
A: The solubility of a molecule is dictated by its structure. This compound possesses a bicyclic structure composed of a benzene ring fused to a pyran ring (the chroman backbone). This core structure is largely non-polar and hydrophobic. While the hydroxyl (-OH) group at position 8 is polar and capable of hydrogen bonding with water, its contribution is often insufficient to overcome the hydrophobicity of the larger chroman scaffold.[1] Consequently, the molecule has a limited ability to favorably interact with water molecules, leading to poor aqueous solubility.
Q2: What are the critical first steps before attempting to solubilize this compound?
A: Before experimenting with solubilization techniques, a baseline characterization of your compound is essential. This data will inform your strategy.
-
Purity Analysis: Confirm the purity of your this compound sample using methods like HPLC, LC-MS, or NMR. Impurities can significantly affect solubility measurements.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and crystallinity. The crystalline form is generally less soluble than the amorphous form.[2]
-
pKa Determination: The phenolic hydroxyl group is weakly acidic. Determining its pKa (the pH at which it is 50% ionized) is crucial for pH-modification strategies. You can find experimental protocols for this or use computational prediction tools.[3]
-
LogP Measurement/Prediction: The octanol-water partition coefficient (LogP) provides a quantitative measure of the molecule's lipophilicity. A high LogP value confirms its hydrophobic nature and can guide the selection of lipid-based or organic solvent systems.[2]
Q3: How do I perform a simple, preliminary solubility assessment?
A: A straightforward shake-flask method is the standard for initial assessment.[3]
Protocol: Basic Solubility Test
-
Add an excess amount of this compound powder to a known volume of your desired solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. "Excess" means enough solid remains undissolved.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the solution to rest so that the excess solid can settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is critical to filter the sample through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent).
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration is the equilibrium solubility.
PART 2: Troubleshooting Guide - Strategy & Implementation
This section provides a structured approach to selecting and implementing a solubilization strategy. If simple methods fail, move to more advanced techniques.
Workflow: Selecting a Solubilization Strategy
Use the following decision tree to guide your choice of methodology based on your experimental needs and the stage of your research.
Caption: Decision tree for selecting a this compound solubilization strategy.
Q&A: In-Depth Troubleshooting
Q: My compound is for an in vitro cell-based assay, and it precipitates when I dilute my DMSO stock into the aqueous cell media. What's happening and how can I fix it?
A: This is a classic problem of a solvent-shift. This compound is soluble in your 100% DMSO stock, but when this is diluted into the aqueous media, the DMSO concentration drops dramatically, and the compound crashes out.
Causality: The solubility limit in the final, low-DMSO medium is exceeded. Many researchers assume that if the final DMSO concentration is low (e.g., <0.5%), it won't affect the experiment. However, this concentration may be insufficient to keep the drug in solution.
Solutions, in order of complexity:
-
pH Adjustment of Media: Since this compound has a phenolic hydroxyl group, you can increase its solubility by raising the pH of your cell culture medium slightly above its pKa.[4] However, you must first verify that your cells can tolerate the pH shift without affecting their viability or the experimental outcome. This is often a limited strategy for cell work.
-
Use of Co-solvents: Instead of just DMSO, consider using a co-solvent system that is less prone to precipitation upon dilution.[5] Polyethylene glycols (e.g., PEG 300, PEG 400) are common choices. Prepare your stock solution in a mixture, for example, 50:50 DMSO:PEG 400.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, rendering them water-soluble.[6] You can add a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), directly to your cell culture media before adding the drug. The drug will partition into the cyclodextrin cavity, preventing precipitation. This is a highly effective and widely used method.[7]
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the drug.[8] However, you must establish a non-toxic concentration for your specific cell line.
Q: I need to formulate this compound for oral administration in an animal model. What are the most robust strategies?
A: For in vivo oral delivery, you need a formulation that not only solubilizes the drug but also maintains its solubility in the gastrointestinal tract to allow for absorption. Simple co-solvent or pH adjustment approaches often fail because the formulation gets diluted and buffered in the stomach and intestine.
Recommended Strategies:
-
Lipid-Based Drug Delivery Systems (LBDDS): These are excellent for lipophilic drugs.[8][9]
-
Mechanism: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, these systems spontaneously form fine oil-in-water emulsions (for Self-Emulsifying Drug Delivery Systems, SEDDS) or microemulsions (for Self-Microemulsifying Drug Delivery Systems, SMEDDS).[7] This keeps the drug in a solubilized state within tiny lipid droplets, which facilitates absorption.
-
Advantages: Enhances bioavailability by presenting the drug in a dissolved state and can bypass first-pass metabolism via lymphatic uptake.[8]
-
-
Amorphous Solid Dispersions (ASDs): This strategy involves converting the drug from a poorly soluble crystalline form to a more soluble amorphous form.[5][6]
-
Mechanism: The drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS). When the solid dispersion is exposed to water, the polymer dissolves rapidly, releasing the drug in a supersaturated state. The polymer also acts as a precipitation inhibitor, maintaining this high concentration long enough for absorption to occur.[6]
-
Advantages: Can be formulated into traditional solid dosage forms like tablets or capsules. It provides a significant increase in both dissolution rate and apparent solubility.[5]
-
-
Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range.[2][10]
-
Mechanism: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution.[6] This leads to a much faster dissolution rate.
-
Advantages: Increases the rate and extent of absorption. Can be used for oral, parenteral, and other routes of administration.[2]
-
Caption: Surfactant molecules form micelles in water, encapsulating this compound.
PART 3: Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile
Objective: To quantify the solubility of this compound as a function of pH to identify the optimal pH for solubilization.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 12.
-
Vials, shaker, centrifuge, 0.22 µm syringe filters.
-
HPLC or UV-Vis spectrophotometer for quantification.
Procedure:
-
Prepare a set of vials, each containing 1 mL of a different pH buffer.
-
Add an excess of this compound to each vial.
-
Seal and shake the vials at a controlled temperature for 24-48 hours.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate as necessary and quantify the concentration of this compound.
-
Plot solubility (e.g., in µg/mL) versus pH. You should observe a significant increase in solubility as the pH surpasses the pKa of the phenolic hydroxyl group.[4]
Protocol 2: Screening Co-solvents and Solubilizers
Objective: To rapidly screen various pharmaceutically acceptable co-solvents and excipients for their ability to dissolve this compound.
Materials:
-
This compound
-
Potential solubilizers (See table below)
-
96-well plate (glass or compatible plastic)
-
Plate shaker
-
Plate reader (if using a colorimetric or turbidimetric endpoint) or HPLC.
Procedure:
-
Prepare stock solutions of your solubilizers (e.g., 40% w/v solutions in water).
-
In a 96-well plate, add a fixed, excess amount of this compound to each well.
-
Add your panel of solubilizer solutions to the wells. Include a negative control (water or buffer only).
-
Seal the plate and shake for 12-24 hours at a controlled temperature.
-
Visually inspect for dissolution. For a quantitative result, centrifuge the plate, and analyze the supernatant from each well by HPLC.
-
Rank the solubilizers based on their effectiveness.
Data Summary Table: Potential Solubilizers for Screening
| Class | Example Solubilizers | Mechanism of Action | Pros | Cons |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400, Glycerol | Reduces solvent polarity, making it more favorable for the solute.[5] | Simple, well-understood, inexpensive. | May precipitate on dilution; potential for toxicity at high concentrations. |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | Forms micelles to encapsulate the drug.[8] | High solubilization capacity; can improve stability. | Potential for cell toxicity or in vivo side effects. |
| Cyclodextrins | HP-β-CD, SBE-β-CD (Captisol®) | Forms inclusion complexes, shielding the drug from water.[7] | Low toxicity, high efficiency, can be used parenterally. | Can be expensive; saturation limits. |
References
- 1. Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Regioselective Functionalization of Chroman-8-ol
Welcome to the technical support center for the regioselective functionalization of Chroman-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the practical knowledge and theoretical understanding necessary to overcome common challenges in your synthetic endeavors. This compound and its derivatives are vital scaffolds in medicinal chemistry, notably as analogues of Vitamin E.[1][2][3] Achieving precise functionalization on the chroman ring is paramount for developing novel therapeutics and molecular probes.[3][4]
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the functionalization of this compound, providing a foundational understanding for subsequent, more detailed troubleshooting.
Q1: What are the most reactive positions on the this compound ring for electrophilic aromatic substitution?
A1: The aromatic ring of this compound is electron-rich, making it susceptible to electrophilic aromatic substitution. The hydroxyl (-OH) group at C8 and the ether oxygen within the heterocyclic ring are both electron-donating groups, activating the ring.[5][6] They primarily direct electrophiles to the ortho and para positions relative to themselves.[7][8] Therefore, the C7 and C5 positions are the most activated and sterically accessible sites for electrophilic attack.
Q2: Why is my electrophilic aromatic substitution reaction on this compound resulting in a mixture of products?
A2: Achieving high regioselectivity can be challenging due to the activating nature of both the hydroxyl and ether oxygen groups.[5] This can lead to a mixture of C5 and C7 substituted products. The reaction conditions, including the choice of electrophile, solvent, and temperature, can significantly influence the isomeric ratio. For instance, bulky electrophiles may favor the less sterically hindered C5 position.
Q3: How can I selectively functionalize the C7 position of this compound?
A3: Directed ortho metalation (DoM) is a powerful strategy for selectively functionalizing the C7 position.[9][10] The hydroxyl group at C8 can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent C7 position.[10][11][12] The resulting aryllithium species can then be quenched with a suitable electrophile.
Q4: What are the best practices for protecting the hydroxyl group of this compound?
A4: Protecting the C8 hydroxyl group is often necessary to prevent unwanted side reactions.[13][14] Common protecting groups for phenols include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers, and methyl ethers.[15] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[14][16] For instance, silyl ethers are readily cleaved with fluoride sources (e.g., TBAF), while benzyl ethers can be removed by hydrogenolysis.[15]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges encountered during the regioselective functionalization of this compound.
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Issue: Your electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts) on unprotected this compound yields an inseparable mixture of C5 and C7 isomers.
Root Cause Analysis:
-
Competing Directing Effects: The hydroxyl group at C8 and the heterocyclic ether oxygen both activate the aromatic ring, leading to competitive substitution at the ortho and para positions.[5][8]
-
Steric Hindrance: The steric bulk of the electrophile and the substituents on the chroman ring can influence the regiochemical outcome.
-
Reaction Conditions: Temperature, solvent polarity, and the nature of the Lewis acid catalyst (in Friedel-Crafts reactions) can all affect the selectivity.
Troubleshooting Workflow:
Workflow for troubleshooting poor regioselectivity.
Corrective Actions & Protocols:
-
Protect the Hydroxyl Group:
-
Rationale: Protecting the C8-OH group can alter its directing effect or block the ortho position (C7), favoring substitution at C5.
-
Protocol: Silylation of this compound
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add imidazole (1.5 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
-
Employ Directed ortho-Metalation (DoM) for C7 Functionalization:
-
Rationale: DoM provides excellent regiocontrol for substitution at the C7 position by using the C8-OH as a directing group.[9][10]
-
Protocol: ortho-Lithiation and Electrophilic Quench
-
Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.2 equiv) and stir for 1-2 hours at -78 °C.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.5 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by flash column chromatography.
-
-
Guide 2: Low Yields in Metal-Catalyzed Cross-Coupling Reactions
Issue: Your Suzuki, Heck, or Sonogashira cross-coupling reaction on a halogenated this compound derivative is resulting in low yields of the desired product.
Root Cause Analysis:
-
Catalyst Inactivation: The phenolic hydroxyl group can coordinate to the metal center (e.g., Palladium), leading to catalyst deactivation.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the reaction solvent.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and activity of the catalyst.[17][18]
-
Inefficient Oxidative Addition: The C-X bond (where X is a halogen) may not be sufficiently reactive for efficient oxidative addition to the metal center.[19]
Troubleshooting Strategies:
| Parameter | Potential Issue | Recommended Solution |
| Catalyst | Catalyst deactivation by the free hydroxyl group. | Protect the C8-OH group prior to the coupling reaction. |
| Inactive catalyst species. | Screen different palladium or nickel catalysts and pre-catalysts.[18][20] | |
| Ligand | Ligand does not sufficiently stabilize the active catalytic species. | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. |
| Base | The base may not be strong enough or may be sterically hindered. | Test different inorganic (e.g., K2CO3, Cs2CO3) or organic bases (e.g., triethylamine). |
| Solvent | Poor solubility of reactants or catalyst. | Use a solvent mixture (e.g., toluene/water, dioxane/water) or a higher boiling point solvent. |
| Leaving Group | Poor reactivity of the aryl halide. | Convert aryl chlorides or bromides to more reactive iodides or triflates. |
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromo-chroman
-
To a flame-dried Schlenk flask, add 8-bromo-chroman (1.0 equiv), the desired boronic acid (1.5 equiv), Pd(PPh3)4 (0.05 equiv), and K2CO3 (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.
-
Add a degassed mixture of toluene and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by flash column chromatography.
Guide 3: Difficulties with Protecting Group Removal
Issue: The deprotection of the C8-hydroxyl group is leading to decomposition of the functionalized chroman product or is incomplete.
Root Cause Analysis:
-
Harsh Deprotection Conditions: The conditions used for deprotection (e.g., strong acid or base) may be too harsh for the sensitive functional groups on the chroman ring.
-
Steric Hindrance: The functional group introduced may sterically hinder the approach of the deprotecting reagent.
-
Orthogonal Protection Strategy: The chosen protecting group may not be compatible with other functional groups in the molecule, leading to a lack of chemoselectivity during deprotection.[21]
Decision-Making for Deprotection:
Decision-making flowchart for deprotection strategies.
Recommended Deprotection Protocols:
| Protecting Group | Reagent | Conditions | Notes |
| TBDMS | TBAF (Tetrabutylammonium fluoride) | THF, 0 °C to rt | Mild and highly selective for silyl ethers. |
| Benzyl (Bn) | H2, Pd/C | Methanol or Ethanol, rt | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |
| Methoxy (Me) | BBr3 | DCM, -78 °C to 0 °C | Potent but can be harsh; requires careful temperature control. |
III. References
-
Synthesis and antioxidative activity of structural analogs of vitamin E . PubMed. 1
-
Synthesis of α-tocopherol (vitamin E), vitamin K1-chromanol, and their analogs in the presence of . Semantic Scholar. 2
-
Synthesis of [ 18 F]F-γ-T-3, a Redox-Silent γ-Tocotrienol (γ-T-3) Vitamin E Analogue for Image-Based In Vivo Studies of Vitamin E Biodistribution and Dynamics . MDPI. 3
-
Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation . PubMed. 22
-
Vitamin E synthesis and response in plants . Frontiers. 4
-
Protecting Groups and Orthogonal Protection Strategies . Unknown Source.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry . Unknown Source.
-
Directing Groups in SE Ar . Unknown Source.
-
Mechanistic studies of transition metal-catalyzed cross-coupling reactions . Unknown Source.
-
Protecting groups - Organic Chemistry II . Fiveable. 15
-
Protecting Groups . Unknown Source.
-
Protective Groups . Organic Chemistry Portal. 21
-
Metal-Catalyzed Cross-Coupling Reactions . ChemTalk. 23
-
Electrophilic aromatic directing groups . Wikipedia. 5
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts . Chemical Society Reviews (RSC Publishing). 18
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners . PubMed Central. 19
-
Electrophilic aromatic directing groups . Grokipedia. 6
-
A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview . ResearchGate. 20
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution . Unknown Source.
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! . YouTube. 24
-
Directed (ortho) Metallation . Unknown Source.
-
ortho metalation . Andrew G Myers Research Group. 11
-
Synthesis of Functionalized Chromene and Chroman Derivatives via Cesium Carbonate Promoted Formal [4 + 2] Annulation of 2′-Hydroxychalcones with Allenoates . The Journal of Organic Chemistry - ACS Publications. 25
-
Directed ortho metalation . Wikipedia. 10
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal . Indian Academy of Sciences. 26
-
Co(iii)-catalysed regioselective linear C(8)–H olefination of isoquinolone with terminal aromatic and aliphatic alkynes . Chemical Communications (RSC Publishing). 27
-
Regio- and Site-Selective C-H Bond Functionalization of Chromones and Coumarins . ResearchGate. 28
-
Coumarin C−H Functionalization by Mn(I) Carbonyls: Mechanistic Insight by Ultra‐Fast IR Spectroscopic Analysis . PubMed Central. 29
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors . Journal of Medicinal Chemistry - ACS Publications. 30
-
Directed Metalation: A Survival Guide . Baran Lab. 12
-
Chromatin domains in space and their functional implications . ResearchGate. 31
-
Chromatin accessibility is dynamically regulated across C. elegans development and ageing . ResearchGate. 32
References
- 1. [Synthesis and antioxidative activity of structural analogs of vitamin E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of [18F]F-γ-T-3, a Redox-Silent γ-Tocotrienol (γ-T-3) Vitamin E Analogue for Image-Based In Vivo Studies of Vitamin E Biodistribution and Dynamics | MDPI [mdpi.com]
- 4. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. baranlab.org [baranlab.org]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. jocpr.com [jocpr.com]
- 15. fiveable.me [fiveable.me]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. chemistryjournals.net [chemistryjournals.net]
- 18. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protective Groups [organic-chemistry.org]
- 22. Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 24. youtube.com [youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ias.ac.in [ias.ac.in]
- 27. Co(iii)-catalysed regioselective linear C(8)–H olefination of isoquinolone with terminal aromatic and aliphatic alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Coumarin C−H Functionalization by Mn(I) Carbonyls: Mechanistic Insight by Ultra‐Fast IR Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Validation & Comparative
Validation of Chroman-8-ol's In Vitro Antioxidant Activity: A Comparative Guide
Introduction
In the relentless pursuit of novel therapeutic agents, the validation of a compound's fundamental biochemical activity is the bedrock upon which successful drug development is built. Chroman-8-ol, a heterocyclic compound featuring a chroman core, has garnered interest for its potential antioxidant properties. This guide provides a comprehensive, in-depth analysis of the in vitro antioxidant activity of this compound, offering a direct comparison with established antioxidants. As researchers and drug development professionals, an objective understanding of a candidate molecule's performance against industry-standard benchmarks is paramount. This document is structured to provide not just data, but a logical framework for interpreting that data, rooted in established scientific principles and methodologies.
The core of antioxidant activity lies in the ability of a molecule to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] The chromanol ring, a key feature of Vitamin E and its water-soluble analog Trolox, is central to this function. This guide will dissect the performance of this compound in several widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Through a comparative lens, we will evaluate its efficacy against well-characterized antioxidants like Trolox, Ascorbic Acid (Vitamin C), and α-tocopherol (Vitamin E), providing the necessary context for its potential as a therapeutic agent.
Comparative Analysis of Antioxidant Capacity
The efficacy of an antioxidant is not a singular metric but rather a composite of its performance across different assays that model various aspects of radical scavenging. Below, we present a comparative summary of this compound's antioxidant activity against standard reference compounds. The data is expressed in terms of IC50 (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays, and as Trolox Equivalents (TE) for the ORAC assay. Lower IC50 values indicate higher antioxidant potency.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Trolox | [Typical Literature Value] | [Typical Literature Value] | 1.0 (by definition) |
| Ascorbic Acid | [Typical Literature Value] | [Typical Literature Value] | [Typical Literature Value] |
| α-Tocopherol | [Typical Literature Value] | [Typical Literature Value] | [Typical Literature Value] |
Note: The table above is a template. Actual experimental values for this compound should be populated based on laboratory findings. Literature values for standard compounds are provided for context and may vary slightly based on specific assay conditions.
Interpreting the Data: A Mechanistic Perspective
The choice of multiple assays is deliberate, as each provides a nuanced view of antioxidant action.
-
DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[3][4] The color change from purple to yellow allows for straightforward spectrophotometric quantification.[3][4]
-
ABTS Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the reduction of the pre-formed ABTS radical cation.[5][6]
-
ORAC Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[7][8] This assay is considered to have high biological relevance as it utilizes a biologically relevant radical source.[7]
A strong performance by this compound across all three assays would suggest a broad-spectrum antioxidant capacity, capable of quenching various types of free radicals through different mechanisms.
Experimental Protocols: A Guide to Rigorous Validation
To ensure the reproducibility and integrity of the findings, detailed, step-by-step methodologies for each key experiment are provided below. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.
DPPH Radical Scavenging Assay
This protocol is designed to quantify the ability of this compound to scavenge the DPPH free radical.
Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be freshly prepared and protected from light.[3]
-
Prepare a series of concentrations for this compound, Trolox, and Ascorbic Acid in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test and standard compounds to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
ABTS Radical Cation Decolorization Assay
This protocol outlines the procedure for assessing the capacity of this compound to neutralize the ABTS radical cation.
Workflow Diagram
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[6][10]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Prepare a range of concentrations for this compound and the standard compounds.
-
-
Assay Procedure:
-
Add 20 µL of each concentration of the test and standard compounds to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay evaluates the ability of this compound to inhibit the oxidation of a fluorescent probe induced by peroxyl radicals.
Workflow Diagram
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).
-
Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer. This solution should be prepared fresh daily.[7]
-
Prepare a series of concentrations for this compound and a Trolox standard curve.
-
-
Assay Procedure:
-
In a black 96-well microplate, pipette 25 µL of each concentration of the test and standard compounds.
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes.[7]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette or an automated injector.[7][11]
-
-
Data Acquisition and Analysis:
-
Immediately begin kinetic measurement of fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.[11]
-
Calculate the area under the fluorescence decay curve (AUC) for each sample.
-
The net AUC is calculated by subtracting the AUC of the blank.
-
The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.
-
Conclusion
This guide provides a robust framework for the in vitro validation of this compound's antioxidant activity. By employing a multi-assay approach and adhering to rigorous, well-documented protocols, researchers can generate reliable and comparable data. The comparative analysis against established antioxidants like Trolox and Ascorbic Acid is crucial for contextualizing the potential of this compound as a novel therapeutic agent. The experimental workflows and detailed protocols herein serve as a self-validating system, ensuring the scientific integrity of the findings. The ultimate goal is to provide drug development professionals with the high-quality, objective data necessary to make informed decisions about the future of this compound in the therapeutic landscape.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Analysis of Chroman-8-ol and Tocopherol: Beyond the Antioxidant Paradigm
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, tocopherols, the constituents of Vitamin E, have long held a central position. Their chromanol ring system is widely recognized as the cornerstone of their free-radical scavenging activity. However, the vast chemical space of chromanol derivatives remains relatively underexplored. This guide offers a comparative analysis of tocopherol and a closely related but less ubiquitous chromanol, Chroman-8-ol, with a particular focus on its naturally occurring analogue, Plastochromanol-8 (PC-8). By examining their structural nuances, antioxidant capacities, and divergent biological roles, we aim to provide a comprehensive resource for researchers seeking to understand and harness the therapeutic potential of this important class of molecules.
At a Glance: Structural and Functional Distinctions
| Feature | Tocopherol (α-tocopherol) | This compound (Plastochromanol-8) |
| Core Structure | 2,5,7,8-tetramethyl-2-(4',8',12'-trimethyltridecyl)chroman-6-ol | 2,3-dimethyl-5-(3,7,11,15,19,23,27,31-octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaenyl)benzene-1,4-diol (cyclized to chromanol) |
| Chromanol Ring | Tetramethylated | Dimethylated (at positions 7 and 8) |
| Side Chain | Saturated phytyl tail | Unsaturated solanesyl tail (8 isoprene units) |
| Primary Function | Potent lipid-soluble antioxidant, regulation of cell signaling | Potent lipid-soluble antioxidant |
| Natural Abundance | Widespread in plants and animals | Found in plants, particularly in chloroplasts |
Deconstructing the Chromanol Core: A Tale of Two Structures
The fundamental difference between tocopherol and this compound lies in the substitution pattern of the chromanol ring and the nature of the isoprenoid side chain. α-Tocopherol, the most biologically active form of Vitamin E, possesses a fully methylated chromanol ring and a saturated phytyl tail.[1] In contrast, Plastochromanol-8 (PC-8), a naturally occurring derivative of the this compound structure, features a dimethylated chromanol ring (structurally analogous to γ-tocopherol) and a long, unsaturated solanesyl side chain.[2]
Figure 1. Chemical structures of α-tocopherol and Plastochromanol-8.
This structural variance has profound implications for their physicochemical properties and biological activities. The saturated tail of tocopherol allows for its efficient incorporation into biological membranes, while the unsaturated side chain of PC-8 is thought to enhance its antioxidant activity, particularly within hydrophobic environments.[2]
The Antioxidant Arena: A Head-to-Head Comparison
Both tocopherol and PC-8 exert their antioxidant effects primarily through the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to neutralize free radicals, thereby terminating lipid peroxidation chain reactions.
In Vitro Antioxidant Capacity
Several studies have demonstrated that tocochromanols with unsaturated side chains, such as tocotrienols and PC-8, possess potent antioxidant properties. In some assays, the antioxidant capacity of PC-8 has been reported to be 1.5 times higher than that of α-tocopherol.[3] This enhanced activity is attributed to the unsaturated side chain, which may influence the molecule's mobility and positioning within lipid bilayers, facilitating more efficient radical scavenging.[2][4]
| Antioxidant Assay | α-Tocopherol | Plastochromanol-8 | Key Observations |
| DPPH Radical Scavenging | Strong activity | Reported to have stronger activity than α-tocopherol in some contexts. | The greater methylation of the chromanol ring in α-tocopherol can increase scavenging activity against stable radicals like DPPH.[5] |
| Lipid Peroxidation Inhibition | Potent inhibitor | Potent inhibitor, particularly effective in hydrophobic environments.[2] | The unsaturated side chain of PC-8 is suggested to enhance its protective effects within membranes.[2] |
| In Vivo Antioxidant Function | Essential for preventing lipid peroxidation. | Demonstrated to be an essential lipid antioxidant in vivo, capable of compensating for the absence of tocopherols.[6][7][8] | PC-8 plays a crucial role in protecting against lipid oxidation during seed desiccation and quiescence.[6][7][8] |
Experimental Protocols for Antioxidant Assessment
To ensure scientific rigor and reproducibility, standardized protocols for evaluating antioxidant capacity are essential. Below are detailed methodologies for key in vitro antioxidant assays.
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (tocopherol, PC-8) in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Figure 2. Workflow for the DPPH radical scavenging assay.
This assay assesses the ability of an antioxidant to inhibit the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Protocol:
-
Prepare a lipid-rich substrate, such as a rat liver homogenate or a linoleic acid emulsion.
-
Induce lipid peroxidation using an initiator like ferrous sulfate (FeSO₄) and ascorbic acid.
-
Add different concentrations of the test compounds to the reaction mixture.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., at 95°C) to form a colored adduct with MDA.
-
After cooling, centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
A lower absorbance value indicates a higher inhibition of lipid peroxidation.
Beyond Antioxidant Activity: Divergent Biological Roles
While both molecules are potent antioxidants, the biological activities of tocopherol extend far beyond radical scavenging.
The Multifaceted Roles of Tocopherol
Decades of research have revealed that α-tocopherol is not merely a passive antioxidant but an active modulator of cellular processes. It influences signal transduction and gene expression, often through mechanisms independent of its antioxidant properties.[1][9]
-
Protein Kinase C (PKC) Inhibition: α-Tocopherol can inhibit PKC activity, which is involved in cell proliferation and differentiation. This non-antioxidant function is thought to contribute to its anti-proliferative effects.
-
Gene Regulation: Tocopherols can modulate the expression of various genes involved in inflammation, cell adhesion, and cholesterol metabolism. For example, it can downregulate the expression of scavenger receptors and upregulate the expression of α-tropomyosin.
Figure 3. Non-antioxidant signaling pathways modulated by α-tocopherol.
The Emerging Picture of Plastochromanol-8
In contrast to the extensive knowledge of tocopherol's non-antioxidant functions, the biological activities of PC-8 are currently understood to be primarily related to its potent antioxidant capacity.[6][7][8] Its essential role in protecting against lipid peroxidation, particularly in plants under stress conditions, has been well-documented.[10] However, whether PC-8 or other this compound derivatives possess the ability to modulate specific cellular signaling pathways in a manner analogous to tocopherol remains an open and intriguing area for future investigation. The structural differences, particularly the unsaturated side chain, may confer unique biological activities that have yet to be discovered.
Concluding Remarks and Future Directions
The comparative analysis of tocopherol and this compound, represented by Plastochromanol-8, reveals a fascinating interplay between chemical structure and biological function. While both are potent lipid-soluble antioxidants, the nuances of their chromanol ring substitution and side-chain saturation lead to differences in their antioxidant efficacy in various environments. Furthermore, tocopherol has well-established non-antioxidant roles in cellular signaling, a domain where the activities of PC-8 are largely unknown.
For researchers and drug development professionals, this comparison highlights several key takeaways:
-
The Chromanol Scaffold is Versatile: Minor modifications to the chromanol ring and its side chain can significantly impact antioxidant potency and potentially introduce novel biological activities.
-
Beyond Antioxidant Activity: The non-antioxidant functions of these molecules represent a promising avenue for therapeutic intervention in a range of diseases.
-
Plastochromanol-8 as a Lead Compound: The enhanced antioxidant activity of PC-8, particularly in hydrophobic environments, makes it an attractive candidate for further investigation and development as a novel therapeutic agent.
Future research should focus on elucidating the potential non-antioxidant roles of PC-8 and other this compound derivatives. A deeper understanding of their interactions with cellular targets and their impact on signaling pathways will be crucial for unlocking their full therapeutic potential.
References
- 1. An Update on Vitamin E, Tocopherol and Tocotrienol—Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plastochromanol-8: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Signaling Role of Plastid-Derived Isoprenoid Quinones and Chromanols - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Chroman-8-ol Versus Trolox in Antioxidant Capacity Assays
In the dynamic field of antioxidant research, the accuracy and reproducibility of experimental data are paramount. The choice of a reference standard in antioxidant capacity assays is a critical decision that influences the interpretation of results. For years, Trolox, a water-soluble analog of vitamin E, has been the gold standard. However, the emergence of alternatives like Chroman-8-ol necessitates a detailed comparison to guide researchers in making informed decisions for their specific applications. This guide provides an in-depth technical comparison of this compound and Trolox, drawing upon their chemical properties, performance in various assays, and practical considerations.
The Role of Standards in Antioxidant Assays
Antioxidant capacity assays are designed to measure the ability of a substance to neutralize free radicals.[1][2] These assays can be broadly categorized into two types based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[1] HAT-based assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the classical radical chain-breaking antioxidant activity.[1][2][3] In contrast, ET-based assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, measure the capacity of an antioxidant to reduce an oxidant.[1][4]
Regardless of the assay principle, a reliable standard is essential to quantify and compare the antioxidant capacity of different samples. The results are often expressed as Trolox Equivalents (TE), making Trolox a widely accepted benchmark in the field.[5][6][7]
Unveiling the Molecules: this compound and Trolox
At the heart of their antioxidant function lies the chromanol ring, a core structure shared by both this compound and Trolox.[8][9] This heterocyclic moiety is also the foundation of tocopherols (Vitamin E). The antioxidant activity is primarily attributed to the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize free radicals.
Caption: Chemical structures of Trolox and this compound.
Trolox, chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a synthetic, water-soluble derivative of vitamin E.[5][10][11] Its carboxylic acid group enhances its solubility in aqueous solutions, a significant advantage for many biological and food science applications.[10][12][13]
This compound, while sharing the core chromanol structure, has a different substitution pattern. The key distinction lies in the absence of the carboxylic acid group present in Trolox. This structural difference can influence its solubility and potentially its interaction with different radical species and assay reagents.
Head-to-Head Comparison: Performance in Assays
The choice between this compound and Trolox can impact the outcome and interpretation of antioxidant capacity measurements. Below is a comparative analysis of their key characteristics.
| Feature | Trolox | This compound | Rationale & Implications for Researchers |
| Chemical Name | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | 2,2,5,7-tetramethylthis compound | The presence of the carboxylic acid in Trolox is the primary structural difference. |
| Solubility | Water-soluble[5][10][11] | Likely more lipophilic | Trolox's water solubility is a major advantage for aqueous-based assays (e.g., ORAC, ABTS).[10] this compound's higher lipophilicity may be advantageous for studies in lipid-rich environments or when using organic solvents. |
| Antioxidant Mechanism | Primarily Hydrogen Atom Transfer (HAT) and Electron Transfer (ET)[1] | Primarily Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) | Both compounds can neutralize free radicals through similar chemical pathways due to the shared chromanol core. |
| Common Assays | ORAC, ABTS/TEAC, DPPH, FRAP[5][6][14] | Potentially applicable in the same assays, though less commonly used. | Trolox is the established standard for a wide range of antioxidant assays. The applicability of this compound would need to be validated for each specific assay. |
| Stability | Stock solutions should be prepared fresh; can be stored at -20°C for extended periods.[12][15] Aqueous solutions are less stable.[12] | Stability data is less available, but likely similar to other chromanol derivatives. | Proper storage and handling are crucial for both standards to ensure consistent results. Freshly prepared working solutions are always recommended.[14] |
Causality Behind Experimental Choices
The decision to use Trolox or this compound should be driven by the specific research question and the nature of the samples being analyzed.
-
For aqueous systems and hydrophilic antioxidants , Trolox's water solubility makes it the more convenient and often more appropriate standard.[10]
-
When studying lipophilic antioxidants or working with non-aqueous solvents , this compound might offer better miscibility and serve as a more comparable standard.
-
For established protocols and cross-study comparisons , using Trolox is advantageous due to the vast amount of existing literature and its widespread acceptance.[5][7]
Experimental Protocol: ABTS/TEAC Assay
The ABTS (or TEAC) assay is a widely used ET-based method to determine the total antioxidant capacity of a sample.[1][6] The following is a detailed, self-validating protocol that can be adapted for use with either Trolox or this compound as the standard.
Caption: Workflow for the ABTS/TEAC antioxidant capacity assay.
Step-by-Step Methodology
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) in water.
- Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
- ABTS•+ Radical Cation Generation: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark.[16]
- ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
2. Standard and Sample Preparation:
- Standard Stock Solution (e.g., 1 mM): Prepare a stock solution of Trolox or this compound in a suitable solvent (e.g., ethanol or buffer).
- Standard Curve: From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 0, 50, 100, 150, 200, 250 µM).
- Sample Preparation: Prepare extracts of the test samples in an appropriate solvent.
3. Assay Procedure:
- Add a small volume (e.g., 10 µL) of the standard dilutions or samples to the wells of a 96-well microplate.
- Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
- Incubate the plate at room temperature for a specified time (e.g., 6 minutes). The incubation time should be consistent across all measurements.
- Measure the absorbance at 734 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of inhibition of the ABTS•+ radical for each standard and sample using the following formula:
- % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
- Plot a standard curve of percentage inhibition versus the concentration of the standard (Trolox or this compound).
- Determine the antioxidant capacity of the samples from the standard curve and express the results as TEAC (Trolox Equivalent Antioxidant Capacity) or this compound Equivalent Antioxidant Capacity.
Conclusion and Recommendations
Both this compound and Trolox are valuable tools for antioxidant research, each with its own set of advantages.
-
Trolox remains the industry standard for a reason. Its water solubility, extensive characterization, and the wealth of comparative data make it an excellent choice for most applications, particularly in aqueous systems and for routine screening.[5][10][11] Its use ensures a high degree of comparability with previously published work.
-
This compound presents a viable alternative, especially in research focused on lipophilic environments or when a non-acidic chromanol standard is desired. While less data is available on its direct performance in all assays, its structural similarity to Trolox suggests it will behave predictably.
For researchers and drug development professionals, the ultimate choice of standard should be guided by the specific experimental context. When reporting results, it is crucial to clearly state the standard used to ensure transparency and reproducibility. As research continues to evolve, a deeper understanding of how different standards interact within various assay systems will further refine our ability to accurately quantify the potent effects of antioxidants.
References
- 1. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. mdpi.com [mdpi.com]
- 5. Trolox - Wikipedia [en.wikipedia.org]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. Trolox equivalent: Significance and symbolism [wisdomlib.org]
- 8. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 9. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Synthesis, structure, antioxidant activity, and water solubility of trolox ion conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Structural Confirmation of Chroman-8-ol using 2D NMR
For researchers and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of safe and effective molecular design. The chroman moiety, a key scaffold in many biologically active molecules like vitamin E and various pharmaceuticals, presents a common challenge: precise isomer identification.[1] While 1D Nuclear Magnetic Resonance (NMR) provides a foundational overview, it often falls short in distinguishing between closely related isomers, such as Chroman-6-ol and Chroman-8-ol. This guide provides an in-depth, data-supported comparison of 2D NMR techniques—COSY, HSQC, and HMBC—to demonstrate their collective power in definitively elucidating the structure of this compound.
The methodologies described herein are designed to be self-validating, where the sum of the correlational data logically converges to a single, verifiable structure, eliminating the ambiguity inherent in simpler analytical methods.[2][3][4]
The Challenge: Why 1D NMR Is Insufficient
A standard 1D ¹H NMR spectrum of a chroman derivative will show characteristic signals for the aliphatic protons on the dihydropyran ring and the aromatic protons. However, the precise substitution pattern on the benzene ring can be difficult to ascertain. For instance, the splitting patterns of the aromatic protons in this compound versus its isomers may be deceptively similar, leading to potential misassignment. Likewise, ¹³C NMR provides the number of unique carbons but does not inherently reveal their connectivity.[5][6][7] This ambiguity necessitates a deeper, correlational analysis to build a complete and trustworthy structural picture.
The 2D NMR Solution: A Multi-faceted Approach
To overcome the limitations of 1D NMR, we employ a suite of 2D experiments. Each experiment provides a specific piece of the structural puzzle, and together they form a robust, cross-verifiable dataset.[8][9]
dot graph TD { subgraph "Experimental Workflow" A[Sample Preparation: this compound in DMSO-d6] --> B[1D NMR Acquisition: ¹H & ¹³C/DEPT]; B --> C[2D NMR Acquisition]; C --> D["COSY (¹H-¹H Correlation)"]; C --> E["HSQC (¹H-¹³C One-Bond Correlation)"]; C --> F["HMBC (¹H-¹³C Long-Range Correlation)"]; G[Data Integration & Analysis] --> H[Structure Confirmation]; D --> G; E --> G; F --> G; end
} caption { label: "Fig 1: 2D NMR structure elucidation workflow." } /dot
Experimental Protocol: NMR Sample Preparation
-
Compound : this compound (5-10 mg).
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.6 mL).
-
Rationale : DMSO-d₆ is chosen for its ability to solubilize the compound and, crucially, to allow for the observation of the exchangeable hydroxyl (-OH) proton, which provides a key starting point for HMBC correlations.
-
-
Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation : A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.
Data Interpretation: Building the Structure Piece by Piece
The following sections compare the expected data from each 2D NMR experiment, using established chemical shift values for chroman derivatives as a reference.[10][11][12]
| Position | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations |
| 2 | CH₂ | ~4.10 (t) | ~64.5 | COSY to H-3; HSQC to C-2; HMBC to C-3, C-4, C-8a |
| 3 | CH₂ | ~1.95 (m) | ~22.0 | COSY to H-2, H-4; HSQC to C-3; HMBC to C-2, C-4, C-4a |
| 4 | CH₂ | ~2.75 (t) | ~23.0 | COSY to H-3; HSQC to C-4; HMBC to C-3, C-4a, C-5 |
| 5 | CH | ~6.65 (d) | ~117.0 | COSY to H-6; HSQC to C-5; HMBC to C-4, C-7, C-8a |
| 6 | CH | ~6.70 (t) | ~121.0 | COSY to H-5, H-7; HSQC to C-6; HMBC to C-8, C-4a |
| 7 | CH | ~6.55 (d) | ~114.0 | COSY to H-6; HSQC to C-7; HMBC to C-5, C-8a |
| 8 | C-OH | - | ~145.0 | HMBC from OH proton to C-7, C-8, C-8a |
| 8-OH | OH | ~9.00 (s, broad) | - | HMBC to C-7, C-8, C-8a |
| 4a | C | - | ~120.0 | HMBC from H-3, H-4, H-5, H-6 |
| 8a | C | - | ~146.0 | HMBC from H-2, H-5, H-7, OH |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts and key correlations for this compound.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the first step in assembling the molecular fragments. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).
-
Expected Correlations for this compound:
-
Aliphatic Spin System : A clear correlation path will be observed connecting H-2 -> H-3 -> H-4. This confirms the -O-CH₂-CH₂-CH₂- arrangement of the dihydropyran ring.
-
Aromatic Spin System : Correlations will be seen between H-5 -> H-6 and H-6 -> H-7, establishing the connectivity of the three adjacent aromatic protons. The absence of further correlations from H-5 and H-7 confirms their positions adjacent to substituted carbons.
-
dot graph G { layout=neato; node [shape=plaintext, fontcolor="#202124"];
} caption { label: "Fig 2: Key COSY correlations in this compound." } /dot
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a critical step for assigning the ¹³C signals.[13]
-
Expected Correlations for this compound:
-
The proton at ~4.10 ppm (H-2) will show a cross-peak to the carbon at ~64.5 ppm (C-2).
-
The aromatic protons H-5, H-6, and H-7 will correlate to their respective carbons C-5, C-6, and C-7 in the aromatic region of the carbon spectrum (~114-121 ppm).
-
This experiment definitively assigns all protonated carbons. Quaternary (non-protonated) carbons will be absent from the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connections
The HMBC experiment is the most powerful tool for this specific challenge. It reveals correlations between protons and carbons that are two to three bonds away (²JCH, ³JCH). This allows us to connect the molecular fragments identified by COSY and assign the crucial quaternary carbons.[14][15][16]
-
Key HMBC Correlations for Confirming the this compound Structure:
-
Confirming the Phenolic Position : The most decisive correlation is from the hydroxyl proton (H-O at ~9.00 ppm) to the carbons two and three bonds away. We expect to see cross-peaks to C-8 (~145.0 ppm), C-7 (~114.0 ppm), and C-8a (~146.0 ppm). This unequivocally places the -OH group at the C-8 position. A Chroman-6-ol isomer would show correlations from its -OH proton to C-5, C-6, and C-7.
-
Connecting the Rings : The aliphatic protons provide correlations that bridge the two rings. Specifically, the H-4 protons (~2.75 ppm) will show a three-bond correlation to the aromatic carbon C-5 (~117.0 ppm) and a two-bond correlation to the quaternary carbon C-4a (~120.0 ppm).
-
Verifying the Ether Linkage : The H-2 protons (~4.10 ppm), being adjacent to the ether oxygen, will show a crucial three-bond correlation to the quaternary carbon C-8a (~146.0 ppm), confirming the fusion of the dihydropyran and benzene rings at this position.
-
dot graph G { node [shape=none, image="https://i.imgur.com/8f1zY9Q.png", label=""]; img_node;
} caption { label: "Fig 3: Decisive HMBC correlations for this compound." } /dot
Comparison with Alternative Methodologies
-
X-Ray Crystallography : While considered the "gold standard" for structure determination, it requires a suitable single crystal, which can be difficult or impossible to grow. NMR provides the structure in a solution state, which is often more relevant to biological applications.
-
Mass Spectrometry (MS) : High-resolution MS can confirm the molecular formula but cannot distinguish between isomers like this compound and Chroman-6-ol, as they have identical masses.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR technique detects through-space correlations and is invaluable for stereochemical assignments.[14] For confirming the constitutional isomerism of this compound, HMBC is more direct and informative.
Conclusion
While 1D NMR is an essential starting point, it lacks the specificity to differentiate between key structural isomers of chroman. A systematic approach using a combination of 2D NMR experiments provides an irrefutable body of evidence. The COSY experiment establishes the proton connectivity within fragments, the HSQC experiment assigns the protonated carbons, and critically, the HMBC experiment bridges these fragments and confirms the precise location of substituents. The long-range correlations from the hydroxyl proton and the aliphatic ring protons to the aromatic system provide the definitive, interlocking data required to confirm the structure as this compound, meeting the rigorous standards required for drug development and chemical research.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 8. anuchem.weebly.com [anuchem.weebly.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. ukm.my [ukm.my]
- 16. cosy hsqc hmbc: Topics by Science.gov [science.gov]
A Comparative Guide to Purity Assessment of Synthesized Chroman-8-ol: LC-MS vs. Alternative Methods
Introduction: The Critical Role of Purity in Drug Development
In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel therapeutic agents like Chroman-8-ol, a heterocyclic compound with potential pharmacological activities, rigorous purity assessment is paramount.[1] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment of synthesized this compound.
The Subject of Our Analysis: this compound
This compound, a derivative of the chroman scaffold, belongs to a class of compounds that includes tocopherols (Vitamin E), known for their antioxidant properties.[2][3] Its synthesis, like many organic preparations, can result in a mixture of the desired product along with unreacted starting materials, intermediates, and by-products from side reactions. The structural similarity of these potential impurities to this compound presents a significant analytical challenge.
LC-MS: A Powerful Tool for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technique in pharmaceutical analysis due to its exceptional sensitivity and selectivity.[4] It combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, providing not only quantitative information about the purity of the main compound but also molecular weight information that aids in the identification of impurities.[5][6]
The Causality Behind Experimental Choices in LC-MS
An effective LC-MS method for this compound hinges on the careful selection of several key parameters. A reversed-phase C18 column is often the stationary phase of choice for moderately polar compounds like phenolic chromanols. The mobile phase, typically a gradient of water and a polar organic solvent like acetonitrile or methanol with a small amount of acid (e.g., formic acid), is optimized to achieve efficient separation of the analyte from potential impurities. The acid serves to protonate the analyte, enhancing its ionization efficiency in the mass spectrometer.
Experimental Protocol: LC-MS Purity Assessment of this compound
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. LC-MS System and Conditions:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6120 Single Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Fragmentor Voltage: 70 V.
3. Data Analysis:
-
The purity of this compound is typically assessed by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be analyzed to confirm the molecular weight of this compound.
-
Mass spectra of impurity peaks can be used to tentatively identify their structures based on their molecular weights and fragmentation patterns.
Visualizing the LC-MS Workflow
Comparative Analysis with Alternative Methodologies
While LC-MS is a powerful technique, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other analytical methods. The choice of the most appropriate technique depends on the specific requirements of the analysis, including the nature of expected impurities, the need for absolute quantification, and instrument availability.
| Feature | LC-MS | HPLC-UV | GC-MS | qNMR |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV-Vis absorbance. | Separation by gas chromatography, detection by mass spectrometry. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Sensitivity | Very High (pg-ng level). | Moderate (ng-µg level). | High (pg-ng level for volatile compounds). | Low (µg-mg level). |
| Selectivity | Very High (based on m/z). | Moderate (relies on chromophores). | High (for volatile/derivatized compounds). | Very High (structurally specific). |
| Impurity ID | Excellent (provides molecular weight). | Poor (retention time only). | Good (fragmentation patterns). | Excellent (provides structural information). |
| Quantification | Relative (% area); absolute with standards. | Relative (% area); absolute with standards. | Relative (% area); absolute with standards. | Absolute (primary method) .[7][8][9][10][11] |
| Sample Volatility | Not required. | Not required. | Required (derivatization often needed for polar compounds).[12][13] | Not required. |
| Throughput | High. | High. | Moderate. | Low to Moderate. |
| Instrumentation Cost | High. | Moderate. | Moderate to High. | Very High. |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for purity analysis.[14] For a compound like this compound, which contains a chromanol ring, UV detection is a suitable choice.[2]
-
Advantages: Lower cost and simpler operation compared to LC-MS. It is a reliable method for routine quality control when the impurities have similar UV responses to the main compound.
-
Disadvantages: Co-eluting impurities with no or weak chromophores will not be detected. It provides no structural information for impurity identification. Purity is based on area percentage, which can be inaccurate if impurities have different molar absorptivities.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1]
-
Advantages: Excellent separation efficiency for volatile compounds. Mass spectral libraries can aid in the identification of known impurities.
-
Disadvantages: this compound, being a polar and relatively non-volatile compound, requires derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis.[12][16][17] This additional sample preparation step can introduce variability and potential side reactions. Thermally labile impurities may degrade in the hot injection port, leading to inaccurate purity profiles.[13]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has gained recognition as a primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[7][8][11]
-
Advantages: Provides an absolute measure of purity (w/w %). It is non-destructive and provides detailed structural information that can be used to identify and quantify impurities simultaneously. It is an excellent orthogonal technique to chromatography.
-
Disadvantages: Lower sensitivity compared to chromatographic methods. Requires a certified internal standard of high purity. Signal overlap in complex mixtures can complicate quantification, although this can often be resolved with higher field instruments or 2D NMR techniques.[2]
Visualizing the Relationship of Purity Assessment Techniques
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of a newly synthesized compound like this compound, a single analytical technique is often insufficient. While LC-MS stands out for its high sensitivity and ability to provide molecular weight information for impurity identification, it primarily provides a relative purity value. HPLC-UV offers a cost-effective and robust solution for routine quality control, but lacks the specificity and identification capabilities of MS. GC-MS is valuable for assessing volatile impurities but is not ideal for the direct analysis of polar molecules like this compound.
Quantitative NMR serves as an indispensable orthogonal technique, providing an absolute measure of purity and invaluable structural information for both the main compound and its impurities. Therefore, a holistic and scientifically sound approach to purity assessment involves the strategic combination of these techniques. LC-MS can be employed for initial screening and impurity profiling, followed by HPLC-UV for routine monitoring. qNMR should be utilized to establish the absolute purity of the reference standard and to provide an orthogonal confirmation of the purity profile. This integrated strategy ensures the highest level of confidence in the quality of synthesized this compound, a critical step in its journey from a promising molecule to a potential therapeutic agent.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. aocs.org [aocs.org]
- 3. Investigating the Tocopherol Contents of Walnut Seed Oils Produced in Different European Countries Analyzed by HPLC-UV: A Comparative Study on the Basis of Geographical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. agilent.com [agilent.com]
- 6. LC-MS characterization and purity assessment of a prototype bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. spectroscopyasia.com [spectroscopyasia.com]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of Chroman-8-ol Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function is paramount. Chirality, the property of 'handedness' in molecules, can lead to significant differences in pharmacological activity between enantiomers.[1][2][3][4] This guide provides an in-depth comparison of the anticipated biological effects of the (R) and (S) isomers of Chroman-8-ol, grounded in the established principles of stereochemistry and the known activities of structurally related chromanol compounds. While direct comparative studies on this compound isomers are not extensively available in the public domain, this guide will synthesize existing knowledge to provide a robust predictive framework.
Introduction: The Significance of Chirality in this compound
This compound belongs to the chromanol class of compounds, which are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[5] The core of this compound's structure is a chroman ring with a hydroxyl (-OH) group at the 8-position. The presence of a stereocenter at the C2 position of the dihydropyran ring gives rise to two non-superimposable mirror-image isomers: (R)-Chroman-8-ol and (S)-Chroman-8-ol.
Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with small molecules.[6] Enzymes and receptors possess three-dimensional binding sites, and the differential spatial arrangement of functional groups in enantiomers can lead to variations in binding affinity, efficacy, and metabolism.[3][4]
Comparative Biological Activities: An Evidence-Based Projection
Based on the extensive research into chromanol derivatives, particularly vitamin E (tocopherols) which share the 6-hydroxychroman core, we can project the likely differences in the biological activities of this compound isomers.
Antioxidant Effects
The primary mechanism of antioxidant activity for chromanols is the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.[7] The efficiency of this process is influenced by the stability of the resulting chromanoxyl radical, which can be affected by the stereochemistry of the molecule.
Hypothesized Comparison of Antioxidant Activity:
It is plausible that one enantiomer of this compound will exhibit superior antioxidant activity over the other. This is because the spatial orientation of the substituents on the chroman ring can influence the accessibility of the hydroxyl group to free radicals and the delocalization of the unpaired electron in the resulting radical. For instance, studies on other chiral antioxidants have demonstrated that stereochemistry can impact the rate of reaction with free radicals.
Table 1: Projected Comparative Antioxidant Capacity of this compound Isomers
| Isomer | Antioxidant Assay | Predicted Outcome | Rationale |
| (R)-Chroman-8-ol | DPPH Radical Scavenging | Potentially higher activity | Stereospecific interactions may facilitate more efficient radical quenching. |
| (S)-Chroman-8-ol | DPPH Radical Scavenging | Potentially lower activity | Steric hindrance could potentially reduce the accessibility of the hydroxyl group. |
| (R)-Chroman-8-ol | Oxygen Radical Absorbance Capacity (ORAC) | Potentially higher activity | Differential interaction with peroxyl radicals based on 3D structure. |
| (S)-Chroman-8-ol | Oxygen Radical Absorbance Capacity (ORAC) | Potentially lower activity | The orientation of the molecule may be less optimal for peroxyl radical scavenging. |
This protocol provides a standardized method for comparing the free-radical scavenging activity of the this compound isomers.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of (R)-Chroman-8-ol and (S)-Chroman-8-ol in a suitable solvent (e.g., methanol or DMSO) at various concentrations.
-
Use a known antioxidant like Trolox or ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each isomer concentration to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) for each isomer by plotting a dose-response curve.
-
Neuroprotective Effects
The neuroprotective potential of chromanols is often linked to their antioxidant properties, which can mitigate oxidative stress-induced neuronal damage.[8][9][10] Furthermore, stereochemistry has been shown to be a critical determinant in the neuroprotective effects of other chiral molecules.
Hypothesized Comparison of Neuroprotective Activity:
Given that oxidative stress is a significant contributor to neurodegeneration, the enantiomer with the superior antioxidant capacity is also likely to exhibit greater neuroprotective effects. The differential ability of the isomers to interact with specific cellular targets involved in neuronal survival pathways could also contribute to stereoselective neuroprotection.
Table 2: Projected Comparative Neuroprotective Effects of this compound Isomers in a Neuronal Cell Model
| Isomer | Insult | Cell Line | Endpoint | Predicted Outcome |
| (R)-Chroman-8-ol | H₂O₂-induced oxidative stress | SH-SY5Y (human neuroblastoma) | Cell Viability (MTT assay) | Higher protection |
| (S)-Chroman-8-ol | H₂O₂-induced oxidative stress | SH-SY5Y (human neuroblastoma) | Cell Viability (MTT assay) | Lower protection |
| (R)-Chroman-8-ol | Glutamate-induced excitotoxicity | Primary cortical neurons | Neuronal survival | Higher protection |
| (S)-Chroman-8-ol | Glutamate-induced excitotoxicity | Primary cortical neurons | Neuronal survival | Lower protection |
Caption: A generalized workflow for comparing the neuroprotective effects of this compound isomers.
Mechanistic Considerations: Potential Signaling Pathways
The biological effects of chromanols can extend beyond direct radical scavenging to the modulation of intracellular signaling pathways.[5] Key pathways that may be stereoselectively modulated by this compound isomers include:
-
Nrf2/ARE Pathway: This pathway is a master regulator of the antioxidant response. The more active isomer may be a more potent inducer of Nrf2, leading to the upregulation of protective antioxidant enzymes.
-
NF-κB Pathway: This pathway is central to the inflammatory response. Chromanols have been shown to have anti-inflammatory effects, and it is plausible that one isomer may be a more effective inhibitor of NF-κB activation.[5]
-
PI3K/Akt Pathway: This is a crucial cell survival pathway. The neuroprotective effects of certain compounds are mediated through the activation of this pathway, and this activation could be stereoselective.
Caption: Potential signaling pathways modulated by this compound isomers leading to biological effects.
Conclusion and Future Perspectives
While direct experimental comparisons of this compound isomers are needed, the principles of stereochemistry and the wealth of data on related chromanol compounds provide a strong foundation for predicting their differential biological activities. It is highly probable that the (R) and (S) enantiomers of this compound will exhibit distinct antioxidant and neuroprotective profiles. The more active enantiomer will likely possess a three-dimensional structure that facilitates more efficient interactions with biological targets.
For the advancement of drug discovery and development, the synthesis and comparative biological evaluation of the individual enantiomers of this compound are critical next steps. Such studies will not only elucidate the structure-activity relationships for this specific compound but also contribute to the broader understanding of how chirality governs the therapeutic potential of chromanols.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
- 5. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Cytotoxicity of Chroman Derivatives on Cancer Cell Lines: A Focus on the Unexplored Potential of Chroman-8-ol
Introduction
The chroman scaffold, a core structural motif in a plethora of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of chroman and the related chromene have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] This guide provides a comparative overview of the in vitro cytotoxicity of various chroman derivatives against a panel of cancer cell lines. While the broader chroman family has been the subject of numerous studies, this guide also highlights a conspicuous gap in the current research landscape: the largely unexplored cytotoxic potential of the simple substituted chroman, Chroman-8-ol (CAS 1915-20-4).[2]
Despite its existence as a defined chemical entity, a comprehensive literature search reveals a dearth of studies investigating the in vitro cytotoxicity of this compound on cancer cell lines. This guide, therefore, aims to provide a valuable resource for researchers, scientists, and drug development professionals by contextualizing the potential of this compound within the established anticancer activities of its structural analogs. By presenting a comparative analysis of related chroman derivatives, we aim to stimulate further investigation into this potentially overlooked molecule.
Comparative Cytotoxicity of Chroman and Chromene Derivatives
The cytotoxic efficacy of chroman and chromene derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. The following tables summarize the 50% inhibitory concentration (IC50) values of various derivatives against several human cancer cell lines, offering a comparative perspective. A lower IC50 value is indicative of higher cytotoxic potency.
| Table 1: Cytotoxicity of Chroman-2,4-dione Derivatives [3] | | :--- | :--- | :--- | | Compound | Cancer Cell Line | IC50 (µM) | | Derivative 11 | MCF-7 (Breast) | 68.4 ± 3.9 | | Derivative 13 | HL-60 (Leukemia) | 42.0 ± 2.7 | | | MOLT-4 (Leukemia) | 24.4 ± 2.6 |
| Table 2: Cytotoxicity of Other Chroman and Chromene Derivatives | | :--- | :--- | :--- | | Compound | Cancer Cell Line | IC50/GI50 (µM) | | Compound 6i (Chroman derivative)[4][5] | MCF-7 (Breast) | 34.7 | | S32 (Chroman analog)[6] | HeLa (Cervical) | ~70 | | Benzochromene derivatives[7] | Various Cancer Cell Lines | 4.6 - 21.5 | | Chromene derivative 2[8] | HT-29 (Colon) | Higher than Doxorubicin | | Chromene derivative 5[8] | HepG-2 (Liver) | Higher than Doxorubicin | | Chromene derivative 6[8] | MCF-7 (Breast) | Higher than Doxorubicin |
Mechanisms of Action: A Glimpse into Chroman-Induced Cell Death
The cytotoxic effects of chroman and chromene derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. Several studies have elucidated the underlying molecular mechanisms, which can serve as a predictive framework for investigating this compound.
A proposed general mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Caption: Proposed mechanism of chroman-induced apoptosis.
Studies on the chroman analog S32 in HeLa cells have shown that it induces G2-phase cell cycle arrest and mitochondrial-mediated apoptosis.[6] This was associated with an increase in Bax levels, a decrease in Bcl-2 levels, and the activation of caspases-8, -9, and -3.[6] Furthermore, some benzochromene derivatives have been shown to induce apoptosis in breast cancer cells by increasing ROS generation.[7]
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data for novel compounds like this compound, standardized in vitro cytotoxicity assays are essential. The following are detailed protocols for commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
The Unexplored Potential of this compound: A Call for Research
The data presented in this guide unequivocally demonstrates the potential of the chroman scaffold as a source of novel anticancer agents. The cytotoxic activity is highly dependent on the substitution pattern, with various derivatives exhibiting potent effects against a range of cancer cell lines.
However, the absence of published data on the in vitro cytotoxicity of this compound represents a significant knowledge gap. Its simple structure, featuring a hydroxyl group at the 8-position of the chroman ring, warrants investigation. The hydroxyl group could play a crucial role in its biological activity, potentially through interactions with cellular targets or by influencing its physicochemical properties.
Future research should focus on:
-
Synthesis and Characterization: Ensuring the availability of high-purity this compound for biological screening.
-
In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of cancer cell lines.
-
Mechanistic Studies: If cytotoxic activity is observed, elucidating the underlying mechanism of action, including its effects on apoptosis, cell cycle, and key signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related 8-substituted chroman derivatives to understand the structural requirements for optimal anticancer activity.
Conclusion
While the chroman scaffold has proven to be a fruitful area for the discovery of new anticancer compounds, the specific derivative this compound remains an enigma. This comparative guide, by summarizing the cytotoxic profiles of related chroman and chromene derivatives, provides a strong rationale for the systematic evaluation of this compound as a potential cytotoxic agent. The methodologies and mechanistic insights presented herein offer a clear roadmap for researchers to embark on this important line of inquiry. The exploration of this uncharted territory could lead to the discovery of a novel and effective anticancer therapeutic.
References
- 1. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro cytotoxic and genotoxic effects of the 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chroman-8-ol Quantification
Introduction: The Analytical Imperative for Chroman-8-ol
This compound, a heterocyclic compound featuring a chroman core, represents a scaffold of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules, including vitamin E analogues and potent antioxidants. The precise and accurate quantification of this compound in various matrices, from bulk drug substances to complex biological fluids, is paramount for ensuring product quality, safety, and efficacy. This necessitates the development and validation of robust analytical methods.
However, in a globalized pharmaceutical landscape, it is common for analytical testing to be transferred between different laboratories, such as from a research and development setting to a quality control laboratory or a contract research organization (CRO).[1][2] This transfer requires a documented process to verify that the receiving laboratory can achieve comparable results to the originating laboratory, an undertaking known as analytical method transfer (AMT).[1][3] A critical component of this process is often cross-validation, which demonstrates that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[4][5]
This guide provides an in-depth comparison of commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also explore the considerations for chiral separations, a crucial aspect given the potential for stereoisomers in chromanol derivatives. The objective is to provide researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to select, validate, and cross-validate the most appropriate analytical method for their specific application.
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of compounds.[6] For a molecule like this compound, which possesses a UV-absorbing chromophore, HPLC with UV detection is often the first-line analytical approach.
Causality in HPLC Method Design
The development of a stability-indicating HPLC method—one that can accurately measure the analyte of interest in the presence of its degradation products—is a systematic process.[7][8][9] A reversed-phase approach is typically preferred for moderately polar compounds like this compound.
-
Column Selection: A C18 column is a common starting point, offering excellent hydrophobic retention for a wide range of organic molecules. The choice of particle size (e.g., 3 µm) and column dimensions (e.g., 100 mm x 3.0 mm) will influence efficiency and analysis time.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic or trifluoroacetic acid to ensure consistent peak shape for ionizable compounds) and an organic solvent like acetonitrile or methanol is standard practice.[9] Gradient elution is crucial for stability-indicating methods as it can resolve compounds with a wide range of polarities, from the parent drug to its potential degradation products.[10]
-
Detector Wavelength: The UV detector wavelength should be set at the absorbance maximum of this compound to ensure optimal sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment.
Experimental Protocol: HPLC-UV Method for this compound
This protocol outlines a typical stability-indicating HPLC-UV method for the quantification of this compound in a bulk drug substance.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 3.0 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 295 nm (as a typical value for chromanols, verification with a standard is required).[11]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to cover the expected linear range (e.g., 1-100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
-
Method Validation Parameters:
-
The method should be validated according to ICH Q2(R2) guidelines.[4][12]
-
Specificity: Assessed through forced degradation studies (acid, base, oxidation, heat, and light) to ensure no interference from degradation products.
-
Linearity: Determined by plotting the peak area response against the concentration of the working standard solutions and calculating the correlation coefficient (r²).
-
Accuracy: Evaluated by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[10]
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
-
Visualizing the HPLC-UV Workflow
Caption: HPLC-UV Workflow for this compound.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For semi-volatile and thermally stable compounds, GC-MS offers an alternative with high sensitivity and selectivity.[13] The mass spectrometer provides structural information, which is highly beneficial for impurity identification. This compound, being a relatively small organic molecule, is a potential candidate for GC-MS analysis, possibly requiring derivatization to improve its volatility and chromatographic behavior.[14]
Causality in GC-MS Method Design
-
Derivatization: The hydroxyl group in this compound can lead to peak tailing on common GC columns. Derivatization, for example, by silylation to form a trimethylsilyl (TMS) ether, is often employed to block this active site, increasing volatility and improving peak shape.
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically suitable for the separation of derivatized this compound.[15]
-
Temperature Programming: A temperature gradient is essential to ensure the elution of the analyte in a reasonable time with good peak shape and to separate it from any impurities.
-
MS Detection: Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" of the molecule that can be used for identification and confirmation.[15] For quantitative analysis, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte.
Experimental Protocol: GC-MS Method for this compound
This protocol describes a potential GC-MS method for this compound, incorporating a derivatization step.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Autosampler.
-
Data acquisition and processing software.
-
-
Chromatographic and MS Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for quantitative analysis (ions to be determined from the mass spectrum of the derivatized standard).
-
-
Preparation of Solutions and Derivatization:
-
Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but use a volatile solvent like ethyl acetate.
-
Sample Preparation: Dissolve the sample in ethyl acetate to the desired concentration.
-
Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
Method Validation:
-
The validation principles are similar to those for HPLC, following ICH guidelines.[4] Specificity is crucial to demonstrate that the derivatization process does not introduce interfering peaks.
-
Visualizing the GC-MS Workflow
Caption: GC-MS Workflow for this compound.
Pillar 3: Chiral Separation - A Critical Consideration
The structure of this compound may contain stereocenters, leading to the existence of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are frequently a regulatory requirement.[16]
-
Direct vs. Indirect Methods: Enantiomers can be separated chromatographically through two main approaches.[17] The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[18] The direct method, which is often preferred for its simplicity, uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[18][19]
-
Chiral HPLC: Chiral column chromatography is a powerful technique for direct enantiomeric separation.[18] CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds. The mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving resolution.
Cross-Validation: Bridging the Methods
When two different analytical methods, such as HPLC-UV and GC-MS, are used to measure the same analyte, perhaps in different laboratories or for different purposes (e.g., routine QC vs. impurity identification), a cross-validation study is essential.[5][20] This study formally demonstrates that the two methods produce comparable results.
A common approach to cross-validation is comparative testing, where the same set of samples is analyzed by both methods.[2][] The results are then statistically compared to ensure there is no significant bias between the methods. Acceptance criteria are predefined in a validation protocol.[12][22]
Comparative Performance Data
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. The following table summarizes the typical performance characteristics of each method for a compound like this compound.
| Performance Parameter | HPLC-UV | GC-MS | Rationale & Causality |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques can achieve excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods are capable of high accuracy when properly validated. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC often demonstrates slightly better precision for routine quantitative analysis. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 ng/mL | GC-MS, especially in SIM mode, typically offers significantly lower detection limits. |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 ng/mL | The higher sensitivity of GC-MS translates to lower quantitation limits. |
| Specificity | High (with PDA) | Very High | MS detection provides structural confirmation, offering superior specificity over UV detection. |
| Sample Throughput | Moderate | Lower (due to derivatization) | The additional sample preparation step for GC-MS can reduce throughput. |
| Cost & Complexity | Lower | Higher | GC-MS instrumentation and maintenance are generally more expensive and complex. |
Conclusion
The selection and validation of an analytical method for this compound require a thorough understanding of the molecule's physicochemical properties and the intended purpose of the analysis.
-
HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control and quantitative analysis in pharmaceutical formulations. Its simplicity and high precision make it a workhorse in the industry.
-
GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis, impurity identification, and when absolute structural confirmation is required. The need for derivatization, however, adds a layer of complexity to the workflow.
Ultimately, a comprehensive cross-validation study is the definitive way to ensure data integrity and consistency when multiple analytical methods are employed across the lifecycle of a drug product. By following the principles of scientific integrity, adhering to regulatory guidelines, and understanding the causality behind experimental choices, researchers can confidently develop and validate analytical methods that are truly fit for purpose.
References
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. e-b-f.eu [e-b-f.eu]
- 6. wjpmr.com [wjpmr.com]
- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. benchchem.com [benchchem.com]
- 14. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 22. who.int [who.int]
A Head-to-Head Comparison of Chroman-8-ol with Other Chromanol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the exploration of novel antioxidant compounds, the chromanol scaffold represents a privileged structure. Its presence in potent natural antioxidants like Vitamin E underscores its significance. However, the efficacy of a chromanol is not merely a given; it is intricately dictated by the substitution pattern on its aromatic ring, most notably the position of the hydroxyl group. This guide provides a detailed, head-to-head comparison of Chroman-8-ol with its positional isomers—Chroman-5-ol, Chroman-6-ol (the core of the widely used antioxidant standard, Trolox), and Chroman-7-ol. We will delve into the underlying structure-activity relationships and provide standardized experimental protocols to empower researchers in their own comparative assessments.
The Critical Role of Hydroxyl Group Positioning in Antioxidant Activity
The antioxidant mechanism of chromanols hinges on the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. The chromanol is converted into a resonance-stabilized phenoxyl radical, which is significantly less reactive and thus terminates the radical chain reaction.
The position of the hydroxyl group on the chroman ring profoundly influences this process by affecting the stability of the resulting phenoxyl radical through electronic effects. Electron-donating groups ortho or para to the hydroxyl group can delocalize the unpaired electron of the phenoxyl radical, enhancing its stability and, consequently, the antioxidant capacity of the parent molecule. The oxygen atom within the dihydropyran ring of the chromanol structure acts as an electron-donating group.
Below is a Graphviz diagram illustrating the general structure of chromanols and the numbering of the aromatic ring positions, which is crucial for understanding the forthcoming discussion.
Caption: General chemical structure of the chromanol ring with numbered positions on the aromatic ring, indicating where the hydroxyl group (X) can be substituted.
Based on established principles of structure-activity relationships for phenolic antioxidants, a theoretical hierarchy of antioxidant potency for the chromanol isomers can be proposed:
-
Chroman-6-ol (Trolox): The hydroxyl group at the 6-position is para to the ring oxygen, allowing for optimal resonance stabilization of the phenoxyl radical. This positioning is analogous to that in α-tocopherol, the most active form of Vitamin E.
-
This compound: The hydroxyl group at the 8-position is ortho to the ring oxygen, which also permits effective resonance stabilization.
-
Chroman-7-ol: The hydroxyl group is meta to the ring oxygen, resulting in less effective delocalization of the radical, which is predicted to lead to lower antioxidant activity.
-
Chroman-5-ol: Similar to the 7-position, the 5-position is meta to the ring oxygen, suggesting a comparatively lower antioxidant capacity.
While this theoretical ranking provides a strong framework, empirical evidence from standardized assays is essential for a definitive comparison.
Experimental Comparison of Chromanol Isomers
To provide a quantitative comparison, we will consider data from three widely accepted antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and a lipid peroxidation inhibition assay (TBARS). For the purpose of this guide, and in the absence of a single study comparing all four isomers, we will present hypothetical yet scientifically plausible data based on the known structure-activity relationships to illustrate the expected outcomes.
Table 1: Comparative Antioxidant Activity of Chromanol Isomers
| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) | Inhibition of Lipid Peroxidation (%) |
| This compound | 25 | 0.90 | 75 |
| Chroman-6-ol (Trolox) | 20 | 1.00 | 85 |
| Chroman-7-ol | 60 | 0.45 | 40 |
| Chroman-5-ol | 65 | 0.40 | 35 |
IC50 values represent the concentration required to scavenge 50% of the DPPH radicals; a lower value indicates higher activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a relative measure where Trolox is the standard (1.00). Inhibition of lipid peroxidation is shown as a percentage at a fixed concentration.
The hypothetical data in Table 1 aligns with the predicted structure-activity relationship. Chroman-6-ol (Trolox) exhibits the highest antioxidant activity, closely followed by this compound. The meta-substituted isomers, Chroman-7-ol and Chroman-5-ol, show significantly lower activity.
Below is a workflow diagram for the comparative evaluation of antioxidant activity.
Caption: A streamlined workflow for the synthesis, purification, and comparative antioxidant evaluation of chromanol isomers.
Experimental Protocols
For researchers wishing to perform their own comparative studies, the following are detailed, step-by-step protocols for the key antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, amber-colored bottle to prevent degradation.
-
Prepare stock solutions of the chromanol isomers and a positive control (e.g., ascorbic acid) in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds and the positive control to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[2][3]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare dilutions of the chromanol isomers and Trolox (as the standard) in ethanol.
-
Add 20 µL of each dilution to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Create a standard curve by plotting the percentage of inhibition of absorbance against the concentration of Trolox.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for each chromanol isomer from the standard curve.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.[4][5]
Protocol:
-
Induction of Lipid Peroxidation:
-
Prepare a rat liver homogenate (or a suitable lipid-rich substrate) in a phosphate buffer.
-
Induce lipid peroxidation by adding a pro-oxidant, such as a solution of FeSO4 and ascorbic acid.
-
Simultaneously, add different concentrations of the chromanol isomers to the reaction mixture.
-
-
TBARS Reaction:
-
After an incubation period (e.g., 60 minutes at 37°C), stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Centrifuge the mixture to precipitate proteins.
-
To the supernatant, add a solution of thiobarbituric acid (TBA) and heat at 95°C for 30 minutes.
-
-
Measurement and Calculation:
-
Cool the samples and measure the absorbance of the pink-colored complex at 532 nm.
-
Calculate the percentage of inhibition of lipid peroxidation for each chromanol isomer relative to a control without any antioxidant.
-
Conclusion and Future Directions
The position of the hydroxyl group on the chroman ring is a critical determinant of antioxidant activity. Based on established structure-activity relationships, Chroman-6-ol (Trolox) and this compound are expected to be the most potent antioxidants among the monosubstituted isomers due to the favorable ortho and para positioning of the hydroxyl group relative to the ring oxygen. Experimental validation through standardized assays like DPPH, ABTS, and lipid peroxidation inhibition is crucial to quantify these differences.
For drug development professionals, this understanding allows for the rational design of novel chromanol-based therapeutics with optimized antioxidant and pharmacokinetic properties. Future research should focus on obtaining direct comparative experimental data for these fundamental isomers to solidify our understanding and guide the development of the next generation of antioxidant therapies.
References
- 1. A Planar Conformation and the Hydroxyl Groups in the B and C Rings Play a Pivotal Role in the Antioxidant Capacity of Quercetin and Quercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Chroman-8-ol: A Comprehensive Guide to Personal Protective Equipment and Disposal
The causality behind these recommendations is rooted in a proactive approach to risk mitigation. By treating Chroman-8-ol with the caution afforded to its chemical relatives, we can ensure a secure research environment. Every step outlined below is designed to be a self-validating system, empowering you to work with confidence.
Core Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from similar aromatic alcohols and chroman derivatives, this compound should be handled as a compound that is potentially irritating to the skin and eyes.[1][2] Inhalation of dust particles should also be avoided.[3][4] Therefore, a comprehensive PPE strategy is paramount.
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5] A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage.[1][6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][8] | Provides a barrier against direct skin contact, preventing potential irritation.[1] Gloves should be inspected before use and changed regularly. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[4] | Protects the skin from accidental spills and contamination. Natural fibers are preferred over synthetics, which can melt in the event of a fire.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust generation is unavoidable.[3] | Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation.[2] |
Experimental Workflow: Safe Handling of this compound
The following workflow provides a step-by-step methodology for the safe handling of this compound in a laboratory setting. This protocol is designed to minimize exposure and prevent contamination.
Caption: A logical workflow for the safe handling of this compound.
Operational and Disposal Plan
A meticulous plan for the operational handling and subsequent disposal of this compound is critical for maintaining a safe and compliant laboratory.
Step-by-Step Operational Protocol:
-
Preparation :
-
Designate a well-ventilated chemical fume hood as the primary handling area.
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Gather all required laboratory equipment, including spatulas, weigh boats, glassware, and the appropriate solvent.
-
-
Handling :
-
Carefully weigh the desired amount of this compound using a tared weigh boat. Avoid generating dust.
-
If preparing a solution, add the weighed solid to the solvent in a suitable flask.
-
Gently swirl or stir the mixture until the solid is fully dissolved.
-
When transferring the solution, do so carefully to avoid splashes.
-
-
Cleanup :
-
Decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing.
-
Disposal Plan: A Self-Validating System
Proper waste disposal is a critical final step in the chemical handling process. Adherence to institutional and regulatory guidelines is mandatory.
Caption: A systematic approach to the disposal of this compound waste.
Detailed Disposal Procedures:
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Solid Waste : Place all contaminated solid waste, including gloves, weigh boats, and paper towels, into a clearly labeled hazardous solid waste container.
-
Liquid Waste : Collect all unused solutions and solvent rinsates in a designated, labeled hazardous liquid waste container.
-
Container Management : Ensure all waste containers are kept securely closed when not in use and are stored in a designated satellite accumulation area.
-
EHS Coordination : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all hazardous waste.
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research continues without compromise.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
